molecular formula C10H18O3 B1634403 4-Oxodecanoic acid CAS No. 4144-54-1

4-Oxodecanoic acid

Cat. No.: B1634403
CAS No.: 4144-54-1
M. Wt: 186.25 g/mol
InChI Key: SPUWOYCLMKSXKU-UHFFFAOYSA-N
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Description

4-oxo capric acid is an oxo carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUWOYCLMKSXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961684
Record name 4-Oxodecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-54-1
Record name 4-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Oxodecanoic acid biosynthesis pathway in mammals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Biosynthesis of 4-Oxodecanoic Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a 10-carbon medium-chain keto acid whose metabolic origins in mammals are not defined by a single, canonical pathway. Unlike the extensively characterized beta-oxidation spirals or de novo fatty acid synthesis, the formation of 4-oxo fatty acids likely represents a specialized metabolic offshoot. This technical guide synthesizes current knowledge of mammalian fatty acid metabolism to propose a plausible and scientifically grounded biosynthetic pathway for this compound. We posit a two-step enzymatic process initiated by cytochrome P450-mediated hydroxylation of decanoic acid, followed by the oxidation of the resulting hydroxyl intermediate. This document provides a detailed exploration of the candidate enzymes, the causal logic behind this proposed pathway, comprehensive experimental protocols for its validation, and quantitative data to contextualize the reactions. The guide is structured to provide researchers with the foundational knowledge and practical methodologies required to investigate this and similar metabolic pathways.

Introduction and Postulated Significance

Medium-chain fatty acids (MCFAs) and their derivatives are increasingly recognized not only as energy substrates but also as signaling molecules that regulate key metabolic processes.[1][2] this compound, a C10 keto acid, belongs to this class of molecules. While its endogenous roles are still under investigation, its structure suggests potential involvement in lipid signaling or as an intermediate in specialized catabolic or anabolic routes. Its biosynthesis is not part of the primary fatty acid beta-oxidation pathway, which generates 3-oxoacyl intermediates.[3][4] Instead, evidence from the broad substrate capabilities of known mammalian enzyme systems points towards a distinct route of formation.

This guide delineates a proposed biosynthetic pathway, grounding the hypothesis in the established functions of cytochrome P450 monooxygenases and alcohol dehydrogenases. Understanding this pathway is critical for researchers exploring novel lipid mediators, metabolic dysregulation in disease, and for drug development professionals targeting fatty acid metabolism.

A Proposed Biosynthetic Pathway for this compound

Based on the known enzymatic reactions involved in fatty acid metabolism, we propose a two-step pathway originating from decanoic acid. This pathway leverages enzymes primarily located in the endoplasmic reticulum and cytoplasm.

Step 1: ω-1 Hydroxylation of Decanoic Acid by Cytochrome P450

The initial and likely rate-limiting step is the regioselective hydroxylation of decanoic acid at the C4 (ω-1) position to form 4-hydroxydecanoic acid.

  • Enzyme System: Cytochrome P450 (CYP) monooxygenases. Specifically, enzymes from the CYP4 family are strong candidates due to their well-documented role in the ω- and (ω-1)-hydroxylation of medium- and long-chain fatty acids.[5][6][7]

  • Location: Primarily the endoplasmic reticulum of hepatocytes in the liver and renal cells in the kidney.[5]

  • Causality and Rationale: The CYP450 system is the body's primary mechanism for oxidizing inert carbon-hydrogen bonds on endogenous molecules like fatty acids and steroids, as well as xenobiotics.[8][9] While ω-oxidation is a canonical function, (ω-1) hydroxylation is also a known activity. This step transforms the relatively inert decanoic acid into a more reactive alcohol intermediate, priming it for further modification.

Step 2: Oxidation of 4-Hydroxydecanoic Acid

The second step involves the oxidation of the newly formed 4-hydroxydecanoic acid at the hydroxyl group to yield the final product, this compound.

  • Enzyme System: A medium-chain alcohol dehydrogenase or a specific hydroxy fatty acid dehydrogenase.

  • Location: Likely cytosolic or mitochondrial, depending on the specific dehydrogenase involved.

  • Causality and Rationale: This is a classic biochemical transformation. The conversion of a secondary alcohol to a ketone is a dehydrogenation reaction requiring an oxidizing agent, typically NAD⁺ or NADP⁺. The existence of various dehydrogenases with broad substrate specificities makes this a highly plausible subsequent step.

The following diagram illustrates this proposed pathway.

4_Oxodecanoic_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Mitochondria Decanoic_Acid Decanoic Acid (C10:0) Hydroxy_Acid 4-Hydroxydecanoic Acid Decanoic_Acid->Hydroxy_Acid Step 1 CYP450 Cytochrome P450 (CYP4 Family) CYP450->Hydroxy_Acid Oxo_Acid This compound Hydroxy_Acid_Cytosol->Oxo_Acid Step 2 Dehydrogenase Hydroxy Acid Dehydrogenase Dehydrogenase->Oxo_Acid

Figure 1: Proposed two-step biosynthesis of this compound.

Experimental Validation Protocols

The trustworthiness of this proposed pathway relies on empirical validation. The following protocols describe a self-validating system, where the results of in vitro assays are confirmed by analysis in a cellular or tissue context.

Protocol 1: In Vitro Validation using Liver Microsomes

This protocol aims to demonstrate the CYP450-dependent conversion of decanoic acid to 4-hydroxydecanoic acid.

Objective: To detect the formation of 4-hydroxydecanoic acid from decanoic acid in a system rich in CYP450 enzymes.

Methodology:

  • Microsome Preparation: Isolate liver microsomes from a mammalian source (e.g., rat, mouse, or human liver tissue) using differential centrifugation. Quantify total protein concentration using a BCA or Bradford assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as described in Table 1. Include a "No NADPH" control to demonstrate that the reaction is dependent on the CYP450 reductase system.

  • Initiation and Incubation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH solution. Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding 100 µL of 1M HCl. Add an internal standard (e.g., deuterated 4-hydroxydecanoic acid or a C11 analogue) for quantification. Extract the lipids twice with 1 mL of ethyl acetate.

  • Sample Preparation for Analysis: Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization and Analysis: For GC-MS analysis, derivatize the dried residue to form trimethylsilyl (TMS) ethers using BSTFA with 1% TMCS. Analyze the sample via GC-MS, monitoring for the characteristic mass fragments of derivatized 4-hydroxydecanoic acid. For LC-MS/MS, resuspend the residue in a suitable mobile phase and analyze directly.

Table 1: Reaction Mixture for In Vitro Microsomal Assay

ComponentStock ConcentrationVolume (µL)Final Concentration
Potassium Phosphate Buffer (pH 7.4)1 M100100 mM
Liver Microsomes20 mg/mL250.5 mg/mL
Decanoic Acid (Substrate)10 mM (in DMSO)10100 µM
NADPH100 mM101 mM
H₂O-to 1 mL-
Protocol 2: Metabolite Identification and Quantification by LC-MS/MS

This protocol provides a robust method for detecting and quantifying this compound in biological samples.

Objective: To establish a sensitive and specific method for measuring endogenous or newly synthesized this compound.

Methodology:

  • Sample Collection: Collect tissue (e.g., liver) or biofluid (e.g., plasma) samples. Immediately snap-freeze in liquid nitrogen and store at -80°C.

  • Homogenization and Extraction: Homogenize tissue samples in a cold methanol/water solution. For all samples, add an internal standard (e.g., ¹³C-labeled this compound). Perform a liquid-liquid extraction using a solvent system like methyl tert-butyl ether (MTBE).

  • Phase Separation: Centrifuge to separate the aqueous and organic layers. Collect the organic (lipid-containing) layer.

  • Evaporation and Reconstitution: Evaporate the solvent under nitrogen and reconstitute the lipid extract in a suitable mobile phase (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 185.1 -> 111.1) and its corresponding labeled internal standard.

  • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

The following diagram outlines the general workflow for validating the proposed pathway.

Figure 2: Experimental workflow for validating the proposed pathway.

Concluding Remarks

The biosynthesis of this compound in mammals likely proceeds via a specialized oxidative pathway, distinct from canonical fatty acid metabolism. The proposed two-step mechanism, involving CYP450-mediated hydroxylation followed by dehydrogenation, provides a strong, testable framework for future research. The experimental protocols detailed herein offer a clear roadmap for validating this pathway and quantifying its metabolites. Elucidating this metabolic route is a crucial step toward understanding the full spectrum of lipid mediators and their roles in health and disease, potentially uncovering new targets for therapeutic intervention in metabolic disorders.

References

  • Wikipedia. (n.d.). Beta oxidation.
  • AOCS. (2019, July 23). Fatty Acid beta-Oxidation.
  • Wanders, R. J. A., & Waterham, H. R. (2006). Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders. PubMed.
  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research.
  • Harper, A. E., Miller, R. H., & Block, K. P. (1984). Metabolism and metabolic effects of ketoacids. PubMed.
  • Al-Majdoub, Z. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Unknown Author. (n.d.). Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods.
  • Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • LibreTexts. (2025, August 27). 17.2: Oxidation of Fatty Acids.
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  • Ferdinandusse, S., Denis, S., & van Vlies, N. (2007). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. PubMed Central.
  • Lee, Y. Y., & Kim, Y. (2021). Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective. PubMed.
  • Fnu, A., & An, D. (2023). Biochemistry, Ketone Metabolism. StatPearls - NCBI Bookshelf.
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  • biocrates life sciences. (2022, November 14). Short- and medium-chain fatty acids – Metabolites to study the microbiome, diet, and gut-immune axis.
  • Weng, Y., et al. (2011). Unsaturated fatty acid regulation of cytochrome P450 expression via a CAR-dependent pathway. PubMed Central.
  • Han, L., et al. (2024). A Review: Cytochrome P450 in Alcoholic and Non-Alcoholic Fatty Liver Disease. PubMed Central.
  • Wikipedia. (n.d.). Ketone bodies.
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Sources

The Microbial Origins of a Key Signaling Precursor: A Technical Guide to 4-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxodecanoic acid, a 10-carbon keto-fatty acid, is an intriguing molecule situated at the crossroads of primary and secondary metabolism in various microorganisms, most notably within the genus Streptomyces. While not a widely publicized metabolite, its significance lies in its pivotal role as a presumed precursor to a class of potent signaling molecules known as γ-butyrolactones (GBLs). These "microbial hormones" govern the expression of vast biosynthetic gene clusters responsible for the production of antibiotics, immunosuppressants, and other pharmacologically valuable compounds. This technical guide provides an in-depth exploration of the natural occurrence of this compound, elucidates its proposed biosynthetic pathway, discusses its critical biological functions, and offers detailed methodologies for its extraction, identification, and quantification from microbial cultures. This document is intended to serve as a comprehensive resource for researchers investigating microbial signaling, natural product discovery, and the development of novel therapeutics.

Introduction: The Significance of a C10 Keto Acid

In the complex chemical world of microbial communication, small, diffusible molecules orchestrate population-wide behaviors, including morphogenesis and the production of secondary metabolites. Among the most influential of these signaling molecules in the prolific antibiotic-producing bacteria of the genus Streptomyces are the γ-butyrolactones (GBLs)[1]. The biosynthesis of these critical autoregulators is intricately linked to fatty acid metabolism, and at the heart of this connection lies the formation of β-keto acids. This compound is hypothesized to be a key intermediate in this process, representing a branch point from canonical fatty acid metabolism towards the synthesis of potent signaling compounds. Understanding the biogenesis and fate of this compound is, therefore, crucial for comprehending and manipulating the production of a vast array of natural products with significant applications in medicine and agriculture.

Microbial Sources and Biological Role

Primary Producers: The Streptomyces Genus

The most well-documented and significant natural sources of metabolites derived from this compound are bacteria belonging to the genus Streptomyces. These soil-dwelling, filamentous bacteria are renowned for their complex life cycle and their unparalleled capacity to produce a wide variety of secondary metabolites, including over two-thirds of all known antibiotics of microbial origin. The production of these compounds is often tightly regulated and growth-phase dependent, initiated by the accumulation of signaling molecules like GBLs to a threshold concentration, a phenomenon known as quorum sensing[1].

The Central Role: A Precursor to γ-Butyrolactones (GBLs)

The primary biological significance of this compound in Streptomyces is its proposed role as a direct precursor to the side chain of specific GBLs. These molecules, such as the well-studied A-factor from Streptomyces griseus, are critical for triggering the expression of antibiotic biosynthetic gene clusters[2]. The general structure of GBLs consists of a lactone ring with a 2-(1-hydroxyalkyl) side chain. The length and branching of this side chain, which is derived from a fatty acid precursor, determines the specificity of the signaling molecule for its cognate receptor protein.

The biosynthesis of GBLs is initiated by the enzymatic condensation of a β-keto acid derivative with dihydroxyacetone phosphate (DHAP), a product of glycolysis[2]. In the case of GBLs with a 10-carbon backbone, this compound (or more precisely, its acyl carrier protein (ACP) or coenzyme A (CoA) thioester) is the proposed β-keto acid that provides the carbon skeleton for the side chain.

Proposed Biosynthetic Pathway of this compound

While the direct biosynthetic pathway leading to this compound has not been definitively elucidated in its entirety, a scientifically sound hypothesis can be constructed based on our extensive knowledge of fatty acid metabolism in bacteria. The pathway is believed to be a modification of the classical β-oxidation cycle.

The Starting Material: Decanoic Acid

The biosynthesis of this compound begins with decanoic acid (a 10-carbon saturated fatty acid), likely in the form of its acyl-CoA or acyl-ACP thioester. Decanoic acid itself is a product of the fatty acid synthase (FAS) system. In Streptomyces, the initiation of fatty acid synthesis is primarily catalyzed by the enzyme β-ketoacyl-ACP synthase III (FabH), which can utilize a variety of short-chain acyl-CoA primers to produce both straight and branched-chain fatty acids[3][4].

A Modified β-Oxidation Cascade

Standard β-oxidation is a catabolic process that shortens fatty acid chains by two carbons in each cycle, generating acetyl-CoA. However, for the biosynthesis of this compound, it is proposed that the β-oxidation of decanoyl-CoA is "stalled" or modified after the first two steps.

The proposed enzymatic steps are as follows:

  • Dehydrogenation: Decanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form trans-2-decenoyl-CoA. This step introduces a double bond between the α and β carbons (C2 and C3).

  • Hydration: An enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond, yielding 3-hydroxydecanoyl-CoA.

  • Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon (C3) to a keto group, forming 3-oxodecanoyl-CoA. In a typical β-oxidation cycle, this intermediate would be cleaved by a thiolase. However, it is at this juncture that the pathway to this compound diverges.

The diagram below, generated using Graphviz, illustrates this proposed biosynthetic pathway.

Biosynthesis_of_4_Oxodecanoic_Acid Decanoyl_CoA Decanoyl-CoA trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->trans_2_Decenoyl_CoA Acyl-CoA Dehydrogenase (Oxidation) L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA trans_2_Decenoyl_CoA->L_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase (Hydration) 3_Oxodecanoyl_CoA 3-Oxodecanoyl-CoA L_3_Hydroxydecanoyl_CoA->3_Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (Oxidation) 4_Oxodecanoic_Acid This compound 3_Oxodecanoyl_CoA->4_Oxodecanoic_Acid Proposed Isomerase/Hydrolase (Hypothetical Step) GBL_Biosynthesis γ-Butyrolactone Biosynthesis 4_Oxodecanoic_Acid->GBL_Biosynthesis Precursor Supply

Caption: Proposed biosynthetic pathway of this compound from decanoyl-CoA.

It is important to note that the final step, the conversion of 3-oxodecanoyl-CoA to this compound, is hypothetical and the enzyme(s) responsible have not yet been identified. This could involve an isomerase followed by a thioesterase to release the free acid.

Methodologies for Investigation

The study of this compound requires robust methods for its extraction from complex microbial cultures and its sensitive and specific quantification. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for this purpose, owing to its high resolving power and ability to provide structural information for unambiguous identification.

Culturing and Extraction

The production of fatty acid-derived metabolites is often dependent on the growth medium and culture conditions. For Streptomyces, a rich medium such as R5A or SM10 is often used to promote secondary metabolite production[5].

Protocol for Extraction of Total Fatty Acids (including this compound):

  • Harvesting: Centrifuge a late-stationary phase culture (e.g., 50 mL) at 4,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis and Saponification: Resuspend the cell pellet in 1 mL of a saponification reagent (e.g., 15% w/v NaOH in 50% aqueous methanol). Add a known amount of an internal standard (e.g., heptadecanoic acid) for quantification. Heat the suspension at 100°C for 30 minutes to lyse the cells and saponify lipids.

  • Methylation: Cool the sample and add 2 mL of a methylation reagent (e.g., 6N HCl in methanol). Heat at 80°C for 10 minutes. This step converts the fatty acids to their more volatile fatty acid methyl esters (FAMEs).

  • Extraction: Add 1.25 mL of an extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether) and mix gently for 10 minutes. Centrifuge to separate the phases.

  • Washing: Transfer the organic (upper) phase to a new tube. Add 3 mL of a dilute base wash solution (e.g., 1.2% w/v NaOH) and mix for 5 minutes. This removes residual acidic components.

  • Final Sample: Transfer the final organic phase to a clean GC vial for analysis.

Derivatization for Keto Group Analysis

The keto group of this compound makes it less stable and more polar. To improve its chromatographic behavior and detection, a two-step derivatization is often necessary. The carboxylic acid group is first esterified (as in the FAMEs protocol above), and the keto group is then derivatized to an oxime.

Protocol for Oximation:

  • After the methylation and extraction steps, evaporate the solvent under a gentle stream of nitrogen.

  • Add a methoxyamine hydrochloride solution in pyridine (MOX reagent).

  • Incubate at 60-80°C for 30-60 minutes to convert the keto group to a methoxyoxime derivative.

  • The sample is then ready for silylation (if other polar groups are present) or direct injection into the GC-MS.

GC-MS Quantification

A GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS) is ideal for separating the derivatized fatty acids.

Typical GC-MS Parameters:

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 4°C/minute.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

Quantification is achieved by creating a calibration curve with an authentic standard of this compound (derivatized in the same manner as the samples) and normalizing the peak area to that of the internal standard.

The following diagram outlines the general experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_deriv Derivatization Steps Culture Microbial Culture (e.g., Streptomyces sp.) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Extraction & Saponification (with Internal Standard) Harvest->Extraction Derivatization Two-Step Derivatization Extraction->Derivatization Methylation 1. Methylation (FAMEs) Oximation 2. Oximation (Keto Group) Methylation->Oximation Sequential GCMS GC-MS Analysis Oximation->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Experimental workflow for this compound analysis.

Data Presentation

While specific production titers for this compound are not widely reported in the literature, a hypothetical dataset is presented below to illustrate how quantitative results would be tabulated. This data would be generated from GC-MS analysis as described above.

Microbial StrainGrowth MediumThis compound Titer (µg/L)Standard Deviation
Streptomyces coelicolor M145R5A15.2± 1.8
Streptomyces griseus NBRC 13350SM1021.5± 2.5
S. coelicolor ΔafsA mutantR5A< 1.0 (Below LOD)N/A

LOD: Limit of Detection

Future Directions and Applications

The study of this compound and its role in microbial metabolism opens up several exciting avenues for future research and application:

  • Pathway Elucidation: The use of isotopically labeled precursors (e.g., ¹³C-labeled decanoic acid) in feeding studies with Streptomyces cultures, followed by MS analysis, could definitively confirm the proposed biosynthetic pathway.

  • Enzyme Discovery: Identifying the specific enzymes responsible for the final steps of this compound biosynthesis could provide novel targets for genetic engineering.

  • Metabolic Engineering: Overexpression or knockout of genes in the this compound biosynthetic pathway could be a powerful strategy to upregulate or downregulate the production of GBLs, and consequently, the production of valuable secondary metabolites. For drug development professionals, this represents a direct route to enhancing the yield of antibiotic compounds.

  • Quorum Sensing Inhibition: Understanding the biosynthesis of GBL precursors could lead to the development of small molecule inhibitors that block this pathway, effectively silencing the production of virulence factors and antibiotics in pathogenic bacteria.

Conclusion

This compound stands as a subtle yet critical player in the intricate regulatory networks of Streptomyces and potentially other microorganisms. As the likely precursor to the carbon side chains of γ-butyrolactone signaling molecules, it represents a key metabolic node linking primary fatty acid metabolism to the control of secondary metabolite production. The methodologies outlined in this guide provide a robust framework for the investigation of this keto acid, from its extraction to its precise quantification. Further research into its biosynthesis and metabolic fate will undoubtedly provide deeper insights into the chemical language of microbes and offer new strategies for the discovery and production of natural products that are vital to human health.

References

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  • Zucchi, T. A. D., et al. (2018). Metabolomic Profiling and Molecular Networking of Nudibranch-Associated Streptomyces sp. SCSIO 001680. Marine Drugs, 16(11), 434. [Link]

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The Enigmatic Role of 4-Oxodecanoic Acid in Fatty Acid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Metabolic Territories

In the intricate landscape of lipid metabolism, our understanding is perpetually evolving. While the canonical pathways of beta-oxidation are well-established, the roles of lesser-known fatty acid metabolites remain an exciting frontier of discovery. This technical guide delves into the hypothetical yet scientifically grounded biological role of 4-oxodecanoic acid, a ten-carbon keto-fatty acid, in the broader context of fatty acid oxidation. For researchers, scientists, and drug development professionals, this document aims to provide a comprehensive overview, from potential metabolic origins to practical experimental approaches, stimulating further investigation into this intriguing molecule. We will navigate the known territories of fatty acid metabolism to logically place this compound within this framework, offering insights that are both technically robust and forward-looking.

The Landscape of Fatty Acid Oxidation: Beyond the Beta-Oxidation Spiral

Fatty acid oxidation (FAO) is a cornerstone of cellular energy homeostasis, providing a significant source of ATP, particularly during periods of fasting or prolonged exercise.[1] The primary mechanism for this is beta-oxidation, a mitochondrial process that sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[2] However, the cellular machinery for lipid metabolism is more versatile, encompassing alternative pathways that handle a broader range of fatty acid structures.

  • Alpha-Oxidation: This peroxisomal pathway is crucial for the metabolism of branched-chain fatty acids, such as phytanic acid.[3][4] It involves the removal of a single carbon from the carboxyl end, thereby circumventing methyl branches that would otherwise obstruct beta-oxidation.[3]

  • Omega-Oxidation: Occurring in the smooth endoplasmic reticulum, this pathway targets the omega (ω) carbon, the terminal methyl carbon of the fatty acid chain.[5][6] It serves as a salvage pathway, particularly for medium-chain fatty acids when beta-oxidation is impaired.[7] This pathway is of particular interest in the context of this compound, as it provides a plausible route for the introduction of an oxygen atom at a position other than the beta-carbon.

The existence of these alternative pathways underscores the metabolic flexibility of the cell in utilizing a diverse array of lipid molecules for energy or signaling purposes.

A Hypothetical Genesis: The Omega-Oxidation Pathway and the Formation of this compound

While direct evidence for the metabolic pathway of this compound is scarce, its structure strongly suggests a potential origin related to the omega-oxidation of decanoic acid. The omega-oxidation pathway proceeds in three main steps:

  • Hydroxylation: The process is initiated by the hydroxylation of the ω-carbon of the fatty acid, catalyzed by a member of the cytochrome P450 family of enzymes (CYP4A or CYP4F subfamilies).[5] This reaction incorporates one atom of molecular oxygen into the fatty acid, forming a primary alcohol.

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[6]

  • Oxidation to a Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[6]

Given this established pathway, we can hypothesize the formation of this compound through a variation or an intermediate step. It is plausible that an initial hydroxylation event occurs not at the omega-carbon, but at the C4 position of decanoic acid, followed by oxidation to a ketone. Alternatively, this compound could arise from the further metabolism of an intermediate of the canonical omega-oxidation pathway.

Below is a diagram illustrating a hypothetical pathway for the formation of this compound, drawing parallels with the established omega-oxidation pathway.

hypothetical_pathway Decanoic_Acid Decanoic Acid Hydroxylation Hydroxylation (Cytochrome P450) Decanoic_Acid->Hydroxylation Hydroxy_Decanoic_Acid 4-Hydroxydecanoic Acid Hydroxylation->Hydroxy_Decanoic_Acid Oxidation Oxidation (Dehydrogenase) Hydroxy_Decanoic_Acid->Oxidation Oxo_Decanoic_Acid This compound Oxidation->Oxo_Decanoic_Acid

Caption: Hypothetical pathway for the formation of this compound.

Potential Biological Roles: An Energy Substrate or a Signaling Molecule?

The presence of a ketone group in this compound opens up intriguing possibilities for its biological function, drawing parallels with the well-characterized roles of ketone bodies such as acetoacetate and β-hydroxybutyrate.[8][9]

A Potential Fuel Source

Ketone bodies are crucial energy substrates, particularly for the brain, heart, and skeletal muscle, during periods of low glucose availability.[10][11] They are transported from the liver to extrahepatic tissues, where they are converted back to acetyl-CoA and enter the citric acid cycle.[11] It is conceivable that this compound could follow a similar fate, being metabolized to acetyl-CoA and contributing to cellular energy production. Its ten-carbon backbone could potentially yield more acetyl-CoA molecules than the four-carbon ketone bodies.

A Putative Signaling Molecule

Beyond their role as an energy source, ketone bodies are emerging as important signaling molecules that can influence gene expression and cellular processes.[8][12] For instance, β-hydroxybutyrate is an endogenous inhibitor of histone deacetylases (HDACs), thereby influencing the epigenetic landscape of the cell.[8] Keto-fatty acids, in a broader sense, may also participate in cellular signaling. They have been shown to interact with G protein-coupled receptors, such as GPR41, to regulate sympathetic nervous system activity.[13] The structure of this compound makes it a candidate for interaction with various receptors and enzymes, potentially modulating pathways involved in inflammation, metabolism, and cellular stress responses.

The following diagram illustrates the potential dual roles of this compound.

potential_roles Oxo_Decanoic_Acid This compound Energy_Metabolism Energy Metabolism Oxo_Decanoic_Acid->Energy_Metabolism Signaling Cellular Signaling Oxo_Decanoic_Acid->Signaling Acetyl_CoA Acetyl-CoA Energy_Metabolism->Acetyl_CoA Receptor_Binding Receptor Binding Signaling->Receptor_Binding TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP Production TCA_Cycle->ATP Gene_Expression Gene Expression Receptor_Binding->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Potential dual roles of this compound in the cell.

Experimental Approaches for the Investigation of this compound

To elucidate the true biological role of this compound, robust and reproducible analytical methods are paramount. The quantification of this keto-acid in biological matrices can be approached using established techniques for similar molecules, such as 5-oxodecanoic acid.[14]

Analytical Platforms: GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most suitable platforms for the sensitive and specific quantification of this compound.[14]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives followed by mass analysis.Liquid phase separation followed by tandem mass analysis.
Sample Preparation Requires extraction and derivatization (e.g., silylation).Typically involves extraction and reconstitution.
Sensitivity High, often in the picogram range.Very high, capable of sub-picogram detection.
Selectivity Good, based on retention time and mass spectrum.Excellent, due to precursor-product ion monitoring (MRM).
Throughput Lower, due to longer run times and derivatization.Higher, with faster analysis times.
Detailed Experimental Protocol: Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a step-by-step methodology for the robust quantification of this compound in a plasma matrix.

4.2.1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other biological matrix)

4.2.2. Sample Preparation

  • Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer and Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

4.2.3. LC-MS/MS Analysis

  • Liquid Chromatograph: A UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

The following diagram outlines the experimental workflow for the quantification of this compound.

experimental_workflow Start Start: Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for LC-MS/MS quantification.

Future Directions and Implications for Drug Development

The study of this compound and other keto-fatty acids holds significant potential for advancing our understanding of metabolic regulation and its role in disease. Future research should focus on:

  • Definitive Pathway Elucidation: Utilizing stable isotope tracing and metabolomics to definitively map the metabolic fate of this compound.

  • Enzyme Identification and Characterization: Identifying and characterizing the specific enzymes responsible for the synthesis and degradation of this compound.

  • Functional Studies: Employing in vitro and in vivo models to investigate the effects of this compound on cellular signaling pathways, gene expression, and overall metabolic phenotype.

For drug development professionals, a deeper understanding of this and other non-canonical fatty acid metabolites could unveil novel therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The modulation of pathways involving these molecules could offer new strategies for improving metabolic health.

Conclusion: A Call for Exploration

While the biological role of this compound in fatty acid oxidation remains largely uncharted, the convergence of established principles of lipid metabolism and advanced analytical techniques provides a clear path forward for its investigation. This technical guide has offered a scientifically grounded, albeit hypothetical, framework for understanding its potential origins, functions, and methods of study. It is our hope that this document will serve as a valuable resource and a catalyst for further research, ultimately illuminating the role of this and other enigmatic metabolites in the complex and fascinating world of fatty acid metabolism.

References

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  • Kimura, I., Inoue, D., Maeda, T., Hara, T., Ichimura, A., Miyauchi, S., ... & Tsujimoto, G. (2011). Short-chain fatty acids and ketones directly regulate sympathetic nervous system via G protein-coupled receptor 41 (GPR41). Proceedings of the National Academy of Sciences, 108(19), 8030-8035. [Link]

  • Puchalska, P., & Crawford, P. A. (2017). Metabolic and signaling roles of ketone bodies in health and disease. Nature Reviews Endocrinology, 13(7), 415-431. [Link]

  • Rojas-Morales, P., Pedraza-Chaverri, J., & Tapia, E. (2020). Modulation of cellular biochemistry, epigenetics and metabolomics by ketone bodies. Implications of the ketogenic diet in the physiology of the organism and pathological states. International Journal of Molecular Sciences, 21(21), 8036. [Link]

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  • Adeva-Andany, M. M., Carneiro-Freire, N., Seco-Filgueira, M., Fernández-Fernández, C., & Mouriño-Bayolo, D. (2019). Mitochondrial beta-oxidation of saturated fatty acids in humans. Mitochondrion, 46, 73-90. [Link]

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  • Gara, E., D'Alessandro, A., Zolla, L., & Gius, D. (2020). Decanoic acid and not octanoic acid stimulates fatty acid synthesis in U87MG glioblastoma cells: a metabolomics study. Frontiers in Molecular Biosciences, 7, 159. [Link]

  • Hughes, S. D., Kanabus, M., Anderson, G., Hargreaves, I. P., Rutherford, T., O'Donnell, M., ... & Heales, S. J. (2014). The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome. Journal of Inherited Metabolic Disease, 37(5), 775-783. [Link]

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4-Oxodecanoic Acid: A Nexus in Alternative Fatty Acid Metabolism and a Target for Advanced Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

4-Oxodecanoic acid (4-ODA), a medium-chain keto fatty acid, represents a fascinating yet under-explored intermediate in cellular metabolism. While not a canonical component of the well-characterized mitochondrial β-oxidation spiral, its presence in various biological systems points to its origin from alternative fatty acid catabolic pathways, such as α- and ω-oxidation. This guide provides a comprehensive technical overview of 4-ODA, designed for researchers, scientists, and drug development professionals. We delve into its physicochemical properties, explore its putative metabolic origins, and discuss its potential as a biomarker in disease states like diabetes and cancer.[1] Critically, this document furnishes detailed, field-proven methodologies for the robust extraction, quantification, and metabolic flux analysis of 4-ODA, emphasizing the causality behind experimental choices. By synthesizing current knowledge with practical, self-validating protocols, this guide aims to equip researchers with the necessary framework to investigate the nuanced role of this compound in health and disease.

Core Characteristics of this compound

This compound, also known as 4-ketodecanoic acid or γ-oxocapric acid, is a ten-carbon fatty acid distinguished by a ketone group at the C4 position.[2] This structural feature significantly influences its chemical properties and biological reactivity compared to its parent saturated fatty acid, decanoic acid.

Physicochemical Properties

The introduction of a carbonyl group makes 4-ODA more polar than decanoic acid, affecting its solubility and interaction with enzymatic machinery. Its properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₃[3]
Molecular Weight 186.25 g/mol [3]
Appearance Colorless oil[1]
Solubility Slightly soluble in water; highly soluble in organic solvents (ethanol, chloroform).[1]
Storage Temp. -20°C for long-term stability.[3]

The Metabolic Genesis of this compound

The position of the ketone group at C4 makes 4-ODA an unlikely product of standard β-oxidation, which generates 3-ketoacyl-CoA intermediates.[4] Its formation is more plausibly linked to alternative catabolic routes that are crucial for handling specific types of fatty acids, particularly in the peroxisome.

Putative Metabolic Pathways

Two primary pathways are hypothesized to generate this compound:

  • α-Oxidation: This pathway is primarily used for the metabolism of branched-chain fatty acids but can also act on straight-chain fatty acids. It involves the removal of a single carbon atom from the carboxyl end. The endogenous production of odd-chain saturated fatty acids has been linked to α-oxidation, highlighting its role in modifying fatty acid chains.[5][6] The oxidation of a precursor like 5-hydroxydecanoic acid could theoretically yield this compound.

  • ω-Oxidation followed by β-Oxidation: Long-chain fatty acids can undergo ω-oxidation in the endoplasmic reticulum, where a hydroxyl group is introduced at the terminal (ω) carbon. This is followed by oxidation to a dicarboxylic acid.[7] These dicarboxylic acids are then transported to peroxisomes for chain shortening via β-oxidation.[8][9] The β-oxidation of the resulting decanedioic acid would proceed from both ends, potentially leading to intermediates like this compound after several cycles. Peroxisomal β-oxidation is characterized by its broad substrate specificity, making it the likely site for this process.[8]

The following diagram illustrates the potential metabolic routes leading to the formation of this compound.

Caption: Putative metabolic pathways for this compound formation.

A Methodological Framework for Investigating this compound

A robust analytical strategy is paramount for accurately determining the role of 4-ODA in biological systems. The workflow presented here is a self-validating system, designed to ensure reproducibility and accuracy from sample collection to data interpretation.

The diagram below outlines a comprehensive workflow for the investigation of this compound.

G cluster_workflow Experimental Workflow start Hypothesis: 4-ODA is a biomarker in metabolic disease sample_prep Step 1: Sample Preparation (Plasma, Tissue Homogenate) - Add Internal Standard - Protein Precipitation - Supernatant Extraction start->sample_prep analysis Step 2: Analytical Quantification sample_prep->analysis gcms GC-MS Analysis (Derivatization Required) analysis->gcms  Alternative Method lcms LC-MS/MS Analysis (High Sensitivity) analysis->lcms  Primary Method flux Step 3: Metabolic Flux Analysis (Stable Isotope Tracing) gcms->flux lcms->flux data_analysis Step 4: Data Interpretation - Pathway Confirmation - Biomarker Validation flux->data_analysis conclusion Conclusion & Further Study data_analysis->conclusion

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 4-oxodecanoic acid, a molecule of interest in various chemical research domains. As a bifunctional molecule containing both a carboxylic acid and a ketone, its structural elucidation relies on a multi-technique approach. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Introduction to this compound

This compound (CAS No. 4144-54-1) is a C10 fatty acid derivative characterized by a ketone group at the C4 position and a terminal carboxylic acid.[1][2] Its structure presents a unique combination of functional groups that influence its chemical reactivity and spectroscopic behavior. Understanding its spectral signature is crucial for its identification, purity assessment, and for tracking its transformations in chemical and biological systems.

Molecular Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₈O₃[1][3]
Molecular Weight186.25 g/mol [2][3]
Synonyms4-Ketodecanoic Acid, γ-Oxocapric Acid[1]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra interpretations for this compound, based on established chemical shift principles.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The integration of these signals should correspond to the number of protons in each environment.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale
H10 (CH₃)~0.9Triplet (t)3HTerminal methyl group adjacent to a methylene.
H5-H9 (CH₂)~1.2-1.6Multiplet (m)8HAliphatic methylene groups in the fatty acid chain.
H2 (CH₂)~2.5Triplet (t)2HMethylene group adjacent to the carboxylic acid.
H3 (CH₂)~2.8Triplet (t)2HMethylene group adjacent to the ketone carbonyl.
H1' (COOH)>10Singlet (s, broad)1HAcidic proton of the carboxylic acid, often broad.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the presence of two carbonyl carbons, distinct downfield signals are expected.

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C10 (CH₃)~14Terminal methyl group.[4]
C6-C9 (CH₂)~22-32Aliphatic methylene carbons.[4]
C5 (CH₂)~36Methylene group adjacent to the ketone.
C2 (CH₂)~30Methylene group adjacent to the carboxylic acid.
C3 (CH₂)~42Methylene group adjacent to the ketone.
C1 (COOH)~179Carbonyl carbon of the carboxylic acid.[5]
C4 (C=O)~208Carbonyl carbon of the ketone.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent method for identifying the key functional groups in this compound. The spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and ketone moieties.

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceVibrational Mode
Carboxylic Acid O-H2500-3300Very broadO-H stretch
Aliphatic C-H2850-2960SharpC-H stretch
Ketone C=O~1715Strong, sharpC=O stretch[6]
Carboxylic Acid C=O~1710Strong, sharpC=O stretch[6]
C-O1210-1320MediumC-O stretch

Note: The two C=O stretches may overlap, appearing as a single, possibly broadened, strong peak around 1710-1715 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

Expected Molecular Ion: For electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 186.

Key Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a common fragmentation pathway.

    • Cleavage between C3 and C4 would yield fragments with m/z = 157 and 29 (not typically observed).

    • Cleavage between C4 and C5 would yield fragments with m/z = 85 and 101.

  • McLafferty Rearrangement: A hydrogen atom from the γ-carbon (C7) can be transferred to the ketone oxygen, followed by cleavage of the β-bond (C5-C6), leading to the loss of a neutral alkene and the formation of a radical cation.

Predicted Major Fragments in EI-MS
m/zProposed Fragment
186[M]⁺ (Molecular Ion)
168[M - H₂O]⁺
101[CH₃(CH₂)₅C=O]⁺
85[O=C(CH₂)₂COOH]⁺
73[ (CH₂)₂COOH]⁺
60[CH₃COOH]⁺ (from McLafferty rearrangement of the carboxylic acid)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for each carbon.

    • If further structural confirmation is needed, 2D NMR experiments like COSY and HSQC can be performed.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

  • Injection: Inject a small volume of the solution into the gas chromatograph (GC) inlet. The GC will separate the components of the sample before they enter the mass spectrometer.

  • Ionization: Use a standard ionization technique, such as electron ionization (EI) at 70 eV.

  • Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

Caption: Molecular Structure of this compound

Alpha_Cleavage cluster_0 This compound Molecular Ion cluster_1 Alpha-Cleavage Products Molecule [CH₃(CH₂)₅-CO-(CH₂)₂COOH]⁺˙ m/z = 186 Fragment1 [CH₃(CH₂)₅C=O]⁺ m/z = 101 Molecule->Fragment1 α-cleavage Fragment2 [•(CH₂)₂COOH] Molecule->Fragment2

Caption: Alpha-Cleavage Fragmentation in Mass Spectrometry

References

  • SpectraBase. 4-Oxododecanedioic acid, 2me derivative - Optional[Vapor Phase IR] - Spectrum. [Link]

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  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638). [Link]

  • SpectraBase. Decanoic acid, 4-oxo-. [Link]

  • FooDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (FDB011679). [Link]

  • SciSpace. Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. [Link]

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  • The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. [Link]

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Chemical and physical properties of 4-Oxodecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Oxodecanoic Acid

Introduction: Defining the Role of this compound

This compound, also known by its synonyms 4-Ketodecanoic Acid and γ-Oxocapric Acid, is a bifunctional organic molecule belonging to the class of oxo fatty acids.[1][2] Its structure incorporates a ten-carbon aliphatic chain, a carboxylic acid at the C1 position, and a ketone group at the C4 position. This unique arrangement of functional groups makes it a valuable intermediate in various chemical syntheses and a subject of interest in biochemical studies. While not as ubiquitous as simpler fatty acids, its significance lies in its utility as a precursor for more complex molecules, particularly chiral lactones, which are important in the flavor, fragrance, and pharmaceutical industries.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, analytical characterization, and handling protocols, tailored for researchers and professionals in the chemical and life sciences.

Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior. The presence of a polar carboxylic acid head and a ketone group, combined with a moderately long nonpolar alkyl tail, results in amphiphilic character. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 4144-54-1[1][2][3]
Molecular Formula C₁₀H₁₈O₃[1][2][3]
Molecular Weight 186.25 g/mol [3][4]
IUPAC Name This compound
Synonyms 4-Ketodecanoic Acid; γ-Oxocapric Acid[1][2]
Appearance Neat[1]
Storage Temperature -20°C[3]
InChI InChI=1S/C10H18O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2-8H2,1H3,(H,12,13)[1]
SMILES CCCCCCC(=O)CCC(=O)O

Note: Experimental data for melting point and boiling point are not consistently available in the provided sources. For comparison, the related compound 5-oxodecanoic acid has a reported melting point of 53-58°C, and 4-oxooctanoic acid has a melting point of 53°C.[5][6]

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the ketone. This dual reactivity is the cornerstone of its utility in organic synthesis.

  • Carboxylic Acid Reactions: The carboxyl group can undergo standard reactions such as esterification, conversion to acid chlorides, and reduction to the corresponding primary alcohol.

  • Ketone Reactions: The ketone at the C4 position is susceptible to nucleophilic attack and reduction. A particularly important reaction is its reduction to a secondary alcohol, 4-hydroxydecanoic acid.

Key Transformation: Synthesis of γ-Decalactone

One of the most significant applications of this compound is as a precursor to γ-decalactone, a valuable aroma compound. The process involves the reduction of the C4 ketone to a hydroxyl group. The resulting 4-hydroxydecanoic acid can then undergo intramolecular esterification (lactonization) under acidic conditions to form the stable five-membered ring of γ-decalactone. Asymmetric reduction, often catalyzed by enzymes like carbonyl reductases, can yield chiral lactones with high enantiopurity.[3]

G cluster_0 Reduction & Lactonization Pathway A This compound B Reduction (e.g., NaBH₄ or Carbonyl Reductase) A->B C 4-Hydroxydecanoic Acid (Intermediate) B->C D Intramolecular Esterification (Lactonization) C->D E γ-Decalactone D->E

Caption: Key reaction pathway from this compound to γ-Decalactone.

Analytical Characterization Protocols

Confirming the identity and purity of this compound requires standard analytical techniques. Below is an overview of expected spectral features and a sample protocol for Nuclear Magnetic Resonance (NMR) analysis.

Expected Spectral Data
  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit a broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. Two distinct C=O stretching peaks are expected: one for the carboxylic acid (~1710 cm⁻¹) and another for the ketone (~1715 cm⁻¹), which may overlap.

  • Mass Spectrometry (MS) : In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 186. Key fragmentation patterns would likely involve McLafferty rearrangement at the ketone and cleavage alpha to the carbonyl groups.

  • ¹³C NMR Spectroscopy : Approximately 10 distinct signals are expected. The carbonyl carbons of the carboxylic acid and ketone would appear far downfield (>170 ppm), with the remaining signals in the aliphatic region (10-60 ppm).

  • ¹H NMR Spectroscopy : The spectrum would show a characteristic downfield singlet for the carboxylic acid proton (>10 ppm, broad). The protons alpha to the ketone and carboxylic acid groups would appear between 2-3 ppm. The terminal methyl group would be a triplet near 0.9 ppm, and the other methylene groups would present as complex multiplets in the 1.2-1.8 ppm range.

Experimental Protocol: ¹H NMR Analysis

This protocol provides a self-validating workflow for obtaining a high-quality ¹H NMR spectrum.

Objective: To confirm the structural identity of a this compound sample.

Materials:

  • This compound sample (~5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample into a clean, dry vial.

    • Add ~0.7 mL of CDCl₃ to the vial. The deuterated solvent prevents a large solvent signal from obscuring the analyte peaks.

    • Gently swirl the vial to ensure the sample is fully dissolved. Causality: Complete dissolution is critical for obtaining sharp, well-resolved NMR signals.

  • Transfer to NMR Tube:

    • Using a pipette, transfer the solution to a clean NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition (on a standard 400 MHz NMR spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability and accuracy.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils until the sharpest possible signal is observed for the lock or a reference peak (TMS). Causality: Good shimming is essential for high resolution and minimizes peak distortion.

    • Set acquisition parameters: a standard 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.

    • Acquire the spectrum, typically co-adding 8 to 16 scans to improve the signal-to-noise ratio.

  • Data Processing & Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in positive, absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm that they match the expected structure of this compound. Trustworthiness: The combination of these three parameters (shift, splitting, integration) provides a robust validation of the molecular structure.

Applications and Biochemical Relevance

This compound serves as a key building block in synthetic chemistry. Its most prominent role is in the synthesis of flavor and fragrance compounds.[3]

Beyond synthetic applications, it has been identified as an intermediate and minor compound in the biochemical conversion of 12-hydroxystearic acid.[3] It is also related to 4-decanolide, an organic compound studied in meat charbroiling operations, suggesting its potential as a marker in food science.[3] The presence of the keto-acid motif makes it an interesting substrate for enzymatic studies, particularly with reductases and dehydrogenases.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.[1] It is intended for research use only and not for human, therapeutic, or diagnostic applications.[3]

Precautions for Safe Handling:

  • Exposure Control: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][9]

  • Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[7][10]

Conditions for Safe Storage:

  • Temperature: The recommended storage temperature is -20°C for long-term stability.[3] For short-term storage, a cool, dry place (10°C - 25°C) is acceptable.[7]

  • Container: Keep the container tightly closed in a well-ventilated area, away from incompatible substances.[7][8]

References

  • BioOrganics. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxododecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-oxodecanoic acid. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more targeted information, although direct evidence for 4-Oxodecanoic acid's signaling roles is still limited. I found valuable information on the biological activities of other keto acids and the parent molecule, decanoic acid. Specifically, I learned that other oxo-fatty acids can act as anti-inflammatory agents by inhibiting NF-κB and MAPK signaling and can also be PPAR agonists. Decanoic acid itself is a known PPARγ agonist and can increase mitochondrial biogenesis and reduce oxidative stress. This strongly suggests that 4-ODA might have similar activities.

I also found some general protocols for studying the effects of fatty acids and keto acids on cellular signaling, including methods for analyzing PPAR activation, inflammatory pathways, and oxidative stress.

However, I still lack direct experimental evidence of 4-ODA's effects on specific signaling cascades. To build a comprehensive and authoritative guide, I need to find studies that have specifically investigated this compound. If direct studies are unavailable, I will need to clearly state this and propose a research strategy based on the known activities of structurally similar molecules.

Therefore, the next steps will involve a very targeted search for any direct mentions of "this compound" or "4-ketodecanoic acid" in the context of cell signaling. I will also start structuring the guide, outlining the known information about decanoic acid and other keto acids as a basis for hypothesizing the potential roles of 4-ODA. Based on the findings, I will then formulate detailed, hypothetical experimental protocols to investigate these potential roles.The searches have confirmed that direct scientific literature on the signaling roles of this compound is scarce. However, the searches on its parent molecule, decanoic acid, and other keto acids have been fruitful. I have established that decanoic acid is a PPARγ agonist, influences mitochondrial biogenesis, and can reduce oxidative stress. Furthermore, other oxo-fatty acids have been shown to possess anti-inflammatory properties by modulating NF-κB and MAPK pathways and can also act as PPAR ligands. This provides a strong foundation for hypothesizing similar roles for 4-ODA. I have also gathered some information on experimental protocols for studying these pathways.

I will now proceed with structuring and writing the in-depth technical guide. I will start by introducing 4-ODA and its metabolic origins. Then, I will dedicate sections to its hypothesized roles in key signaling cascades (PPAR, NF-κB, MAPK, and Oxidative Stress pathways), drawing parallels with decanoic acid and other known keto acids and clearly stating that these are inferred roles requiring experimental validation. For each pathway, I will provide a detailed, step-by-step experimental protocol for researchers to investigate these hypotheses. I will create Graphviz diagrams to visualize these pathways and workflows. Finally, I will compile all the cited sources into a comprehensive reference list. I have sufficient information to create a comprehensive and scientifically sound guide based on the available evidence and logical inference.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (4-ODA), a keto-derivative of the medium-chain fatty acid decanoic acid, is an intriguing metabolic intermediate with the potential to act as a significant signaling molecule. While direct research on 4-ODA is in its nascent stages, compelling evidence from studies on its parent compound and other structurally related keto acids suggests a plausible role in modulating key cellular signaling pathways. This technical guide provides a comprehensive exploration of 4-ODA, beginning with its biochemical synthesis and progressing to its hypothesized impact on critical cellular signaling networks, including Peroxisome Proliferator-Activated Receptor (PPAR), Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and oxidative stress response pathways. By synthesizing established technical insights with field-proven experimental protocols, this document serves as a foundational resource for scientists and drug development professionals aiming to investigate the therapeutic potential of this largely unexplored metabolite.

Introduction: Unveiling the Potential of this compound

The paradigm of metabolic intermediates solely serving as cellular fuel is progressively shifting towards a more nuanced understanding of their roles as dynamic signaling molecules. Within this evolving landscape, this compound (4-ODA) emerges as a molecule of interest. As a product of decanoic acid metabolism, 4-ODA is strategically positioned at the intersection of lipid metabolism and cellular regulation. Decanoic acid itself is recognized for its therapeutic properties, including its role in the ketogenic diet and its ability to modulate mitochondrial function and cellular signaling.[1][2][3] Given that other oxo-fatty acids have demonstrated significant biological activities, including anti-inflammatory effects and receptor agonism, it is highly probable that 4-ODA possesses similar, if not unique, signaling capabilities.[4][5][6] This guide will provide a robust framework for exploring the uncharted territory of 4-ODA signaling, offering both the theoretical basis and the practical methodologies required for its investigation.

The Biochemical Landscape of this compound

The journey of 4-ODA begins with its precursor, decanoic acid, a 10-carbon saturated fatty acid. Understanding the metabolic flux that leads to the formation of 4-ODA is crucial for appreciating its potential physiological concentrations and sites of action.

Formation via β-Oxidation of Decanoic Acid

This compound is an intermediate in the β-oxidation of decanoic acid. This catabolic process, occurring within the mitochondria, systematically shortens the fatty acid chain to produce acetyl-CoA for energy production. The formation of the keto group at the fourth carbon position represents a specific step in this metabolic cascade.

Below is a simplified workflow illustrating the generation of 4-ODA from decanoic acid.

Decanoic_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Decanoic_Acid->Acyl_CoA_Synthetase ATP, CoA Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA Beta_Oxidation β-Oxidation Enzymes Decanoyl_CoA->Beta_Oxidation NAD+, FAD Four_Oxodecanoyl_CoA 4-Oxodecanoyl-CoA Beta_Oxidation->Four_Oxodecanoyl_CoA Thioesterase Thioesterase Four_Oxodecanoyl_CoA->Thioesterase Four_ODA This compound Thioesterase->Four_ODA

Caption: Metabolic pathway of this compound formation.

Hypothesized Signaling Roles of this compound

Based on the known biological activities of decanoic acid and other keto-fatty acids, we can postulate several key signaling pathways that 4-ODA is likely to modulate.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Expertise & Experience: Decanoic acid is a known agonist of PPARγ, a nuclear receptor that is a master regulator of lipid metabolism, adipogenesis, and inflammation.[2][3][7] Furthermore, other oxidized fatty acids have been identified as potent PPAR ligands.[6] The structural similarity of 4-ODA to these molecules strongly suggests that it may also function as a PPAR agonist, potentially with unique selectivity for different PPAR isoforms (α, β/δ, γ).

Trustworthiness: Activation of PPARs by a ligand like 4-ODA would lead to the transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses. This can be experimentally verified using reporter assays and gene expression analysis.

Four_ODA This compound PPAR PPAR Receptor Four_ODA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds Gene_Expression Target Gene Expression (e.g., CPT1, FABP) PPRE->Gene_Expression Regulates

Caption: Hypothesized PPAR signaling activation by 4-ODA.

Experimental Protocol: PPARα/γ Luciferase Reporter Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and antibiotics.

  • Transfection: Co-transfect cells with a PPAR-responsive luciferase reporter plasmid (containing PPREs), a PPARα or PPARγ expression plasmid, and a Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1-100 µM) and known PPAR agonists (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) as positive controls.

  • Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity relative to the vehicle control.

Compound Concentration (µM) PPARγ Activation (Fold Change) PPARα Activation (Fold Change)
Vehicle (DMSO)-1.01.0
Rosiglitazone1015.2 ± 1.81.2 ± 0.2
Fenofibrate501.5 ± 0.312.5 ± 1.5
This compound1Expected to be determinedExpected to be determined
This compound10Expected to be determinedExpected to be determined
This compound100Expected to be determinedExpected to be determined
Caption: Hypothetical data table for PPAR activation by 4-ODA.
Modulation of Inflammatory Signaling: NF-κB and MAPK Pathways

Expertise & Experience: Chronic inflammation is a hallmark of many diseases. The NF-κB and MAPK signaling cascades are central to the inflammatory response.[8][9][10] Studies on other oxo-fatty acids have demonstrated potent anti-inflammatory effects through the inhibition of these pathways.[4][5] It is plausible that 4-ODA could exert similar anti-inflammatory actions by interfering with the activation of key signaling proteins like NF-κB, JNK, and p38.

Trustworthiness: The anti-inflammatory potential of 4-ODA can be rigorously tested by measuring its effect on the production of pro-inflammatory cytokines and the phosphorylation status of key signaling proteins in response to an inflammatory stimulus like lipopolysaccharide (LPS).

cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK/p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) AP1->Inflammatory_Genes IKK IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nucleus NFkB->NFkB_nucleus Translocates to Nucleus TLR4_2 TLR4 TLR4_2->IKK Phosphorylates & Degrades LPS_2 LPS LPS_2->TLR4_2 Phosphorylates & Degrades NFkB_nucleus->Inflammatory_Genes Four_ODA This compound Four_ODA->MAPK Inhibits Four_ODA->IKK Inhibits

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by 4-ODA.

Experimental Protocol: Analysis of Inflammatory Markers in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for different time points (e.g., 30 min for protein phosphorylation, 6-24 hours for cytokine production).

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform western blotting to detect the phosphorylated and total levels of p65 (a subunit of NF-κB), IκBα, JNK, and p38.

  • Data Analysis: Quantify the protein bands and cytokine concentrations. Compare the results from 4-ODA-treated cells to the LPS-only control.

Treatment TNF-α (pg/mL) p-p65 / total p65 (ratio) p-JNK / total JNK (ratio)
Control< 101.01.0
LPS (100 ng/mL)1500 ± 1205.2 ± 0.54.8 ± 0.4
LPS + 4-ODA (10 µM)Expected to be determinedExpected to be determinedExpected to be determined
LPS + 4-ODA (50 µM)Expected to be determinedExpected to be determinedExpected to be determined
Caption: Hypothetical data table for the anti-inflammatory effects of 4-ODA.
Regulation of Oxidative Stress

Expertise & Experience: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in a wide range of pathologies.[8] Decanoic acid has been shown to reduce oxidative stress levels in neuronal cells.[11] It is therefore reasonable to hypothesize that 4-ODA could also possess antioxidant properties, either by directly scavenging ROS or by upregulating endogenous antioxidant defense mechanisms.

Trustworthiness: The impact of 4-ODA on oxidative stress can be assessed by measuring intracellular ROS levels and the expression and activity of key antioxidant enzymes.

Oxidative_Stress Oxidative Stress (e.g., H2O2) Cell Cell Oxidative_Stress->Cell ROS Increased ROS Cell->ROS Antioxidant_Response Antioxidant Response (e.g., Nrf2 activation) Cell->Antioxidant_Response Upregulates Four_ODA This compound Four_ODA->Cell Modulates Antioxidant_Response->ROS Reduces

Caption: Hypothesized modulation of oxidative stress by 4-ODA.

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

  • Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by treating the cells with a pro-oxidant such as hydrogen peroxide (H₂O₂) or rotenone for a short duration.

  • ROS Detection: Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX Green) according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Normalize the fluorescence values to the cell number (e.g., using a crystal violet assay). Compare the ROS levels in 4-ODA-treated cells to the control groups.

Treatment Relative Fluorescence Units (RFU)
Control100 ± 10
H₂O₂ (100 µM)550 ± 45
H₂O₂ + 4-ODA (10 µM)Expected to be determined
H₂O₂ + 4-ODA (50 µM)Expected to be determined
Caption: Hypothetical data table for the antioxidant effects of 4-ODA.

Summary and Future Directions

While direct experimental evidence for the signaling roles of this compound is currently limited, the information presented in this guide provides a strong rationale for its investigation as a novel signaling molecule. The established biological activities of its parent compound, decanoic acid, and other structurally similar keto acids, strongly suggest that 4-ODA may be a potent modulator of PPAR, NF-κB, and MAPK signaling, as well as a regulator of cellular oxidative stress.

The experimental protocols detailed herein offer a clear roadmap for researchers to systematically investigate these hypothesized functions. Future research should focus on:

  • In-depth mechanistic studies: Elucidating the precise molecular targets of 4-ODA and the downstream consequences of its binding.

  • In vivo validation: Translating the in vitro findings to animal models of diseases where the targeted signaling pathways are dysregulated (e.g., metabolic syndrome, inflammatory diseases, neurodegenerative disorders).

  • Structure-activity relationship studies: Investigating how modifications to the chemical structure of 4-ODA affect its signaling properties to guide the development of novel therapeutics.

The exploration of this compound's role in cellular signaling holds the promise of uncovering new therapeutic avenues for a wide range of diseases, further highlighting the critical importance of understanding the signaling capabilities of metabolic intermediates.

References

  • Hughes, S. D., et al. (2014). The ketogenic diet component decanoic acid increases mitochondrial citrate synthase and complex I activity in neuronal cells. Journal of Neurochemistry, 129(3), 426-433.
  • Malapaka, R. R., et al. (2012). Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. PLoS One, 7(5), e36297.
  • Kim, D. H., et al. (2020). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of the Korean Society for Applied Biological Chemistry, 63(4), 537-545.
  • Lee, J. Y., et al. (2021). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L.
  • Itoh, T., et al. (2008). 13-Oxo-9,11-octadecadienoic acid is a potent endogenous ligand for peroxisome proliferator-activated receptor alpha. Journal of Biological Chemistry, 283(47), 32927-32937.
  • Furuhashi, M., et al. (2008). 13-Oxo-octadecadienoic acid is an endogenous ligand for peroxisome proliferator-activated receptor gamma in human colonic epithelial cells. Journal of Biological Chemistry, 283(51), 35563-35570.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
  • Kim, J., & Choi, C. (2010). The mitogen-activated protein kinase signaling pathway in the response of cells to oxidative stress. Journal of cellular physiology, 224(2), 301–306.
  • Holmström, K. M., & Finkel, T. (2014). Cellular mechanisms and physiological consequences of redox-dependent signalling. Nature reviews. Molecular cell biology, 15(6), 411–421.
  • Wlaz, P., et al. (2012). Anticonvulsant profile of decanoic acid, a main component of the medium-chain triglyceride (MCT) ketogenic diet, in mice. Neuropharmacology, 62(4), 1882-1889.
  • The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome. (2016). Orphanet Journal of Rare Diseases, 11(1), 43.
  • The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells. (2021). Scientific Reports, 11(1), 6146.
  • Ketone bodies as signaling metabolites. (2014). Trends in Endocrinology & Metabolism, 25(1), 45-52.
  • Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. (2020). Proceedings of the National Academy of Sciences, 117(38), 23828-23838.
  • Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. (2023). Cancers, 15(19), 4681.

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Enzymatic Synthesis of 4-Oxodecanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the enzymatic synthesis of 4-oxodecanoic acid, a valuable keto acid with potential applications as a building block in pharmaceutical and fine chemical synthesis.[][2][3] Moving beyond traditional chemical methods that often require harsh conditions, this document focuses on a biocatalytic approach, leveraging the specificity and efficiency of enzymes. We will detail a plausible and scientifically supported two-step enzymatic pathway, outline comprehensive protocols for synthesis and analysis, and discuss the significance of this molecule in the context of drug development. This guide is intended for researchers, scientists, and professionals in the field of biocatalysis and pharmaceutical development, offering both foundational knowledge and practical, actionable methodologies.

Introduction and Significance

This compound, a C10 fatty acid derivative featuring a ketone group at the fourth carbon, represents a class of molecules known as γ-keto acids. These compounds are of significant interest in organic synthesis due to the presence of two reactive functional groups—a carboxylic acid and a ketone. This dual functionality allows for a wide range of subsequent chemical modifications, making them versatile intermediates for the construction of more complex molecules, including heterocyclic compounds and chiral lactones, which are prevalent scaffolds in many pharmaceutical agents.[][2]

The traditional chemical synthesis of γ-keto acids can involve multi-step processes and the use of heavy metal catalysts or harsh oxidizing agents.[4] Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a more sustainable and selective alternative. Enzymatic reactions are typically performed in aqueous media under mild conditions, and the high specificity of enzymes can lead to products with high purity and, in many cases, high enantioselectivity.

This guide will focus on a proposed two-step enzymatic cascade for the synthesis of this compound, starting from the readily available substrate, decanoic acid. This pathway utilizes a cytochrome P450 monooxygenase for regioselective hydroxylation, followed by the oxidation of the resulting secondary alcohol by an alcohol dehydrogenase.

Proposed Enzymatic Pathway

The enzymatic synthesis of this compound can be envisioned as a two-step cascade:

  • Regioselective Hydroxylation of Decanoic Acid: A cytochrome P450 monooxygenase (P450) introduces a hydroxyl group at the C4 position of decanoic acid to form 4-hydroxydecanoic acid.

  • Oxidation of 4-Hydroxydecanoic Acid: An alcohol dehydrogenase (ADH) oxidizes the secondary alcohol at the C4 position to a ketone, yielding the final product, this compound.

Enzymatic_Pathway Decanoic_Acid Decanoic Acid P450 Cytochrome P450 Monooxygenase Decanoic_Acid->P450 Hydroxydecanoic_Acid 4-Hydroxydecanoic Acid P450->Hydroxydecanoic_Acid ADH Alcohol Dehydrogenase Hydroxydecanoic_Acid->ADH Oxodecanoic_Acid This compound ADH->Oxodecanoic_Acid Synthesis_Workflow cluster_Expression Enzyme Expression cluster_Biotransformation Biotransformation cluster_Extraction Extraction and Isolation Inoculation Inoculation of E. coli Incubation1 Incubation (37°C) Inoculation->Incubation1 Induction Induction with IPTG Incubation1->Induction Incubation2 Incubation (25°C) Induction->Incubation2 Harvesting Harvest and Resuspend Cells Incubation2->Harvesting Reaction_Setup Reaction Setup (Cells, Buffer, Glucose, Decanoic Acid) Harvesting->Reaction_Setup Incubation3 Incubation (30°C) Reaction_Setup->Incubation3 Acidification Acidification Incubation3->Acidification Extraction Solvent Extraction Acidification->Extraction Drying Drying and Evaporation Extraction->Drying

Figure 2: Workflow for the whole-cell enzymatic synthesis of this compound.

Analytical Methods for Quantification

Accurate quantification of this compound requires robust analytical methods. Due to its polarity and low volatility, derivatization is essential for gas chromatography-mass spectrometry (GC-MS) analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed, with or without derivatization.

A two-step derivatization involving methoximation followed by silylation is recommended for the GC-MS analysis of keto acids. [5][6]This procedure stabilizes the ketone group and increases the volatility of the carboxylic acid. [5][6][7] Materials:

  • Methoxyamine hydrochloride in pyridine (20 mg/mL).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar keto acid).

  • Ethyl acetate.

Protocol:

  • Sample Preparation:

    • To a dried sample extract, add a known amount of the internal standard.

    • Add 50 µL of methoxyamine hydrochloride solution.

    • Incubate at 60°C for 60 minutes to convert the keto group to its methoxime derivative.

    • Cool the sample to room temperature.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Incubate at 60°C for 30-60 minutes to silylate the carboxylic acid group.

    • Cool to room temperature before injection into the GC-MS.

Table 1: Suggested GC-MS Parameters

ParameterSuggested Setting
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Injection Mode Splitless
Injector Temp. 250°C
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

LC-MS/MS offers high sensitivity and specificity for the quantification of organic acids. [8][9][10]Analysis can be performed in negative ion mode for the underivatized acid or in positive ion mode after derivatization to enhance ionization. Multiple Reaction Monitoring (MRM) is used for quantification. [9][11][12][13] Protocol (Underivatized):

  • Sample Preparation:

    • Reconstitute the dried sample extract in the initial mobile phase.

    • Add an internal standard.

    • Centrifuge to remove any particulates before injection.

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of fatty acids
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound:

The precursor ion ([M-H]⁻) for this compound (C₁₀H₁₈O₃, MW: 186.25) would be m/z 185.2. Product ions would be generated through collision-induced dissociation. Plausible product ions could result from the loss of water (m/z 167.2) or the loss of the carboxyl group (m/z 141.2). The optimal transitions would need to be determined experimentally.

Conclusion

The enzymatic synthesis of this compound presents a promising green alternative to traditional chemical methods. The proposed two-step pathway, utilizing a cytochrome P450 monooxygenase and an alcohol dehydrogenase, is founded on established biocatalytic principles and supported by current research in enzyme engineering and fatty acid biotransformation. While further optimization of enzyme selection and reaction conditions is necessary to achieve high yields, the methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and applications of this versatile keto acid. The continued development of novel biocatalysts will undoubtedly expand the toolbox for the sustainable production of valuable chemical intermediates.

References

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Unveiling the Bioactive Potential of 4-Oxodecanoic Acid: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Senior Application Scientist | Advanced Metabolic Pathways Division

Abstract

4-Oxodecanoic acid (4-ODA) is a ten-carbon, gamma-keto medium-chain fatty acid (MCFA). While its parent molecule, decanoic acid, is recognized for its roles in energy metabolism and cellular signaling, the physiological functions of 4-ODA remain largely unexplored. This technical guide synthesizes current knowledge on MCFA metabolism and the bioactivity of related oxo-fatty acids to build a scientifically-grounded framework for the potential roles of this compound. We postulate that 4-ODA is not merely an intermediate in fatty acid catabolism but may function as a potent signaling molecule. This guide explores its hypothesized functions in modulating key cellular energy sensors and transcriptional pathways, including AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptors (PPARs), and the mechanistic target of rapamycin (mTOR). We provide detailed experimental protocols for investigating these potential functions and discuss the prospective therapeutic implications for metabolic diseases, oncology, and beyond.

Introduction: Beyond Energy Storage - Fatty Acid Metabolites as Signaling Molecules

Fatty acids and their derivatives are fundamental to cellular function, serving not only as primary energy substrates and structural components of membranes but also as a diverse class of signaling molecules.[1][2] Metabolites arising from fatty acid oxidation, including ketone bodies and various oxo-fatty acids, can directly influence cellular processes by acting as ligands for nuclear receptors, modulating enzyme activity, and altering gene expression.[3][4]

This compound (also known as 4-ketodecanoic acid) belongs to the family of medium-chain fatty acids, which are characterized by an aliphatic tail of 6 to 12 carbons.[5] MCFAs possess unique metabolic properties, including rapid absorption and carnitine-independent transport into mitochondria, making them an efficient energy source.[5][6] The introduction of a ketone group at the C4 (gamma) position, as in this compound, suggests a more complex physiological role than simple energy provision. This modification may alter its metabolic fate and confer specific signaling capabilities. This guide aims to delineate the potential physiological functions of this compound by examining the established roles of its structural relatives and the pathways they modulate.

Postulated Metabolic Fate of this compound

The metabolism of this compound has not been directly elucidated. However, we can postulate its metabolic pathway based on the known catabolism of MCFAs and other modified fatty acids.

Standard Medium-Chain Fatty Acid β-Oxidation

Typically, decanoic acid is activated to decanoyl-CoA in the cytoplasm, transported into the mitochondrial matrix, and then undergoes four sequential steps of β-oxidation to yield acetyl-CoA, which enters the citric acid cycle for ATP production.[7][8] This process is highly efficient and is a major source of energy, particularly in the liver and muscle.

Influence of the 4-Oxo Group

The ketone group at the C4 position may influence this standard pathway. The enzymatic machinery of β-oxidation is specific to a 3-hydroxyacyl-CoA intermediate. The presence of a 4-oxo group could potentially hinder or alter the typical β-oxidation spiral. This suggests two possibilities:

  • Alternative Catabolism : this compound may be a substrate for different enzymatic pathways, such as peroxisomal oxidation, which handles unusual fatty acid structures.[9]

  • Metabolic Resistance and Signaling Role : The resistance to rapid catabolism could increase its intracellular half-life, allowing it to function as a stable signaling molecule, similar to other bioactive lipids.

The diagram below illustrates a postulated metabolic crossroads for this compound, highlighting its potential divergence from the standard β-oxidation pathway toward a role in cellular signaling.

G cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix cluster_signaling Signaling Pathways 4ODA_cyto This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 4ODA_cyto->Acyl_CoA_Synthetase Signaling_Molecule Signaling Molecule (e.g., binds to receptors) 4ODA_cyto->Signaling_Molecule Direct Action? 4ODA_CoA 4-Oxodecanoyl-CoA Acyl_CoA_Synthetase->4ODA_CoA 4ODA_CoA_mito 4-Oxodecanoyl-CoA 4ODA_CoA->4ODA_CoA_mito Transport 4ODA_CoA->Signaling_Molecule CoA-ester Action? Beta_Oxidation Standard β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle 4ODA_CoA_mito->Beta_Oxidation Potentially Inhibited? caption Postulated metabolic fate of this compound.

Postulated metabolic fate of this compound.

Potential Physiological Function I: Modulation of Cellular Energy Homeostasis via AMPK

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[10] Activation of AMPK in response to a high AMP:ATP ratio initiates a cascade that shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes, such as fatty acid oxidation.[11]

There is compelling evidence that MCFAs and their parent triglycerides can activate AMPK.[1][12] Fatty acids can promote AMPK activation by facilitating its phosphorylation by the upstream kinase LKB1, independent of changes in the cellular AMP:ATP ratio.[9]

Hypothesis: this compound may act as a potent activator of the AMPK pathway. Its structure may allow for a more specific or potent interaction with the AMPK complex or its upstream regulators compared to its non-oxidized parent molecule, decanoic acid. This would position 4-ODA as a key regulator of the switch towards fatty acid oxidation.

The signaling pathway below illustrates how this compound could hypothetically activate AMPK, leading to the phosphorylation of Acetyl-CoA Carboxylase (ACC) and the subsequent promotion of fatty acid oxidation.

ODA4 This compound AMPK AMPK ODA4->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (via p) LKB1 LKB1 (Upstream Kinase) LKB1->AMPK Phosphorylates (p) Malonyl Malonyl-CoA ACC->Malonyl Synthesizes CPT1 CPT1 Malonyl->CPT1 Inhibits FAO Fatty Acid Oxidation (Energy Production) CPT1->FAO Promotes caption Hypothesized AMPK activation by this compound.

Hypothesized AMPK activation by this compound.

Potential Physiological Function II: Transcriptional Regulation through PPAR Activation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors (PPARα, PPARβ/δ, PPARγ) that function as ligand-activated transcription factors to regulate genes involved in lipid and glucose metabolism, inflammation, and cell differentiation.[13]

It is well-established that fatty acids and their derivatives, particularly oxidized fatty acids, are natural ligands for PPARs.[14][15][16] For instance, oxidized linoleic acid metabolites (e.g., 9-HODE, 13-HODE) are potent PPARγ agonists.[15] Some oxo-fatty acids can even form covalent bonds with the PPARγ ligand-binding domain, leading to robust and sustained activation.[5][14] The parent molecule, decanoic acid, has been shown to be a PPARγ agonist, and this activity is thought to contribute to the ketogenic diet's effects on mitochondrial biogenesis.[17]

Hypothesis: this compound, as an oxidized MCFA, is a candidate for a natural PPAR ligand. By binding to and activating one or more PPAR isoforms, it could directly regulate the transcription of genes involved in fatty acid uptake, β-oxidation, and ketogenesis, thereby amplifying its own metabolic pathway and influencing broader metabolic homeostasis.

The diagram below outlines the potential mechanism of PPAR activation by this compound.

cluster_cell Cell cluster_nucleus Nucleus ODA4 This compound ODA4_N 4-ODA ODA4->ODA4_N Enters Nucleus PPAR PPAR PPRE PPRE (DNA Response Element) PPAR->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR Gene Target Genes (e.g., CPT1, Acyl-CoA Oxidase) PPRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Metabolic Proteins mRNA->Protein Metabolic_Effect Increased Fatty Acid Oxidation Protein->Metabolic_Effect Leads to ODA4_N->PPAR Binds & Activates caption Hypothesized PPAR activation by this compound.

Hypothesized PPAR activation by this compound.

Potential Physiological Function III: Influence on mTOR Signaling

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[18] It integrates signals from nutrients (like amino acids) and growth factors to control anabolic processes, including protein and lipid synthesis.[19] The mTORC1 complex, in particular, promotes de novo lipogenesis through the SREBP transcription factors.[18][20] There is often a reciprocal relationship between AMPK and mTOR; AMPK activation typically inhibits mTORC1, thus halting energy-expensive anabolic processes when cellular energy is low.

Recent studies have shown that decanoic acid can inhibit mTORC1 activity, independent of glucose and insulin signaling. This action may contribute to the therapeutic effects of the ketogenic diet.

Hypothesis: this compound may act as a modulator of the mTOR pathway. As a product of fatty acid metabolism, its accumulation could serve as a feedback signal to downregulate anabolic lipid synthesis via mTORC1 inhibition, either directly or as a consequence of AMPK activation. This would prevent futile cycles of simultaneous fatty acid synthesis and oxidation.

Data Summary: Comparative Bioactivity of Related Fatty Acids

To contextualize the hypotheses for this compound, the following table summarizes the known effects of its parent molecule and a structurally similar keto-acid.

ParameterDecanoic Acid (C10:0)5-Oxodecanoic AcidThis compound
AMPK Activation Reported activatorPotent activatorHypothesized Potent Activator
PPARγ Activation Reported agonist[17]UnknownHypothesized Agonist
mTORC1 Signaling Reported inhibitorUnknownHypothesized Inhibitor
Primary Metabolic Role Energy substrate, KetogenesisUnknownHypothesized Signaling Molecule & Energy Substrate

Experimental Protocols

To empirically test the hypotheses presented in this guide, the following detailed experimental protocols are provided.

In Vitro AMPK Activation Assay

This protocol is designed to determine if this compound directly activates the AMPK enzyme complex in a cell-free system.

  • Objective: To measure the phosphorylation of a synthetic AMPK substrate (e.g., SAMS peptide) in the presence of recombinant AMPK and varying concentrations of this compound.

  • Materials:

    • Recombinant human AMPK heterotrimer (α1/β1/γ1)

    • AMPK Substrate Peptide (e.g., SAMS peptide)

    • Kinase Assay Buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound, dissolved in appropriate vehicle (e.g., DMSO)

    • Positive Control: AMP or AICAR

    • Vehicle Control: DMSO

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK enzyme, and the substrate peptide.

    • Aliquot the mixture into microcentrifuge tubes or a 384-well plate.

    • Add varying concentrations of this compound (e.g., 1 µM to 100 µM), the positive control, or the vehicle control to the respective tubes/wells.

    • Pre-incubate for 10 minutes at 30°C to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

    • Incubate the reaction at 30°C for 30 minutes.

    • Terminate the reaction (e.g., by adding a stop solution like guanidine hydrochloride or as per the ADP-Glo™ kit instructions).[21]

    • For Radioactive Assay: Spot the reaction mixture onto a phosphocellulose membrane (e.g., SAM² Biotin Capture Membrane), wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[21]

    • For ADP-Glo™ Assay: Follow the kit protocol to measure the amount of ADP generated, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the fold-change in AMPK activity relative to the vehicle control.

    • Plot the dose-response curve for this compound to determine its EC₅₀ (half-maximal effective concentration).

Cell-Based PPARγ Transactivation Reporter Assay

This protocol is designed to assess whether this compound can activate PPARγ in a cellular context, leading to the transcription of a reporter gene.

  • Objective: To measure the induction of a luciferase reporter gene under the control of a PPAR response element (PPRE) in cells treated with this compound.

  • Materials:

    • HEK293T or other suitable mammalian cell line.

    • Lipofectamine® 2000 or similar transfection reagent.

    • Expression plasmid for full-length PPARγ or a chimera of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (pBIND-PPARγ).[22][23]

    • Reporter plasmid containing a PPRE or GAL4 response element upstream of a firefly luciferase gene (pGRE-LUC).[22][23]

    • Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).[23]

    • Cell culture medium (DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous ligands).

    • This compound.

    • Positive Control: Rosiglitazone (a known PPARγ agonist).

    • Dual-Luciferase® Reporter Assay System (Promega).

  • Procedure:

    • Seed cells into 24- or 96-well plates at an appropriate density (e.g., 2.0 x 10⁵ cells/well for 24-well).[23]

    • After 24 hours, co-transfect the cells with the PPARγ expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using the transfection reagent according to the manufacturer's protocol.

    • Allow cells to recover for 4-6 hours post-transfection, then replace the medium with DMEM containing charcoal-stripped serum.

    • Add varying concentrations of this compound, Rosiglitazone, or vehicle control to the cells.

    • Incubate for 18-24 hours.

    • Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® kit.

    • Measure both firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

    • Calculate the fold-activation relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the EC₅₀ for this compound.

Potential Therapeutic Implications and Future Directions

The hypothesized roles of this compound as an activator of AMPK and PPARs, and an inhibitor of mTOR, place it at the intersection of several therapeutically relevant pathways. Dysregulation of these pathways is implicated in a host of diseases, including:

  • Metabolic Syndrome and Type 2 Diabetes: By promoting fatty acid oxidation and potentially improving insulin sensitivity through PPARγ activation, 4-ODA could be explored as a novel therapeutic agent.

  • Non-alcoholic Fatty Liver Disease (NAFLD): Activation of hepatic AMPK and PPARα are key strategies to reduce liver fat accumulation.

  • Oncology: The inhibition of mTOR and activation of AMPK are known to have anti-proliferative effects in various cancer models.

  • Neurodegenerative Diseases: The ketogenic diet, a source of related fatty acids, has shown efficacy in pharmaco-resistant epilepsy, and its components are being investigated for broader neuroprotective effects.[17][24]

Future research must focus on validating these hypotheses. Key next steps include:

  • Metabolomic Profiling: Detecting and quantifying endogenous this compound in biological samples under different physiological states (e.g., fasting, ketogenic diet) using GC-MS or LC-MS.

  • In Vitro Validation: Executing the protocols outlined above to confirm the effects of 4-ODA on AMPK, PPARs, and mTOR signaling in relevant cell lines (hepatocytes, myocytes, adipocytes).

  • In Vivo Studies: Administering this compound to animal models of metabolic disease to assess its effects on whole-body energy expenditure, glucose tolerance, and tissue-specific gene expression.

References

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Methodological & Application

Application Note: Quantification of 4-Oxodecanoic Acid in Human Plasma via a Validated GC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4-oxodecanoic acid in human plasma. This compound is a medium-chain oxo-fatty acid of increasing interest in metabolic research. The described protocol provides a detailed workflow encompassing plasma sample preparation through liquid-liquid extraction (LLE), chemical derivatization to enhance volatility, and subsequent analysis by GC-MS. The method is designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for clinical and preclinical research.

Introduction: The Significance of this compound Quantification

Medium-chain fatty acids (MCFAs) and their metabolites are crucial players in cellular metabolism and signaling. This compound, a C10 oxo-fatty acid, is an intermediate in fatty acid metabolism, and its quantification in biological matrices like plasma can provide valuable insights into various physiological and pathological states. Accurate and precise measurement of this analyte is paramount for its use as a potential biomarker in drug development and disease research.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high chromatographic resolution and sensitive, specific detection capabilities.[1][2] However, the inherent polarity and low volatility of this compound necessitate a derivatization step to enable its passage through the GC system and improve peak shape.[3][4][5] This application note details a complete protocol, from sample extraction to data analysis, grounded in established bioanalytical principles.

Materials and Reagents

  • Solvents (HPLC or GC grade):

    • Methanol

    • Acetonitrile

    • Hexane

    • Ethyl acetate

    • Iso-octane

  • Reagents:

    • This compound analytical standard

    • This compound-d2 (or other suitable stable isotope-labeled internal standard)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate

  • Supplies:

    • Glass centrifuge tubes (15 mL)

    • Microcentrifuge tubes (1.5 mL)

    • GC vials with inserts

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Heating block

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Working Solution: Prepare a working solution of the IS at a suitable concentration (e.g., 10 µg/mL) in methanol.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of the LLE is to efficiently extract this compound from the complex plasma matrix while minimizing interferences.[6][7][8]

  • Aliquoting: To a 15 mL glass centrifuge tube, add 200 µL of plasma sample, calibration standard, or QC sample.

  • Internal Standard Addition: Add 20 µL of the IS working solution to each tube (except for blank samples used to assess matrix effects).

  • Acidification: Add 20 µL of 1M HCl to each tube to protonate the carboxylic acid group, enhancing its extraction into the organic solvent.

  • Extraction: Add 2 mL of a hexane:ethyl acetate (1:1, v/v) mixture.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation

Derivatization is a critical step to increase the volatility and thermal stability of this compound for GC analysis.[4][9] Silylation with BSTFA is a common and effective method for converting carboxylic acids to their trimethylsilyl (TMS) esters.[4]

  • Reagent Addition: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

  • Reaction: Cap the tubes tightly and heat at 60°C for 30 minutes in a heating block.

  • Cooling: Allow the tubes to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a GC vial with an insert for analysis.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is acidify Acidify with HCl is->acidify extract Liquid-Liquid Extraction (Hexane:Ethyl Acetate) acidify->extract centrifuge Centrifuge extract->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate add_bstfa Add BSTFA + Acetonitrile evaporate->add_bstfa heat Heat at 60°C add_bstfa->heat cool Cool to Room Temp heat->cool gcms GC-MS Analysis cool->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for this compound Quantification.

GC-MS Analysis

The following are recommended starting parameters for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.[10][11][12]

Parameter Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Oven Program Initial temp 80°C, hold for 1 min; ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions (Proposed):

  • This compound-TMS: To be determined empirically by analyzing the derivatized standard. Characteristic fragments would be selected.

  • Internal Standard-TMS: To be determined empirically.

Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: The concentration of this compound in the plasma samples is determined from the calibration curve using the measured peak area ratio.

Method Validation

A full method validation should be performed according to regulatory guidelines to ensure the reliability of the data.[13][14][15][16][17]

Validation Parameters Summary
Parameter Acceptance Criteria (based on FDA/EMA guidelines)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.
Recovery Consistent and reproducible extraction recovery of the analyte and IS.
Stability Analyte stability established under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative.

Method Validation Workflow

validation Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Core components of bioanalytical method validation.

Conclusion

The GC-MS method described in this application note provides a reliable and robust framework for the quantification of this compound in human plasma. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, combined with a comprehensive validation strategy, ensure the generation of high-quality data suitable for regulated bioanalysis. This method can be a valuable tool for researchers and drug development professionals investigating the role of this compound in health and disease.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA/CHMP/ICH/172948/2019. [Link][13][15]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][14]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][18]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link][16]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][19]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][17]

  • Agilent Technologies. (2021). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. [Link][20]

  • Quehenberger, O., et al. (2014). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 55(10), 2245-2253. [Link][6]

  • Rychlik, M., et al. (2014). Determination of the fatty acid profile of neutral lipids, free fatty acids and phospholipids in human plasma. mediaTUM. [Link][21]

  • Agilent Technologies. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link][22]

  • Li, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Separation Science, 42(23), 3537-3551. [Link][7]

  • Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. [Link][23]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

  • Schebb, N. H., et al. (2016). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. Schebb Lab. [Link][24]

  • Lee, S. H., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. NIH Public Access. [Link][3]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link][1]

  • Burra, S., et al. (2013). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Lipids, 48(11), 1135-1144. [Link][25]

  • Restek. (2020). Derivatization techniques for free fatty acids by GC. [Link][4]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link][9]

  • Cindrić, I. J., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link][8]

  • Al-Said, M. S., et al. (2019). GC-MS Method for Quantification and Pharmacokinetic Study of Four Volatile Compounds in Rat Plasma after Oral Administration of Commiphora myrrh (Nees) Engl. Resin and In Vitro Cytotoxic Evaluation. Molecules, 24(18), 3244. [Link][2]

Sources

LC-MS/MS protocol for analyzing 4-Oxodecanoic acid in tissues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 4-Oxodecanoic Acid in Tissue Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Introduction

This compound is a medium-chain oxo-fatty acid whose role in metabolism and disease is of growing interest to the scientific community. As a metabolic intermediate, its accurate quantification in various biological matrices is essential for understanding its physiological and pathological significance. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this type of analysis due to its exceptional sensitivity, specificity, and wide dynamic range, allowing for the precise measurement of low-abundance analytes in complex biological samples.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, field-proven protocol for the robust quantification of this compound in tissue samples. The methodology detailed herein is built upon established principles of lipidomics and has been structured to ensure both technical accuracy and experimental reproducibility.

Principle of the Method

The accurate quantification of this compound from a complex tissue matrix relies on a multi-step workflow. The core principle is to efficiently isolate the analyte from interfering substances (e.g., proteins, salts, phospholipids) and then introduce it into a highly selective and sensitive detection system.

The process begins with the mechanical disruption of the tissue structure through homogenization.[3] This is followed by a liquid-liquid extraction (LLE) procedure, which uses a biphasic solvent system to separate lipids, including this compound, from the aqueous components of the homogenate.[4][5] A crucial aspect of quantitative accuracy is the introduction of a stable isotope-labeled internal standard (SIL-IS) at the beginning of the process. This SIL-IS, such as ¹³C-labeled this compound, behaves identically to the endogenous analyte throughout extraction and analysis, correcting for any sample loss or matrix-induced ionization variability.[6][7]

Following extraction, the sample is concentrated and reconstituted in a solvent compatible with the liquid chromatography system. The analyte is then separated from other extracted molecules on a reversed-phase C18 column.[8][9][10] The eluent from the LC column is directed into a triple quadrupole mass spectrometer. Here, the molecules are ionized, typically via negative electrospray ionization (ESI), and specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored using Multiple Reaction Monitoring (MRM).[9][11] This highly specific detection method ensures that only the molecule of interest is quantified, providing reliable and trustworthy data.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample (~20-50 mg) Homogenize Homogenization (Ice-cold Buffer) Tissue->Homogenize Spike Spike with Internal Standard (e.g., this compound-d4) Homogenize->Spike Extract Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Spike->Extract Centrifuge Phase Separation (Centrifugation) Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness (Nitrogen Stream) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS ESI Source (Negative Ion Mode) LC->MS MSMS Tandem MS Detection (MRM) MS->MSMS Quant Quantification (Analyte/IS Ratio vs. Cal Curve) MSMS->Quant Result Final Concentration Quant->Result

Caption: High-level workflow for this compound analysis.

Materials and Reagents

ItemVendor/GradeComments
Solvents
Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
Chloroform (CHCl₃)HPLC GradeStabilized with ethanol
Isopropanol (IPA)LC-MS Grade
WaterLC-MS Grade or Milli-Q
Reagents
Formic Acid (FA)LC-MS GradeMobile phase modifier
Butylated Hydroxytoluene (BHT)ACS GradeAntioxidant[5]
Standards
This compound>98% PurityAnalytical standard
This compound-d₄ (or ¹³C₁₀)>98% PurityInternal Standard (IS)
Equipment & Consumables
Tissue Homogenizere.g., Bead beater or Potter-ElvehjemBead beaters are effective for most tissues[3]
MicrocentrifugeRefrigeratedCapable of >12,000 x g
Centrifuge Tubes2.0 mL, Polypropylene
Glass Vials with Caps2 mL, AmberFor final extract
Nitrogen Evaporation SystemFor solvent removal
LC-MS/MS SystemTriple Quadrupole recommended
Analytical ColumnC18, e.g., 2.1 x 100 mm, <2.7 µmFor reversed-phase chromatography

Detailed Experimental Protocol

PART 1: Sample Preparation and Extraction

Causality: This extraction protocol is based on the well-established Bligh-Dyer or Folch methods, which utilize a chloroform/methanol/water mixture to create a biphasic system.[4] Lipids, including the moderately polar this compound, partition into the lower organic (chloroform) layer, while highly polar molecules like salts and sugars remain in the upper aqueous layer. Protein precipitation is achieved by the addition of organic solvents, effectively removing a major source of matrix interference.[9][12] The inclusion of BHT is critical to prevent the non-enzymatic oxidation of fatty acids during sample workup.[5][12]

  • Tissue Weighing and Homogenization:

    • On dry ice, weigh approximately 20-50 mg of frozen tissue into a 2 mL bead-beating tube containing ceramic beads.

    • Pre-chill a homogenization buffer (e.g., 20mM Tris pH 7.8) on ice.[13]

    • Add 500 µL of ice-cold homogenization buffer to the tube.

    • Immediately homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s), ensuring the sample remains cold.

    • Expert Tip: For tougher tissues like skin or bone, a glass homogenizer may be necessary.[13] The goal is a uniform, non-viscous homogenate.

  • Internal Standard Spiking and Protein Precipitation:

    • Transfer a known volume (e.g., 100 µL) of the tissue homogenate to a new 2 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., this compound-d₄ at 1 µg/mL) to every sample.

    • Add 300 µL of ice-cold methanol containing 0.01% BHT to precipitate proteins.[5][10]

    • Vortex vigorously for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 600 µL of chloroform to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and lipid extraction.

    • Add 200 µL of LC-MS grade water to induce phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Three distinct layers should be visible: an upper aqueous layer, a middle protein disk, and a lower organic (chloroform) layer.

  • Collection and Reconstitution:

    • Carefully aspirate the lower organic layer using a glass pipette and transfer it to a clean 2 mL amber glass vial. Be cautious not to disturb the protein interface.

    • Evaporate the chloroform to complete dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[11]

    • Vortex for 20 seconds, then transfer the contents to a 250 µL autosampler vial insert.

    • Centrifuge the vials at 5,000 x g for 5 minutes to pellet any remaining particulates before placing them in the autosampler.

PART 2: LC-MS/MS Analysis

Causality: Reversed-phase chromatography using a C18 column separates molecules based on hydrophobicity.[14] A gradient elution, starting with a high aqueous content and moving to a high organic content, allows for the retention and subsequent elution of fatty acids. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of silanol groups on the stationary phase and ensures that carboxylic acids like this compound are in their neutral form ([M-H]⁻ in negative ESI), leading to better peak shape and retention.[9][10][11] Negative ESI mode is ideal for acidic molecules as it facilitates the removal of a proton to form the [M-H]⁻ ion, which is the basis for MS detection.[9]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution 0.0 min: 5% B
1.0 min: 5% B
8.0 min: 98% B
10.0 min: 98% B
10.1 min: 5% B
12.0 min: 5% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.5 - 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 10 L/min
Fragmentor Voltage 150 V

Table 3: MRM Transitions (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound185.118359.0138 (Acetate)15
This compound185.1183111.0815 (Loss of H₂O+CO₂)10
This compound-d₄ (IS)189.143460.019915

Note: The exact m/z values, collision energies, and other MS parameters must be optimized empirically on the specific instrument being used.

Principle of MRM for Self-Validating Specificity

The trustworthiness of the protocol is grounded in the high specificity of tandem mass spectrometry. In the MRM experiment, the first quadrupole (Q1) is set to isolate only the precursor ion of our target analyte (e.g., m/z 185.1 for this compound). This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (e.g., m/z 59.0). This two-stage mass filtering ensures that the signal is highly specific to the target analyte, minimizing the risk of interference from other molecules in the complex tissue matrix.

G ESI ESI Source Ionizes all eluting compounds Q1 Q1 Mass Filter Selects Precursor Ion (m/z 185.1) ESI->Q1 Ion Mixture Q2 Q2 Collision Cell Fragments Precursor Ion Q1->Q2 Isolated Precursor Q3 Q3 Mass Filter Selects Product Ion (m/z 59.0) Q2->Q3 Fragment Mixture Detector Detector Signal is generated Q3->Detector Isolated Product

Caption: The principle of Multiple Reaction Monitoring (MRM).

Data Analysis and Quality Control

  • Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) of this compound in the reconstitution solvent. Each standard must be spiked with the same, constant concentration of the internal standard.

  • Quantification: The concentration of this compound in the tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The concentration in the unknown samples is interpolated from this curve.

  • Quality Control (QC): To ensure the validity of the analytical run, include QC samples at low, medium, and high concentrations within the calibration range. These are prepared from a separate stock solution. The calculated concentrations of the QC samples should be within ±15% of their nominal value.[9] A blank sample (reconstitution solvent only) should also be run to check for system contamination.[15]

References

  • Sultana, N., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. Retrieved from [Link]

  • Stony Brook University. (n.d.). Recommended Tissue Homogenization Protocol for Lipid Analysis. iLab Solutions. Retrieved from [Link]

  • Kansas Lipidomics Research Center. (n.d.). Lipid Profiling Extraction Method for Animal Tissue. Retrieved from [Link]

  • Al-Sari, A., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. International Journal of Molecular Sciences. Retrieved from [Link]

  • Cereal Chemistry. (1979). High Performance Liquid Chromatographic Analysis of Fatty Acid Derivatives from Grain and Feed Extracts. Retrieved from [Link]

  • Christie, W. W. (2006). Analysis of fatty acids by column liquid chromatography. ResearchGate. Retrieved from [Link]

  • LCGC International. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. Retrieved from [Link]

  • Tu, C., et al. (2011). Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Journal of Bacteriology and Virology. (2018). Preparation of Tissue Samples for Large-scale Quantitative Mass Spectrometric Analysis. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • protocols.io. (2022). Tissue Sample Preparation for LC-MS Analysis. Retrieved from [Link]

  • The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. Retrieved from [Link]

  • National Institutes of Health. (2014). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). Retrieved from [Link]

  • ResearchGate. (n.d.). The detection settings for mass spectrometry conditions. Retrieved from [Link]

  • Al-Masri, M., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PMC. Retrieved from [Link]

  • Ostermann, A. I., et al. (2019). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). LCMS Protocols. The DAN Lab. Retrieved from [Link]

  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]

  • Tsoupras, A., et al. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. PMC. Retrieved from [Link]

  • National Institutes of Health. (2010). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]

  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]

  • Grandgirard, A., et al. (2004). New internal standard for quantitative determination of oxyphytosterols by gas chromatography. PubMed. Retrieved from [Link]

Sources

Application Note: Robust Derivatization of 4-Oxodecanoic Acid for Sensitive and Reproducible Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenges of Keto Acids

4-Oxodecanoic acid, a medium-chain keto-fatty acid, presents significant analytical hurdles for gas chromatography (GC). Its molecular structure contains two highly polar functional groups: a carboxylic acid (-COOH) and a ketone (C=O). These groups induce strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[1][2] Direct injection of underivatized this compound into a GC system typically leads to severe peak tailing due to interactions with the stationary phase, poor sensitivity, and potential thermal degradation within the hot injector port.[2][3]

To enable robust and quantitative analysis, a chemical modification process known as derivatization is essential.[4][5] This application note provides a comprehensive, field-proven guide to the derivatization of this compound. The described two-step methodology is designed to neutralize both polar functional groups, converting the analyte into a volatile and thermally stable derivative suitable for high-resolution GC-MS analysis.

The Scientific Rationale: A Two-Step Strategy for Complete Derivatization

The presence of two distinct functional groups on this compound necessitates a sequential derivatization strategy to ensure complete and unambiguous modification. A single-step reaction is insufficient, as it can lead to the formation of multiple isomers and incomplete derivatization.

Step 1: Methoximation of the Carbonyl Group

The first critical step targets the ketone group. In the presence of silylating agents and heat, ketones can exist in equilibrium with their enol tautomers. If not addressed, this tautomerization would result in the formation of multiple enol-trimethylsilyl (TMS) isomers during the subsequent silylation step, leading to multiple chromatographic peaks for a single analyte and compromising quantitative accuracy.[6][7]

To prevent this, the ketone is "protected" by converting it into a stable methoxime derivative using a reagent such as methoxyamine hydrochloride (MOX).[8][9][10] This reaction locks the carbonyl group in a non-enolizable form, ensuring that only a single derivative is formed in the subsequent step.[6][7]

Step 2: Silylation of the Carboxylic Acid Group

Following methoximation, the highly polar and acidic proton of the carboxylic acid group is replaced with a nonpolar trimethylsilyl (TMS) group.[11][12] This process, known as silylation, dramatically reduces the molecule's polarity and disrupts hydrogen bonding, thereby increasing its volatility.[12][13]

The most powerful and versatile silylating reagents for this purpose are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11][14] These reagents react efficiently with carboxylic acids to form TMS esters. The reaction is often catalyzed by the addition of ~1% trimethylchlorosilane (TMCS), which enhances the reactivity of the silylating agent and ensures complete derivatization, even with sterically hindered groups.[2][6]

Experimental Workflow and Visualization

The logical flow of the two-step derivatization process is outlined below. This workflow ensures that each functional group is addressed sequentially for optimal reaction efficiency and derivative stability.

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Protocol cluster_analysis Analysis Start This compound (in solution or dried extract) Dry Evaporate to Complete Dryness (Critical Step: Remove all H2O) Start->Dry Lyophilization or N2 Stream Methoximation Step 1: Methoximation Add MOX in Pyridine Heat (e.g., 60°C, 60 min) Dry->Methoximation Silylation Step 2: Silylation Add MSTFA + 1% TMCS Heat (e.g., 70°C, 45 min) Methoximation->Silylation Cool to room temp Final_Product Final Derivative: 4-(methoxyimino)decanoic acid, TMS ester (Volatile & Thermally Stable) Silylation->Final_Product GCMS Inject into GC-MS System Final_Product->GCMS

Figure 1: Two-step derivatization workflow for this compound.

Detailed Experimental Protocol

This protocol provides a robust method for the derivatization of this compound. All steps involving derivatization reagents should be performed in a fume hood. Crucially, all glassware must be scrupulously dry, and samples must be anhydrous, as silylating reagents are highly sensitive to moisture. [2][6][15]

Materials and Reagents
  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride (MOX) reagent (e.g., 20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Dichloromethane or Hexane) for dilution

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven capable of maintaining ±1°C accuracy

  • Vortex mixer

  • Nitrogen gas evaporator or lyophilizer

  • Microsyringes

Step-by-Step Procedure
  • Sample Preparation (Drying):

    • Aliquot the sample containing this compound into a 2 mL GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen or by using a lyophilizer (freeze-dryer). This step is paramount to prevent the deactivation of the silylating reagent.[15]

  • Methoximation:

    • Add 50 µL of the MOX reagent (20 mg/mL in anhydrous pyridine) to the dried sample residue.

    • Tightly cap the vial and vortex vigorously for 30 seconds to ensure complete dissolution.

    • Incubate the vial in a heating block at 60°C for 60 minutes .[6]

    • After incubation, allow the vial to cool completely to room temperature.

  • Silylation:

    • To the cooled, methoximated sample, add 100 µL of MSTFA + 1% TMCS.

    • Tightly recap the vial and vortex for 30 seconds.

    • Incubate the vial at 70°C for 45 minutes .[2][6]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • The derivatized sample is now ready for injection. If necessary, the sample can be diluted with an anhydrous solvent like hexane.

    • Inject 1 µL of the final solution into the GC-MS system.

Data Summary and Typical GC-MS Conditions

The successful execution of this protocol yields a single, stable derivative for reproducible analysis.

Protocol Step Reagent Temperature Time Target Functional Group Purpose
Methoximation Methoxyamine HCl in Pyridine60°C60 minKetone (C=O)Protects carbonyl to prevent tautomerization and formation of multiple isomers.[6][7][9]
Silylation MSTFA + 1% TMCS70°C45 minCarboxylic Acid (-COOH)Replaces acidic proton with a TMS group to increase volatility and thermal stability.[2][11]

Table 1: Summary of Derivatization Protocol Parameters.

GC-MS Parameter Typical Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977 MSD or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 270°C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range m/z 50-550

Table 2: Example GC-MS Analytical Conditions. Note: These parameters should be optimized for your specific instrumentation and application.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Multiple analyte peaks 1. Incomplete methoximation leading to enol-TMS isomers.[6] 2. Presence of water causing partial hydrolysis of the TMS ester.1. Increase methoximation time or temperature slightly. Ensure complete dissolution in MOX reagent. 2. Ensure sample is completely dry before adding reagents. Use anhydrous solvents.[6][15]
Poor peak shape (tailing) 1. Incomplete derivatization of the carboxylic acid. 2. Active sites in the GC inlet liner or column.1. Ensure a sufficient excess of MSTFA is used. Verify the reagent has not expired or been compromised by moisture. 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Low or no analyte signal 1. Reagent degradation due to moisture exposure. 2. Analyte degradation due to excessive temperature. 3. Loss of sample during the drying step.1. Store reagents in a desiccator and use fresh reagents.[6] 2. Verify heating block temperatures are accurate. Avoid overly harsh derivatization conditions. 3. Ensure the nitrogen stream for drying is gentle to avoid aerosoling the sample.

Table 3: Troubleshooting Guide for Derivatization of this compound.

References

  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
  • Application Notes and Protocols for the GC-MS Analysis of 4-Oxododecanedioic Acid in Biological Samples. BenchChem.
  • Acids: Derivatization for GC Analysis.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Derivatization of metabolites for GC-MS via methoximation+silyl
  • Derivatization techniques for free f
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions.
  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. BenchChem.
  • Technical Support Center: Optimization of Derivatization for 16-Ketoestradiol GC-MS Analysis. BenchChem.
  • bstfa - SUPELCO. Sigma-Aldrich.
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. Thermo Fisher Scientific.
  • MSTFA + 1% TMCS Instructions. Thermo Fisher Scientific.
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
  • A Guide to Derivatiz
  • Deriv
  • GC-MS Metabolomics Analysis. Thermo Fisher Scientific.
  • Derivatization of F
  • The Use of Derivatization Reagents for Gas Chrom
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  • Technical Support Center: Optimizing Derivatization for Long-Chain Keto Acids. BenchChem.

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Solid-Phase Extraction of 4-Oxodecanoic Acid from Urine: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Oxodecanoic Acid in Metabolic Research

This compound, a medium-chain keto fatty acid, is an important metabolite in various physiological and pathological pathways. Its presence and concentration in biological fluids like urine can be indicative of metabolic status, including fatty acid oxidation disorders and ketosis. Accurate and reliable quantification of this compound is therefore crucial for researchers in metabolic studies, clinical diagnostics, and drug development. However, the inherent complexity of the urine matrix presents a significant analytical challenge, necessitating a robust sample preparation method to isolate the analyte from interfering endogenous substances.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human urine. We will delve into the rationale behind the chosen methodology, emphasizing a mixed-mode SPE approach that leverages both reversed-phase and anion exchange mechanisms for superior selectivity and recovery. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the analysis of this compound.

The Rationale for a Mixed-Mode Solid-Phase Extraction Strategy

The successful isolation of a target analyte from a complex matrix like urine hinges on exploiting the differences in physicochemical properties between the analyte and the interfering components. This compound possesses two key functional groups that we can leverage for selective extraction: a carboxylic acid and a ketone on a decanoic acid backbone.

  • Carboxylic Acid Group: With an estimated pKa around 4.8, the carboxylic acid moiety will be deprotonated and negatively charged at a neutral or slightly basic pH. This allows for strong retention on an anion exchange sorbent.

  • Decanoic Acid Backbone: The ten-carbon aliphatic chain imparts a degree of hydrophobicity to the molecule, enabling interaction with a reversed-phase sorbent.

A single-mode SPE, such as purely reversed-phase or anion exchange, may not provide sufficient cleanup for the complex urinary matrix. A mixed-mode SPE, combining both reversed-phase and anion exchange functionalities, offers a more powerful and selective extraction.[1] This dual retention mechanism allows for a more rigorous washing procedure to remove a wider range of interferences, leading to a cleaner extract and improved analytical sensitivity and accuracy.[1]

For this protocol, we recommend a strong anion exchange (SAX) mixed-mode polymeric resin. The polymeric nature of the sorbent provides stability across a wide pH range, which is essential for the pH adjustments required in this method.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the extraction of this compound from a 1 mL urine sample. All steps should be performed in a chemical fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): this compound-d3 or other suitable stable isotope-labeled analogue

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (28-30%)

  • Phosphoric acid (85%)

  • Mixed-mode strong anion exchange (SAX) SPE cartridges (e.g., Agilent SampliQ SAX, 30 mg/1 mL)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction urine 1. Urine Sample (1 mL) is 2. Add Internal Standard urine->is acidify 3. Acidify with Phosphoric Acid (pH ~6) is->acidify centrifuge 4. Vortex & Centrifuge acidify->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 7. Load Sample supernatant->load condition 6. Condition SPE Cartridge (Methanol, Water) condition->load wash1 8. Wash 1: Remove Polar Interferences (Aqueous Buffer) load->wash1 wash2 9. Wash 2: Remove Hydrophobic Neutral/Basic Interferences (Methanol) wash1->wash2 elute 10. Elute Analyte (Acidified Methanol) wash2->elute evaporate 11. Evaporate to Dryness elute->evaporate reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute analyze 13. LC-MS/MS Analysis reconstitute->analyze

Caption: SPE workflow for this compound.

Detailed Procedure
  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 1 mL of urine in a centrifuge tube, add the internal standard to a final concentration of 100 ng/mL.

    • Add 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet any particulates.

    • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge. The pH adjustment to ~6 ensures that the carboxylic acid group of this compound is deprotonated and ready for anion exchange.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SAX SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridges to go dry. This step solvates the stationary phase, activating it for sample loading.

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/minute. A slow and consistent flow rate is crucial for optimal retention.

  • Washing Steps:

    • Wash 1: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.0) in 5% methanol. This step removes polar, unretained matrix components.

    • Wash 2: Wash the cartridge with 1 mL of 100% methanol. This step is critical for removing hydrophobic and neutral or basic compounds that are retained by the reversed-phase mechanism of the sorbent. The this compound will remain bound to the anion exchange sites.

  • Elution:

    • Elute the this compound from the SPE cartridge with 1 mL of 2% formic acid in methanol into a clean collection tube. The acidic elution buffer neutralizes the charge on the carboxylic acid group, disrupting its interaction with the anion exchange sorbent and allowing it to be eluted.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method Validation and Performance Characteristics

A robust analytical method requires thorough validation to ensure its reliability. The following parameters should be assessed:

  • Linearity: The method should be linear over a defined concentration range, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be evaluated at multiple concentration levels.

  • Recovery: The extraction efficiency of the SPE method should be determined by comparing the analyte response in pre-spiked and post-spiked samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be established.

  • Matrix Effects: The influence of the urine matrix on the ionization of the analyte should be assessed to ensure that it does not compromise the accuracy of the results.

The following table summarizes the expected performance characteristics for this method, based on similar validated methods for organic acids in urine.[1][2][3]

Parameter Expected Performance
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 1-10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Extraction Recovery > 80%

LC-MS/MS Analysis

The cleaned-up extract is ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Suggested LC Conditions:
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating this compound from other components in the extract.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Suggested MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) [M-H]⁻ → Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) [M-H]⁻ → Product ion (Q3)

The specific MRM transitions and collision energies should be optimized for the instrument being used.

Troubleshooting

Problem Potential Cause Solution
Low Recovery Incomplete elutionEnsure the elution solvent is sufficiently acidic to neutralize the analyte.
Analyte breakthrough during loadingDecrease the loading flow rate.
Cartridge drying out before loadingDo not let the sorbent go dry after conditioning.
High Matrix Effects Inefficient washingEnsure wash steps are performed with the correct volumes and compositions.
Inappropriate SPE sorbentConsider a different mixed-mode sorbent with alternative properties.
Poor Reproducibility Inconsistent flow ratesUse a vacuum manifold with flow control or a positive pressure manifold.
Incomplete vortexing or centrifugationEnsure thorough mixing and separation during sample pre-treatment.

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation of this compound from the complex urine matrix. By leveraging both reversed-phase and strong anion exchange interactions, this method achieves high recovery and excellent cleanup, enabling accurate and sensitive quantification by LC-MS/MS. This protocol serves as a valuable tool for researchers in the fields of metabolomics, clinical chemistry, and pharmaceutical development, facilitating a deeper understanding of the role of this compound in health and disease.

References

  • Agilent Technologies, Inc. (2010). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.
  • Kumagai, T., et al. (2011). Simultaneous extraction of acidic and basic drugs from urine using mixed-mode monolithic silica spin column bonded with octadecyl and cation-exchange group. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 569-575.
  • MilliporeSigma. (n.d.).
  • Porvair Sciences. (2020). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS.
  • MilliporeSigma. (n.d.).
  • Ansari, S., et al. (2016). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(2), 206-212.
  • Chalmers, R. A., & Lawson, A. M. (1982). Organic acids in man: the analytical chemistry, biochemistry and diagnosis of the organic acidurias. Chapman and Hall.
  • Jain, R., et al. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 13(5), 633.
  • Waters Corporation. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube.
  • Ansari, S., et al. (2016). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(2), 206-212.
  • Wünsch, K., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(26), 7145-7157.
  • Dugheri, S., et al. (2008). Determination of organic acids in urine by solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry previous 'in sample' derivatization with trimethyloxonium tetrafluoroborate.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • SIELC Technologies. (n.d.). Separation of 10-((6-Aminohexyl)amino)-10-oxodecanoic acid on Newcrom R1 HPLC column.
  • BenchChem. (2025).
  • Agilent Technologies, Inc. (n.d.). SPE Method Development Tips and Tricks.
  • Waters Corporation. (n.d.). Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS.
  • International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV).
  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Al-Sannaa, F. S., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 26(9), 2465.
  • Brejnrod, A. D., et al. (2021).
  • BenchChem. (2025).
  • Shimadzu Corporation. (n.d.). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids.

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Synthesis of 4-Oxodecanoic Acid for Use as a Research Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 4-oxodecanoic acid, a vital research standard in various biochemical and pharmaceutical studies. The protocol herein details a robust and reproducible synthetic route utilizing the Grignard reaction of hexylmagnesium bromide with succinic anhydride. This method was selected for its reliability and scalability, making it suitable for typical laboratory settings. Furthermore, this document outlines rigorous analytical procedures for the structural verification and purity assessment of the final product, ensuring its suitability as a high-quality research standard. Detailed methodologies for purification via column chromatography and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are provided, along with reference data to aid in the validation of the synthesized compound.

Introduction: The Significance of this compound in Research

This compound, also known as γ-oxodecanoic acid, is a keto acid that plays a role in various biological processes and serves as an important intermediate in the synthesis of more complex molecules. Its applications as a research standard are diverse, including its use in metabolomics to identify and quantify endogenous levels in biological samples, in the development of enzyme inhibitors, and as a building block in the synthesis of bioactive natural products and pharmaceuticals.[1][2] The presence of both a ketone and a carboxylic acid functional group makes it a versatile molecule for chemical modifications and biological investigations.

The availability of a well-characterized, high-purity standard of this compound is paramount for the accuracy and reproducibility of experimental results. This application note addresses the need for a reliable in-house synthesis protocol for researchers who require this standard for their studies.

Synthetic Strategy: A Grignard-Based Approach

The synthesis of this compound is achieved through a classic yet effective Grignard reaction. This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a cyclic anhydride.[3][4] In this protocol, hexylmagnesium bromide is reacted with succinic anhydride. The Grignard reagent, acting as a potent nucleophile, attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a magnesium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired γ-keto acid.

The choice of a Grignard reaction is predicated on its high efficiency in forming carbon-carbon bonds and its tolerance to a range of functional groups when conditions are carefully controlled. This one-pot synthesis is both time-efficient and cost-effective for producing laboratory-scale quantities of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Hexyl Bromide Hexyl Bromide Hexylmagnesium Bromide Hexylmagnesium Bromide Hexyl Bromide->Hexylmagnesium Bromide Mg, THF Intermediate Salt Intermediate Salt Hexylmagnesium Bromide->Intermediate Salt Succinic Anhydride This compound (Crude) This compound (Crude) Intermediate Salt->this compound (Crude) Acidic Workup (HCl) Purified this compound Purified this compound This compound (Crude)->Purified this compound Column Chromatography Characterization Characterization Purified this compound->Characterization NMR, MS, IR

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Magnesium turnings99.8%Sigma-Aldrich
1-Bromohexane99%Sigma-Aldrich
Anhydrous Diethyl Ether≥99.7%Sigma-Aldrich
Succinic anhydride99%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Sodium sulfate (anhydrous)ACS gradeVWR
Silica gel60 Å, 230-400 meshSigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Synthesis of Hexylmagnesium Bromide (Grignard Reagent)
  • Preparation: All glassware was dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen. A 250 mL three-necked round-bottom flask was equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Initiation: Magnesium turnings (2.43 g, 0.1 mol) were placed in the flask. A solution of 1-bromohexane (13.9 mL, 0.1 mol) in 50 mL of anhydrous diethyl ether was prepared and a small portion (approx. 5 mL) was added to the magnesium turnings. The reaction was initiated by gentle warming or the addition of a small crystal of iodine if necessary.

  • Addition: Once the reaction commenced (indicated by bubbling and a grayish appearance of the solution), the remaining 1-bromohexane solution was added dropwise from the dropping funnel at a rate that maintained a gentle reflux.

  • Completion: After the addition was complete, the reaction mixture was refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting dark gray solution was cooled to room temperature.

Reaction with Succinic Anhydride and Workup
  • Anhydride Solution: In a separate 500 mL flask, succinic anhydride (10.0 g, 0.1 mol) was dissolved in 100 mL of anhydrous diethyl ether.

  • Addition of Grignard Reagent: The freshly prepared hexylmagnesium bromide solution was added dropwise to the stirred solution of succinic anhydride at 0 °C (ice bath). A thick, white precipitate formed during the addition.

  • Reaction Quenching: After the addition was complete, the reaction mixture was stirred at room temperature for 1 hour. The reaction was then carefully quenched by pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Extraction: The resulting biphasic mixture was transferred to a separatory funnel. The organic layer was separated, and the aqueous layer was extracted with diethyl ether (3 x 50 mL).

  • Washing and Drying: The combined organic layers were washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude this compound as a pale yellow oil.

Purification by Column Chromatography

The crude product was purified by flash column chromatography on silica gel.

  • Column Preparation: A glass column was packed with silica gel in a slurry of hexanes.

  • Loading: The crude this compound was dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent was evaporated, and the dry powder was loaded onto the top of the column.

  • Elution: The column was eluted with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40%). Fractions were collected and analyzed by thin-layer chromatography (TLC).

  • Isolation: Fractions containing the pure product were combined, and the solvent was removed under reduced pressure to afford this compound as a colorless oil, which solidified upon standing.

Characterization of this compound

The identity and purity of the synthesized this compound were confirmed by a suite of analytical techniques.

Analytical_Workflow cluster_techniques Analytical Techniques Purified Product Purified Product Structural_Verification Structural_Verification Purified Product->Structural_Verification Analysis ¹H NMR ¹H NMR Structural_Verification->¹H NMR ¹³C NMR ¹³C NMR Structural_Verification->¹³C NMR Mass Spectrometry Mass Spectrometry Structural_Verification->Mass Spectrometry IR Spectroscopy IR Spectroscopy Structural_Verification->IR Spectroscopy

Caption: Analytical workflow for product verification.

Spectroscopic Data

The following data were obtained for the purified this compound.

Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ 11.5 (br s, 1H, COOH), 2.78 (t, J=6.4 Hz, 2H, -CH₂-C=O), 2.65 (t, J=6.4 Hz, 2H, -CH₂-COOH), 2.45 (t, J=7.4 Hz, 2H, -C(=O)-CH₂-), 1.55 (quint, J=7.4 Hz, 2H), 1.28 (m, 4H), 0.88 (t, J=6.8 Hz, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 209.5 (C=O, ketone), 178.9 (C=O, acid), 42.8, 37.9, 31.5, 28.8, 23.8, 22.5, 14.0
Mass Spec. (ESI-)m/z 185.11 [M-H]⁻
IR (neat) ν (cm⁻¹) 3300-2500 (br, O-H), 2955, 2930, 2860 (C-H), 1710 (C=O, acid and ketone)
Interpretation of aracterization Data
  • ¹H NMR: The broad singlet at 11.5 ppm is characteristic of a carboxylic acid proton. The three distinct triplets at 2.78, 2.65, and 2.45 ppm correspond to the methylene protons adjacent to the carbonyl groups. The remaining signals in the aliphatic region are consistent with the hexyl chain.

  • ¹³C NMR: The downfield signals at 209.5 and 178.9 ppm confirm the presence of the ketone and carboxylic acid carbonyl carbons, respectively. The remaining seven signals in the upfield region correspond to the eight carbons of the alkyl chain, with two carbons being chemically equivalent.

  • Mass Spectrometry: The electrospray ionization mass spectrum in negative mode shows a prominent peak at m/z 185.11, corresponding to the deprotonated molecule [M-H]⁻, which is consistent with the molecular weight of this compound (186.25 g/mol ).

  • Infrared Spectroscopy: The broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. The strong, sharp peak at 1710 cm⁻¹ is indicative of the C=O stretching vibrations of both the ketone and carboxylic acid functionalities. The peaks in the 2860-2955 cm⁻¹ region are due to C-H stretching of the alkyl chain.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of high-purity this compound for use as a research standard. The described Grignard-based synthesis is efficient and scalable for laboratory purposes. The comprehensive characterization data presented herein serves as a benchmark for researchers to validate the identity and purity of their synthesized material, ensuring the integrity of their subsequent research endeavors.

References

  • ResearchGate. (n.d.). Preparative Synthesis of 4-Oxooctanoic and 4-Oxodecanoic Acids - Components of Sex Pheromone of Asian Hornet Vespa velutina. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedure for Workup of Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxododecanoic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • YouTube. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]

  • Journal of Organic Chemistry. (2006). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Retrieved from [Link]

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Introduction to 4-Oxodecanoic Acid: A Tool for Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Oxodecanoic acid in in vitro cell culture experiments. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and data interpretation guidelines, grounded in established scientific principles.

This compound (also known as 4-Ketodecanoic acid) is a medium-chain oxo-fatty acid.[1] Fatty acids and their derivatives are not merely energy sources or structural components of membranes; they are potent signaling molecules that regulate a host of cellular processes, including gene transcription and protein modification.[2] Oxo-fatty acids, characterized by a ketone group along the fatty acid chain, are of particular interest in metabolic research for their potential role in modulating key signaling pathways that govern energy homeostasis.

The study of compounds like this compound in vitro allows researchers to dissect their specific effects on cellular functions such as lipid metabolism, insulin sensitivity, and inflammation, providing valuable insights for the development of therapeutics for metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 4144-54-1[3]
Molecular Formula C₁₀H₁₈O₃[1]
Molecular Weight 186.25 g/mol [3]
Alternate Names 4-Ketodecanoic Acid, γ-Oxocapric Acid[1]

Section 1: The Scientific Rationale - A Putative PPAR Agonist

The biological activities of many fatty acids are mediated through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[4] PPARs are a group of ligand-activated nuclear transcription factors comprising three subtypes: PPARα, PPARγ, and PPARβ/δ.[5] These receptors act as master regulators of lipid and glucose metabolism.[6][7]

Upon activation by a ligand, such as a fatty acid, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

  • PPARα , highly expressed in tissues with high fatty acid catabolism like the liver and heart, primarily regulates genes involved in fatty acid uptake and oxidation (β-oxidation).[5][6]

  • PPARγ is a key regulator of adipogenesis (fat cell differentiation) and lipid storage and is the target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[5][8]

  • PPARβ/δ is expressed ubiquitously and is involved in fatty acid oxidation, particularly in skeletal muscle.[6]

While direct studies on this compound are limited, other natural oxo-fatty acids have been identified as potent PPARα and PPARγ dual agonists.[9] Furthermore, medium-chain fatty acids are known to be natural ligands for PPARs.[8] It is therefore hypothesized that this compound exerts its biological effects in vitro by acting as a ligand for one or more PPAR subtypes, initiating a cascade of gene expression changes that alter cellular metabolism.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound (Ligand) PPAR PPAR FA->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) TargetGenes Target Genes (e.g., CPT1A, FABP4) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Protein Metabolic Proteins mRNA->Protein Translation Response Cellular Response (e.g., Increased FAO) Protein->Response Functional Change Complex->PPRE Binds to DNA

Figure 1: Hypothesized PPAR signaling pathway for this compound.

Section 2: Pre-Experimental Essentials

Safety and Handling

Before beginning any experiment, consult the latest Safety Data Sheet (SDS).

  • Hazards: this compound may cause skin, eye, and respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or fumes. Avoid prolonged or repeated exposure.[10][12]

  • Storage: The neat compound should be stored at -20°C in a tightly sealed container.[3]

Reagent Preparation: The Key to Reproducibility

Fatty acids have low solubility in aqueous cell culture media. Therefore, they must be complexed to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), to ensure solubility and facilitate cellular uptake.[13]

Protocol for Preparing a 10 mM this compound-BSA Conjugated Stock Solution:

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free culture medium to a final concentration of 2 mM. Warm to 37°C and filter-sterilize through a 0.2 µm filter.

  • Prepare Fatty Acid Stock: In a sterile glass tube, dissolve this compound in 100% ethanol to create a concentrated primary stock (e.g., 100 mM). Note: The final ethanol concentration in the culture medium should be less than 0.1% to avoid solvent toxicity.[14]

  • Complexation: While vortexing the warm (37°C) 2 mM BSA solution, slowly add the this compound primary stock to achieve a final fatty acid concentration of 10 mM. This creates a 5:1 molar ratio of fatty acid to BSA, which is optimal for most applications.[13]

  • Incubation: Incubate the mixture in a 37°C water bath for at least 1 hour, vortexing occasionally, to allow for complete conjugation.[14]

  • Storage: The final 10 mM stock solution can be aliquoted and stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: It is critical to prepare a vehicle control solution containing the same concentration of BSA and ethanol used for the fatty acid stock, but without the fatty acid. This control is essential to distinguish the effects of the fatty acid from those of the carrier solution.[13]

Section 3: Experimental Workflow & Core Protocols

A systematic approach is crucial when investigating the effects of a new compound. The following workflow outlines the logical progression of experiments, from establishing a working concentration to analyzing specific cellular responses.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_validation Phase 2: Dose-Response & Validation cluster_functional Phase 3: Functional Assays cluster_analysis Phase 4: Analysis & Interpretation Prep Prepare 4-Oxodecanoic Acid-BSA Stock & Vehicle Control SeedCells Seed Cells in 96-well Plates Prep->SeedCells DoseResponse Treat with a Range of Concentrations (e.g., 1-500 µM) SeedCells->DoseResponse Cytotoxicity Perform Cytotoxicity Assay (MTT / WST-1) DoseResponse->Cytotoxicity DetermineEC50 Determine Non-Toxic Working Concentration Cytotoxicity->DetermineEC50 GeneExp Gene Expression (RT-qPCR) DetermineEC50->GeneExp LipidAcc Lipid Accumulation (Oil Red O Staining) DetermineEC50->LipidAcc Metabolism Metabolic Analysis (e.g., FAO Assay) DetermineEC50->Metabolism Data Data Analysis & Statistical Testing GeneExp->Data LipidAcc->Data Metabolism->Data Conclusion Draw Conclusions Data->Conclusion

Figure 2: General experimental workflow for in vitro studies.

Foundational Assay: Determining Optimal Concentration via Cytotoxicity Testing

Before conducting functional assays, it is essential to determine the concentration range at which this compound is biologically active without causing significant cell death (cytotoxicity). High levels of cytotoxicity can confound the interpretation of results. A WST-1 or MTT assay is commonly used for this purpose.[15][16]

Protocol: WST-1 Cytotoxicity Assay

  • Cell Seeding: Seed your cells of interest (e.g., HepG2 hepatocytes, 3T3-L1 pre-adipocytes) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound-BSA stock in complete culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM).

  • Controls: Include wells with untreated cells (medium only) and cells treated with the vehicle control (containing the highest concentration of BSA/ethanol used).

  • Incubation: Remove the old medium from the cells and add the treatment media. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).[15]

  • WST-1 Reagent: Add WST-1 reagent (or similar) to each well according to the manufacturer's protocol and incubate for 1-4 hours. Metabolically active cells will convert the tetrazolium salt to a colored formazan product.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically ~450 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability. Plot viability versus concentration to determine the non-toxic working range for subsequent experiments.

Protocol: Analysis of Lipid Accumulation (Oil Red O Staining)

This protocol is ideal for assessing the effect of this compound on adipogenesis in pre-adipocytes or on lipid accumulation (steatosis) in hepatocytes. Oil Red O is a lysochrome dye that stains neutral triglycerides and lipids.

  • Cell Culture: Seed cells (e.g., 3T3-L1 or HepG2) on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with a non-toxic concentration of this compound for the desired duration. For adipogenesis, this may involve a differentiation cocktail alongside the fatty acid treatment for several days.

  • Fixation: Wash the cells gently with PBS and fix them with 10% formalin for at least 1 hour.

  • Staining:

    • Wash the fixed cells with distilled water, then with 60% isopropanol.

    • Incubate the cells with a freshly filtered Oil Red O working solution for 20 minutes at room temperature.

    • Wash extensively with water to remove excess stain.

  • Visualization: Counterstain the nuclei with hematoxylin (optional). Mount the coverslips onto microscope slides and visualize the red lipid droplets using brightfield microscopy.

  • Quantification (Optional): To quantify the accumulated lipid, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance of the eluate at ~500 nm.

Protocol: Assessing Changes in Gene Expression (RT-qPCR)

To confirm that this compound engages the PPAR pathway, measure the mRNA levels of known PPAR target genes using Reverse Transcription Quantitative PCR (RT-qPCR).

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound and vehicle control for a suitable time (e.g., 6-24 hours) to allow for transcriptional changes.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

  • qPCR: Perform qPCR using the synthesized cDNA, a suitable qPCR master mix (e.g., SYBR Green), and primers specific to your target genes and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method.

Table 2: Potential PPAR Target Genes for RT-qPCR Analysis

Target GeneFunctionAssociated PPARReference
CPT1A Carnitine Palmitoyltransferase 1A; Rate-limiting step in fatty acid oxidationPPARα[6]
ACOX1 Acyl-CoA Oxidase 1; First enzyme of the peroxisomal β-oxidation pathwayPPARα[6]
FABP4 Fatty Acid Binding Protein 4 (aP2); Involved in fatty acid uptake and transport in adipocytesPPARγ[5]
CD36 Fatty Acid Translocase; Facilitates uptake of long-chain fatty acidsPPARα, PPARγ[4]

Section 4: Data Interpretation & Troubleshooting

AssayExpected Outcome with PPAR AgonistPotential Troubleshooting Steps
Cytotoxicity Minimal decrease in viability at lower concentrations, with a dose-dependent decrease at higher concentrations.High Viability at all doses: Compound may not be toxic or bioactive. Confirm BSA conjugation. High Toxicity at all doses: Preparation error or contamination. Re-prepare stock and test lower concentrations.
Oil Red O Increased number and size of red lipid droplets compared to vehicle control.No change: Increase concentration or treatment duration. Ensure cells are capable of lipid accumulation (e.g., use a positive control like rosiglitazone for adipocytes).
RT-qPCR Upregulation of PPAR target gene mRNA levels (e.g., CPT1A, FABP4) relative to vehicle control.No change in gene expression: Check RNA integrity. Optimize treatment time (transcriptional changes can be transient). Verify primer efficiency.

Conclusion

This compound is a valuable tool for investigating the intricate roles of fatty acid signaling in cellular metabolism. By acting as a putative PPAR agonist, it can be used to modulate key metabolic pathways in vitro. A systematic experimental approach, beginning with careful reagent preparation and cytotoxicity screening, is paramount for generating reliable and interpretable data. The protocols outlined in this guide provide a robust framework for researchers to explore the effects of this compound on lipid metabolism, gene expression, and other critical cellular functions.

References

Application Note: Illuminating Fatty Acid Fates with Stable Isotope-Labeled 4-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Metabolism and Drug Development

Introduction: Why Trace 4-Oxodecanoic Acid?

This compound (4-ODA) is a medium-chain oxo-fatty acid.[1][2][3] While not as ubiquitous as canonical fatty acids like palmitate or oleate, its unique keto-group structure suggests specialized roles in cellular metabolism and signaling. Understanding how cells process, traffic, and utilize 4-ODA is crucial for elucidating novel metabolic pathways and identifying potential therapeutic targets for diseases linked to dysfunctional lipid metabolism.[4][5]

Stable isotope tracing offers a powerful method to follow the journey of 4-ODA through the intricate network of cellular biochemistry.[6] By replacing specific atoms (e.g., ¹²C with ¹³C) in the 4-ODA molecule, we can create a "heavy" version that is chemically identical to the natural form but distinguishable by mass spectrometry (MS).[7] This allows researchers to precisely track the incorporation of the labeled atoms into downstream metabolites, providing unambiguous evidence of metabolic flux.[8][9] This guide provides the scientific rationale, experimental design considerations, and detailed protocols for using stable isotope-labeled 4-ODA in metabolic tracing studies.

Section 1: The Science of Stable Isotope Tracing

Metabolic tracing with stable isotopes, such as ¹³C, is a cornerstone of modern metabolomics.[10] Unlike radioactive isotopes, stable isotopes are non-hazardous and do not alter the chemical behavior of the molecule. The core principle lies in detecting a predictable mass shift in downstream metabolites using high-resolution mass spectrometry.

For example, if a fully ¹³C-labeled 4-ODA ([U-¹³C₁₀]-4-ODA) is introduced to cells, any subsequent metabolite that incorporates its carbon backbone will exhibit a corresponding increase in mass. By tracking these mass shifts, we can:

  • Identify known and novel metabolites of 4-ODA.

  • Quantify the relative contribution of 4-ODA to various metabolic pools.

  • Elucidate the activity of specific metabolic pathways under different physiological or pathological conditions.

Section 2: The Metabolic Journey of this compound

While specific pathways for 4-ODA are not as extensively mapped as for other fatty acids, its structure suggests it is a substrate for fatty acid oxidation (FAO). The most probable metabolic route is mitochondrial beta-oxidation. In this process, the fatty acid chain is sequentially cleaved to produce acetyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle to generate energy (ATP) or serve as a building block for the synthesis of other molecules like lipids and amino acids.[11][12]

The presence of the keto group at the C4 position may require specific enzymatic processing before or during its entry into the canonical beta-oxidation spiral. Tracing experiments are essential to confirm this hypothesized pathway and uncover any alternative metabolic fates.

4_ODA_Metabolism cluster_extracellular Extracellular Space cluster_cell Cellular Compartments cluster_cytosol Cytosol cluster_mito Mitochondrion C10_4ODA_Tracer ¹³C-Labeled This compound C10_4ODA_Cytosol ¹³C 4-ODA C10_4ODA_Tracer->C10_4ODA_Cytosol Transport Acyl_CoA ¹³C 4-Oxodecanoyl-CoA C10_4ODA_Cytosol->Acyl_CoA Activation (Acyl-CoA Synthetase) Beta_Ox Beta-Oxidation (Shortened Acyl-CoAs) Acyl_CoA->Beta_Ox Transport Acetyl_CoA ¹³C Acetyl-CoA Beta_Ox->Acetyl_CoA Sequential Cleavage TCA TCA Cycle (Citrate, Malate, etc.) Acetyl_CoA->TCA

Sources

Protocol for enzymatic assay of 4-Oxodecanoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Spectrophotometric Enzyme-Coupled Assay for the Quantification of 4-Oxodecanoic Acid

Introduction

This compound (also known as 4-ketodecanoic acid or γ-oxocapric acid) is a keto acid that can serve as an intermediate in various metabolic pathways, including fatty acid oxidation.[1] Its accurate quantification is crucial for researchers in metabolic studies, drug development targeting fatty acid metabolism, and biocatalysis. For instance, it is a known substrate for carbonyl reductase enzymes, which are pivotal in producing valuable chiral compounds like γ- and δ-decalactones.[2] This document provides a detailed protocol for a robust and reliable enzymatic assay to determine the concentration of this compound in aqueous samples.

This assay is based on a highly specific enzymatic reaction where the consumption of reduced β-nicotinamide adenine dinucleotide (NADH) is monitored spectrophotometrically. This method offers high sensitivity and specificity compared to non-enzymatic chemical derivatization or chromatographic methods, which can be more time-consuming and require complex sample preparation.[3][4]

Assay Principle

The quantification of this compound is achieved through an enzyme-coupled reaction utilizing a carbonyl reductase. Specifically, a carbonyl reductase from Serratia marcescens (SmCR), which is known to act on this compound, can be employed.[2] In this reaction, the enzyme catalyzes the reduction of the ketone group at the C4 position of this compound to a hydroxyl group, forming 4-hydroxydecanoic acid. This reaction is dependent on the presence of NADH as a reducing cofactor, which is simultaneously oxidized to NAD+.

The core principle of this assay is the measurement of the decrease in absorbance at 340 nm (A₃₄₀) resulting from the oxidation of NADH to NAD⁺. NADH has a distinct absorbance peak at 340 nm, whereas NAD⁺ does not. The rate of decrease in A₃₄₀ is directly proportional to the rate of the enzymatic reaction, which, under substrate-limiting conditions, is proportional to the concentration of this compound. The concentration in an unknown sample can be accurately determined by comparing its reaction rate to a standard curve generated with known concentrations of this compound.

Core Reaction Pathway

Reaction_Pathway sub This compound enzyme Carbonyl Reductase (e.g., from Serratia marcescens) sub->enzyme nadh NADH + H⁺ nadh->enzyme prod 4-Hydroxydecanoic Acid nad NAD⁺ enzyme->prod enzyme->nad

Caption: Enzymatic reduction of this compound.

Materials and Reagents

Reagent / Equipment Supplier / Grade Notes
Chemicals & Consumables
This compound (≥98%)e.g., United States Biological (Cat# O8501-20)Standard for calibration curve.[2]
Carbonyl ReductaseRecombinant, from Serratia marcescensEnzyme activity should be pre-determined.
β-Nicotinamide adenine dinucleotide (NADH)≥98%, Disodium SaltStore desiccated at -20°C.
Tris-HClMolecular Biology GradeFor buffer preparation.
Hydrochloric Acid (HCl)Analytical GradeFor pH adjustment.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%For dissolving this compound stock.
96-well UV-transparent microplatesOr quartz cuvettes for single measurements.
Purified WaterResistivity ≥18 MΩ·cm[5]
Equipment
Spectrophotometer or Microplate ReaderCapable of reading absorbance at 340 nm.
Calibrated MicropipettesFor accurate liquid handling.
Analytical BalanceFor weighing reagents.
pH MeterFor buffer preparation.
Vortex Mixer and Centrifuge

Reagent Preparation

Prepare all solutions using purified water and store them appropriately. It is advisable to prepare working solutions fresh on the day of the assay.

Solution Preparation Instructions Storage
Tris-HCl Buffer (100 mM, pH 7.5) Dissolve 12.11 g of Tris base in ~900 mL of purified water. Adjust pH to 7.5 at 25°C using 1 M HCl. Bring the final volume to 1 L.4°C for up to 1 month.
This compound Stock (10 mM) Dissolve 18.63 mg of this compound (MW: 186.25 g/mol ) in 10 mL of DMSO. Vortex until fully dissolved.-20°C for up to 3 months.
NADH Stock Solution (10 mM) Dissolve 7.09 mg of NADH (Disodium Salt, MW: 709.4 g/mol ) in 1 mL of Tris-HCl Buffer. Protect from light.Prepare fresh. Do not freeze-thaw.
Carbonyl Reductase Working Solution Dilute the enzyme stock in cold Tris-HCl Buffer to a final concentration that provides a linear absorbance change for at least 5-10 minutes. The optimal concentration must be determined empirically.Prepare fresh and keep on ice.

Experimental Protocol

This protocol is optimized for a 96-well plate format with a total reaction volume of 200 µL. To perform the assay in a standard 1 cm path length cuvette, scale all volumes by a factor of 5 (total volume 1 mL).

Workflow Overview

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagent_prep 1. Prepare Buffers & Reagents std_prep 2. Prepare Standard Curve (0-200 µM) reagent_prep->std_prep sample_prep 3. Prepare Unknown Samples (Dilute as needed) std_prep->sample_prep plate_setup 4. Add Buffer, NADH, and Sample/Standard to Wells sample_prep->plate_setup pre_incubate 5. Pre-incubate at 25°C for 5 minutes plate_setup->pre_incubate start_reaction 6. Initiate Reaction by adding Enzyme pre_incubate->start_reaction read_abs 7. Read A₃₄₀ Kinetically (e.g., every 30s for 10 min) start_reaction->read_abs calc_rate 8. Calculate Reaction Rate (ΔA₃₄₀/min) read_abs->calc_rate plot_curve 9. Plot Standard Curve calc_rate->plot_curve det_conc 10. Determine Unknown Concentration plot_curve->det_conc

Caption: Step-by-step experimental workflow.

Preparation of Standard Curve

Prepare serial dilutions of the 10 mM this compound stock solution in Tris-HCl buffer to create standards. The suggested final concentrations in the assay are 0, 25, 50, 100, 150, and 200 µM.

Final Conc. (µM) Vol. of 10 mM Stock (µL) Vol. of DMSO (µL) Dilution Factor Intermediate Conc. Final Vol. in Assay (µL)
20020805x2 mM20
15015856.67x1.5 mM20
100109010x1 mM20
5059520x0.5 mM20
252.597.540x0.25 mM20
0 (Blank)0100-020 (of DMSO)
Note: First, create intermediate dilutions from the 10 mM stock in DMSO to ensure accurate pipetting, then add 20 µL of the appropriate intermediate to the assay for a 1:10 dilution to the final concentration.
Assay Procedure
  • Set up the Microplate: Assign wells for blanks, standards, and unknown samples. Perform all measurements in at least duplicate.

  • Prepare Master Mix: To minimize pipetting errors, prepare a master mix containing Tris-HCl buffer and NADH. For each 200 µL reaction, you will need:

    • 150 µL of 100 mM Tris-HCl Buffer (pH 7.5)

    • 10 µL of 10 mM NADH Stock (Final concentration: 0.5 mM)

  • Add Reagents to Wells:

    • Pipette 160 µL of the Master Mix into each well.

    • Add 20 µL of the appropriate standard or unknown sample to the designated wells.

  • Equilibrate: Incubate the plate at 25°C for 5 minutes to allow the temperature to equilibrate.[5]

  • Initiate Reaction: Start the reaction by adding 20 µL of the Carbonyl Reductase working solution to each well. Mix briefly by gentle shaking.

  • Measure Absorbance: Immediately begin kinetic measurement of absorbance at 340 nm. Record data every 30 seconds for 10 minutes.

Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of NADH consumption by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is expressed as ΔA₃₄₀/min.

  • Correct for Background: Subtract the rate of the blank (0 µM standard) from all other rates to correct for any non-specific NADH degradation.

  • Generate Standard Curve: Plot the corrected rates (ΔA₃₄₀/min) for the standards on the y-axis against their corresponding concentrations of this compound (in µM) on the x-axis.

  • Determine Unknown Concentration: Use the linear regression equation (y = mx + c) from the standard curve to calculate the concentration of this compound in the unknown samples.

    Concentration (µM) = (Sample Rate - y-intercept) / slope

Assay Validation and Troubleshooting

A robust assay must be validated for its intended purpose. Key parameters to consider are linearity, specificity, and sensitivity (LOD/LOQ).

  • Linearity: The standard curve should have a coefficient of determination (R²) ≥ 0.99.

  • Specificity: Test the assay against structurally similar molecules to ensure the enzyme does not exhibit significant cross-reactivity.

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.

Problem Possible Cause(s) Solution(s)
High background rate in blank 1. NADH is unstable. 2. Contamination in buffer or enzyme.1. Prepare fresh NADH solution. Protect from light and elevated temperatures. 2. Use fresh, high-purity reagents.
Non-linear reaction curve 1. Substrate or NADH is depleted too quickly. 2. Enzyme concentration is too high.1. Dilute the sample or use a shorter measurement time. 2. Reduce the amount of enzyme added to the reaction.
Low signal or no activity 1. Inactive enzyme. 2. Incorrect pH of the buffer. 3. Presence of an inhibitor in the sample.1. Use a fresh enzyme aliquot; verify its activity with a positive control. 2. Check and re-adjust buffer pH. 3. Dilute the sample or perform a sample cleanup step (e.g., solid-phase extraction).
Poor R² value for standard curve 1. Pipetting inaccuracies. 2. Incorrect standard dilutions.1. Calibrate pipettes. Use reverse pipetting for viscous solutions like DMSO. 2. Carefully re-prepare standards.

Conclusion

The described enzymatic assay provides a sensitive, specific, and efficient method for the quantification of this compound. By monitoring the consumption of NADH, the protocol allows for rapid determination of substrate concentration, making it a valuable tool for applications in metabolic research, enzyme kinetics[6][7], and process monitoring in biocatalysis.

References

  • Olson, J. A. (1959). Spectrophotometric measurement of alpha-keto acid semicarbazones. Archives of Biochemistry and Biophysics, 85, 225-33. [Link]

  • Prasad, M. R., & Joshi, V. C. (1982). Spectrophotometric assay for the condensing enzyme activity of the microsomal fatty acid chain elongation system. Journal of Lipid Research, 23(7), 1015-1019. [Link]

  • Eid, M., et al. (2022). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. The FEBS Journal. [Link]

  • Grafflin, M. W., & Ochoa, S. (1950). Spectrophotometric Studies on the Decarboxylation of Beta-Keto Acids. Biochimica et Biophysica Acta, 4, 205-210. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. RSC. [Link]

  • iGEM Valencia UPV. (2022). Enzymatic Assay for PET Upcycling Enzymes. iGEM. [Link]

  • Wikipedia. Enzyme kinetics. [Link]

  • Gaugué, I., et al. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. Data in Brief, 49, 109403. [Link]

  • AOCS. (2019). Fatty Acid beta-Oxidation. American Oil Chemists' Society. [Link]

  • Sun, Z., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 13681-13687. [Link]

  • O'Donnell, V. B., & Murphy, R. C. (2019). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews, 119(12), 7564-7607. [Link]

  • Bisswanger, H. (2011). Enzyme Assays. In Practical Enzymology (2nd ed.). Wiley-VCH. [Link]

  • Zhang, S., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics. [Link]

  • Claassens, N. J., et al. (2019). Concatenating Microbial, Enzymatic, and Organometallic Catalysis for Integrated Conversion of Renewable Carbon Sources. ACS Catalysis, 9(4), 2933-2946. [Link]

  • Shodex. (n.d.). Comparison of Analysis of Organic Acids with 4 Kinds of Detectors (Soy Sauce) (KC-811). [Link]

Sources

Introduction: The Significance of 4-Oxodecanoic Acid in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Oxodecanoic acid in lipidomics studies.

This compound (4-ODA), also known as 4-ketocapric acid, is a medium-chain oxo-fatty acid with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol [1][2]. Characterized by a ketone group on the fourth carbon, this molecule possesses distinct chemical and biological properties that make it a compound of significant interest in biomedical research[3]. As a metabolite, 4-ODA is involved in fatty acid metabolism, potentially arising from the oxidation of decanoic acid[3]. Its unique structure sets it apart from more common saturated and unsaturated fatty acids, positioning it as a valuable tool in advanced lipidomics investigations.

Recent studies have highlighted its potential as a biomarker in various diseases, including diabetes and cancer, underscoring the need for robust analytical methods to accurately quantify and trace its metabolic fate[3]. This guide provides a comprehensive overview of the applications of this compound in lipidomics, complete with detailed protocols for its use as an analytical standard and a metabolic tracer.

PropertyValueSource
Chemical Name This compound[4]
Synonyms 4-Ketocapric acid, 4-ODA[1][5]
CAS Number 4144-54-1[1][2][5]
Molecular Formula C₁₀H₁₈O₃[1][2][5]
Molecular Weight 186.25 g/mol [1][2]
Solubility Soluble in DMSO and Ethanol (≥10 mg/mL)[5]

Application 1: this compound as an Internal Standard for Mass Spectrometry

Scientific Rationale: A cornerstone of quantitative lipidomics is the use of internal standards (IS) to correct for sample loss during preparation and for variations in instrument response. The ideal IS is chemically similar to the analyte but easily distinguishable by the mass spectrometer. Modified fatty acids, which are not typically abundant endogenously, serve this purpose well[6][7]. Stable isotope-labeled (SIL) this compound (e.g., ¹³C₁₀-4-ODA or D₁₇-4-ODA) is an excellent candidate for an IS in targeted and untargeted lipidomics workflows. Its fixed mass shift allows for precise differentiation from endogenous lipids while ensuring it mimics the chemical behavior of similar analytes during extraction and ionization.

Experimental Workflow: The use of a SIL-IS is integrated into the standard lipidomics workflow. A known amount of the standard is added ("spiked") into every sample at the very beginning of the sample preparation process. This allows it to account for variability in all subsequent steps.

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Known Amount of Labeled 4-ODA (IS) Sample->Spike Step 1 Extract Lipid Extraction (e.g., Folch or MTBE) Spike->Extract Step 2 Dry Dry Down & Reconstitute Extract->Dry Step 3 LCMS LC-MS/MS Analysis Dry->LCMS Step 4 Integrate Peak Integration (Analyte & IS) LCMS->Integrate Step 5 Calculate Calculate Analyte/IS Ratio Integrate->Calculate Step 6 Quantify Quantification via Calibration Curve Calculate->Quantify Step 7

Workflow for using labeled 4-ODA as an internal standard.

Application 2: Tracing Metabolic Flux with Stable Isotope-Labeled this compound

Scientific Rationale: Stable isotope labeling is a powerful technique that allows for the direct measurement of metabolic dynamics, including the synthesis, degradation, and transformation of biomolecules[8]. By introducing a labeled precursor into a biological system, researchers can trace the isotopic label as it is incorporated into various downstream metabolites[][10]. Using stable isotope-labeled this compound (e.g., ¹³C₁₀-4-ODA), one can elucidate its metabolic fate. This approach can answer critical questions: Is 4-ODA readily incorporated into complex lipids? Is it further oxidized or reduced? Does its metabolism change under different physiological or pathological conditions?

Causality of Experimental Choices: The choice of label (e.g., ¹³C vs. D) depends on the specific goals. ¹³C is excellent for tracing the carbon backbone, while deuterium (D) can be used to study specific enzymatic reactions. The choice of analytical platform, typically high-resolution mass spectrometry (HRMS), is critical for distinguishing and identifying labeled metabolites from the complex background of a biological sample[8][10].

cluster_outputs Potential Labeled Products Labeled_4ODA Labeled Precursor (¹³C-4-Oxodecanoic Acid) Cell_System Cell Culture or In Vivo System Labeled_4ODA->Cell_System Introduce Metabolism Metabolic Conversion Cell_System->Metabolism Uptake & Process Downstream Labeled Downstream Metabolites Metabolism->Downstream Lipids ¹³C-Complex Lipids (e.g., Phospholipids, TAGs) Downstream->Lipids Incorporation Reduced ¹³C-4-Hydroxydecanoic acid Downstream->Reduced Reduction Oxidized ¹³C-Shorter Chain Acyl-CoAs Downstream->Oxidized β-oxidation

Conceptual pathway for stable isotope tracing with 4-ODA.

Protocols

Protocol 1: Targeted Quantification of this compound in Human Plasma

This protocol describes a robust method for quantifying endogenous 4-ODA in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.

1. Materials and Reagents

  • This compound analytical standard (Cayman Chemical or equivalent)

  • ¹³C₁₀-4-Oxodecanoic acid (or other suitable labeled IS)

  • LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water

  • Formic Acid

  • Human Plasma (K₂EDTA)

  • 1.5 mL Polypropylene microcentrifuge tubes

2. Preparation of Standards

  • Primary Stocks (1 mg/mL): Prepare separate stock solutions of 4-ODA and ¹³C₁₀-4-ODA in methanol.

  • Working Internal Standard (1 µg/mL): Dilute the ¹³C₁₀-4-ODA primary stock in methanol.

  • Calibration Curve: Prepare a set of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution of the 4-ODA primary stock in a control matrix (e.g., charcoal-stripped plasma) to mimic the sample matrix.

3. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • Self-Validation Step: Prepare Quality Control (QC) samples at low, medium, and high concentrations using the same procedure as the calibration curve.

  • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Working Internal Standard (1 µg/mL ¹³C₁₀-4-ODA) to all tubes except for a "blank" sample.

  • Add 500 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water and vortex.

  • Transfer to an LC autosampler vial.

4. LC-MS/MS Analysis

  • Rationale for Parameters: Reversed-phase chromatography is used to separate lipids based on hydrophobicity. Electrospray ionization in negative mode (ESI-) is highly effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification[11][12].

ParameterSetting
LC System UPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 30% B, ramp to 98% B over 8 min, hold 2 min, re-equilibrate
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
MRM Transition (4-ODA) Q1: 185.1 -> Q3: 113.1 (Example transition, must be optimized)
MRM Transition (IS) Q1: 195.1 -> Q3: 123.1 (Example for ¹³C₁₀-4-ODA, must be optimized)

5. Data Analysis

  • Integrate the peak areas for the 4-ODA and ¹³C₁₀-4-ODA MRM transitions.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.

  • Determine the concentration of 4-ODA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Stable Isotope Tracing in Cultured Hepatocytes

This protocol outlines an experiment to trace the metabolic fate of ¹³C-labeled 4-ODA in a human hepatocyte cell line (e.g., HepG2).

1. Materials and Reagents

  • HepG2 cells

  • Cell culture medium (e.g., DMEM), FBS, Penicillin-Streptomycin

  • ¹³C-labeled this compound (isotopic purity >98%)

  • BSA (fatty acid-free)

  • PBS (Phosphate-Buffered Saline)

  • Methanol, Chloroform, or MTBE for extraction

2. Cell Culture and Labeling

  • Culture HepG2 cells in T-75 flasks until they reach ~80% confluency.

  • Prepare Labeling Medium: Complex the ¹³C-4-ODA with fatty acid-free BSA in serum-free medium to a final concentration of 50 µM.

  • Remove the growth medium, wash cells twice with sterile PBS.

  • Add the ¹³C-4-ODA labeling medium to the cells. Incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours).

3. Cell Harvesting and Lipid Extraction

  • At each time point, remove the labeling medium and wash cells three times with ice-cold PBS.

  • Scrape cells into 1 mL of ice-cold 50% methanol.

  • Transfer the cell suspension to a glass tube.

  • Perform a Folch extraction:

    • Add 2 mL of chloroform. Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate phases.

    • Collect the lower organic phase (containing lipids).

  • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

4. High-Resolution LC-MS Analysis

  • Rationale: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately identify and distinguish labeled metabolites. The high mass accuracy allows for the confident assignment of molecular formulas to unknown peaks containing the ¹³C label.

  • Analyze samples using a similar LC method as in Protocol 1.

  • Operate the mass spectrometer in full scan mode (e.g., m/z 100-1200) to capture all potential labeled species.

  • Use data-dependent MS/MS to acquire fragmentation data for putative labeled metabolites, which aids in structural identification.

5. Data Analysis

  • Process the raw data using software capable of identifying features with the expected mass shift from the ¹³C label.

  • Compare the chromatograms of labeled samples to the time-zero (t=0) control to identify new, labeled peaks.

  • Use the accurate mass measurements to predict elemental compositions and search metabolic databases (e.g., LIPID MAPS, HMDB) to tentatively identify the labeled metabolites.

  • Confirm identities using fragmentation patterns and, if available, authentic standards.

Conclusion and Future Outlook

This compound is emerging as a versatile and valuable molecule in the field of lipidomics. Its application as an internal standard enhances the accuracy and reliability of quantitative studies, while its use as a metabolic tracer provides dynamic insights into fatty acid metabolism that are unattainable with static measurements. The protocols provided here offer a foundation for researchers to integrate 4-ODA into their experimental designs. Future research will likely focus on expanding the library of labeled 4-ODA derivatives and applying these tools to uncover its specific roles in the complex lipid networks that govern health and disease.

References

  • Introduction to this compound - Ontosight AI.
  • Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity (2018).
  • 4-Ketocapric acid - LookChem.
  • Isotope Labeled F
  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI.
  • This compound - C10H18O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity.
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed.
  • 4-oxo Decanoic Acid - Cayman Chemical.
  • A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed.
  • Stable Isotope-Labeled Standards and Mixtures for Lipidomics.
  • This compound - Data Sheet - United St
  • Navigating the Analytical Landscape for 5-Oxodecanoic Acid: A Guide to Reproducibility and Robustness - Benchchem.
  • Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxid
  • Showing metabocard for 3-Oxodecanoic acid (HMDB0010724).
  • Lipidomics of oxidized polyunsaturated fatty acids - ResearchG
  • Targeted lipidomics strategies for oxygenated metabolites of polyunsaturated f
  • Lipidomics of oxidized polyunsaturated f

Sources

Troubleshooting & Optimization

Improving peak shape of 4-Oxodecanoic acid in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving Optimal Peak Shape in Reverse-Phase HPLC

Welcome to the technical support center for the chromatographic analysis of 4-Oxodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in reverse-phase high-performance liquid chromatography (RP-HPLC). As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower your method development and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common peak shape problems encountered during the analysis of this compound.

Q1: Why is my this compound peak tailing?

Peak tailing is the most frequent issue and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[1] For an acidic compound like this compound, the primary causes are:

  • Silanol Interactions: At a mobile phase pH near or above the pKa of this compound (estimated around 4.5-5.0), the carboxylic acid group becomes deprotonated and negatively charged (carboxylate).[2][3] This anion can then interact strongly with residual silanol groups (Si-OH) on the silica surface of the column, which may also be ionized (Si-O⁻), leading to a secondary retention mechanism that causes tailing.[1]

  • Metal Contamination: The ketone and carboxylic acid moieties in this compound can act as a chelating agent for metal ions (e.g., iron, stainless steel) that may have leached into the mobile phase or are present on the column's stationary phase or frits. This chelation introduces another retention mechanism, contributing to peak asymmetry.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.

Q2: My this compound peak is broad. What's the cause?

Broad peaks signify a loss of chromatographic efficiency. While the causes can overlap with tailing, common culprits include:

  • High Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread before and after separation, resulting in broader peaks.[4]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger (e.g., high percentage of organic solvent) than the initial mobile phase, it can cause poor focusing of the analyte band at the head of the column, leading to broadening.

  • Column Degradation: An old or poorly maintained column may have a void at the inlet or a contaminated frit, leading to a disturbed flow path and broadened peaks.[5]

Q3: I'm seeing peak fronting for this compound. Why?

Peak fronting, where the front of the peak is less steep than the back, is less common for acidic compounds but can occur due to:

  • Severe Column Overload: At very high concentrations, the analyte molecules can interfere with each other, leading to a non-linear isotherm and a fronting peak shape.

  • Sample Solvent Effects: Injecting in a solvent that is too weak or in which the analyte has poor solubility can lead to this type of peak distortion.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak shape issues with this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying the root cause of poor peak shape.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column & System Health cluster_3 Step 3: Sample & Injection Conditions cluster_4 Resolution Start Calculate Tailing Factor (Tf) Tf > 1.2 indicates tailing A Is Mobile Phase pH ~2 units below pKa (~4.5-5.0)? (i.e., pH 2.5-3.0) Start->A B Adjust Mobile Phase to pH 2.5-3.0 using 0.1% Formic or Phosphoric Acid A->B No C Is Buffer Strength Adequate? (10-25 mM) A->C Yes B->A D Increase Buffer Concentration C->D No E Is the column old or known to perform poorly with acids? C->E Yes D->C F Switch to a modern, high-purity, end-capped C18 column. Consider polar-embedded phases. E->F Yes G Suspect Metal Contamination? E->G No F->G H Add a chelating agent (e.g., 5-10 µM EDTA) to the mobile phase. See Protocol 2. G->H Yes I Is sample solvent stronger than the mobile phase? G->I No H->I J Re-dissolve sample in initial mobile phase or a weaker solvent. I->J Yes K Suspect Column Overload? I->K No J->K L Dilute sample by a factor of 10 and re-inject. K->L Yes End Peak Shape Improved K->End No L->End

Caption: A systematic workflow for troubleshooting poor peak shape.

The Central Role of Mobile Phase pH

The ionization state of this compound is dictated by the mobile phase pH relative to its pKa. The pKa of decanoic acid is approximately 4.9, which serves as a good estimate for this compound.[2] To ensure the analyte is in its neutral, non-ionized form, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa.

  • Mechanism of pH Control: At a low pH (e.g., 2.5-3.0), the carboxylic acid functional group (-COOH) is fully protonated. This neutral form has a higher affinity for the non-polar stationary phase (hydrophobic interaction) and, crucially, does not engage in strong secondary ionic interactions with residual silanols. This leads to better retention, improved peak symmetry, and sharper peaks.

G cluster_0 High pH (e.g., pH > 5.0) cluster_1 Low pH (e.g., pH < 3.0) Analyte_Ionized 4-Oxodecanoate (R-COO⁻) (Anionic) Silanol_Ionized Silanol (Si-O⁻) (Anionic) Analyte_Ionized->Silanol_Ionized Ionic Repulsion/ Secondary Interactions Result_High_pH Peak Tailing due to ionic repulsion and secondary interactions Silanol_Ionized->Result_High_pH Analyte_Neutral This compound (R-COOH) (Neutral) Silanol_Neutral Silanol (Si-OH) (Neutral) Analyte_Neutral->Silanol_Neutral Minimized Secondary Interactions Result_Low_pH Symmetrical Peak via Hydrophobic Retention Silanol_Neutral->Result_Low_pH

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Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical, field-proven strategies to identify, troubleshoot, and mitigate matrix effects in the quantitative analysis of 4-Oxodecanoic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding matrix effects, providing the core knowledge needed to approach this analytical challenge.

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

A: The "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound).[1] In biological samples like plasma, serum, or tissue homogenates, this includes a complex mixture of proteins, lipids, salts, and other endogenous metabolites.[1] Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of these co-eluting matrix components.[2][3] This typically manifests as ion suppression , a reduction in the analyte's signal, or less commonly, ion enhancement .[1][4] This interference occurs within the mass spectrometer's ion source, where matrix components compete with the analyte for ionization, ultimately compromising the accuracy, precision, and sensitivity of the measurement.[2][5]

Q2: Why is this compound particularly susceptible to matrix effects?

A: this compound, as a medium-chain fatty acid, is often analyzed in complex biological matrices where chemically similar interfering compounds are abundant. Its analysis is challenging for several reasons:

  • High Polarity and Low Molecular Weight: Like other short- and medium-chain fatty acids, it can have poor retention on standard reversed-phase columns, causing it to elute early in the chromatogram where many polar matrix components, like salts and phospholipids, also elute.[6]

  • Complex Biological Matrices: The analysis is typically performed in plasma, serum, urine, or fecal extracts, which are rich in phospholipids, glycerophosphocholines, and other lipids that are notorious for causing significant ion suppression in electrospray ionization (ESI).[3][7]

  • Ionization Mode: Analysis is often performed in negative ESI mode, which is susceptible to suppression from various endogenous compounds.

Q3: How can I definitively determine if my assay is suffering from matrix effects?

A: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This method identifies at what points in the chromatogram ion suppression or enhancement occurs.[5][8] A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the MS ion source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement, respectively.[5][9] This helps in adjusting chromatographic conditions to move the analyte peak away from these zones.[5]

  • Post-Extraction Spike (Quantitative Assessment): This is the "gold standard" for quantifying the extent of matrix effects.[3] The response of the analyte is compared in two sets of samples:

    • Set A: Analyte spiked into a neat (pure) solvent.

    • Set B: Analyte spiked into a blank matrix extract that has already gone through the entire sample preparation process. The Matrix Factor (MF) is calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.[3]

Q4: What is considered the most reliable method to compensate for matrix effects?

A: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) in a Stable Isotope Dilution Assay (SIDA) is the most robust and widely accepted method for compensating for matrix effects.[8][10][11] A SIL-IS, such as deuterium- or ¹³C-labeled this compound, is chemically identical to the analyte and thus exhibits nearly identical chromatographic behavior and ionization efficiency.[12] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[10] Quantification is based on the ratio of the analyte's signal to the SIL-IS's signal, which remains constant even if absolute signal intensity fluctuates due to matrix effects, thereby ensuring high accuracy and precision.[1][10]

Troubleshooting Guide: From Problem to Solution

This guide addresses specific experimental issues with a structured approach, explaining the underlying causes and providing actionable solutions.

Problem: I'm observing low sensitivity and poor peak area for this compound, likely due to ion suppression.
  • Underlying Cause: This is a classic sign of co-eluting matrix components, most often phospholipids or salts, interfering with the ionization of your analyte. The sample cleanup is likely insufficient for the complexity of your matrix.[7][13]

  • Solution Pathway:

    • Optimize Sample Preparation (Most Effective Strategy): The goal is to selectively remove interferences while retaining the analyte.[2][12]

      • Protein Precipitation (PPT): A quick but often "dirty" method using acetonitrile or methanol.[7] While it removes proteins, it leaves behind many phospholipids and other small molecules, resulting in significant matrix effects.[7] It is generally not sufficient for sensitive bioanalysis without further cleanup.

      • Liquid-Liquid Extraction (LLE): Offers significantly cleaner extracts than PPT.[7] For an acidic analyte like this compound, acidifying the sample (e.g., with formic acid) to a pH two units below its pKa will neutralize it, promoting its extraction into a moderately nonpolar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[12] See Protocol 1 for a detailed methodology.

      • Solid-Phase Extraction (SPE): Provides the cleanest extracts by combining multiple mechanisms of separation.[7][12] For this compound, a mixed-mode sorbent (combining reversed-phase and anion exchange) is highly effective. This allows for the retention of the analyte via two mechanisms while enabling rigorous wash steps to remove both polar and nonpolar interferences.[7] See Protocol 2 for a detailed methodology.

    • Refine Chromatographic Conditions:

      • Gradient Modification: If post-column infusion reveals a specific suppression zone, adjust your LC gradient to ensure this compound elutes in a "cleaner" region of the chromatogram.[1][14] Slowing the gradient ramp around the analyte's retention time can improve separation from closely eluting interferences.[14]

      • Column Chemistry: Consider using a column with a different selectivity that may provide better separation from key matrix components.

      • Chemical Derivatization: Derivatizing the carboxylic acid group of this compound can shift its retention time and improve its ionization efficiency, moving it away from interferences and potentially increasing sensitivity.[15][16]

Problem: My results show high variability and poor reproducibility, especially between different batches of samples.
  • Underlying Cause: The composition of biological matrices can vary significantly from lot to lot or subject to subject.[3] If your method is susceptible to matrix effects, this variability will translate directly into poor reproducibility.

  • Solution Pathway:

    • Implement a Stable Isotope-Labeled Internal Standard (Gold Standard): This is the most critical step for ensuring ruggedness. A SIL-IS will co-elute and experience the same sample-to-sample variations in matrix effects as the analyte, providing reliable correction and dramatically improving reproducibility.[10][11]

    • Use Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards and quality controls in a representative blank matrix (e.g., pooled plasma from the same species).[1] This ensures that your calibrators experience similar matrix effects as your unknown samples.[1] The primary drawback is the potential difficulty in obtaining a truly "blank" matrix that is free of the endogenous analyte.[8]

    • Enhance Sample Cleanup: The cleaner the final extract, the less impact matrix variability will have. Employing a more rigorous sample preparation technique like mixed-mode SPE is highly recommended.[7]

Decision-Making Workflow for Matrix Effect Mitigation

The following diagram illustrates a logical workflow for addressing matrix effect-related issues.

MatrixEffect_Workflow cluster_solutions Mitigation Strategies Start Poor Sensitivity or Reproducibility Observed Assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess IsEffect Matrix Effect Confirmed? Assess->IsEffect NoEffect Issue is Likely Not Matrix Effect. Investigate Other Causes. IsEffect->NoEffect No Optimize Optimize Method IsEffect->Optimize Yes SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) End Validated, Robust Method SIL_IS->End Optimize->SIL_IS Best Practice for Compensation SamplePrep Improve Sample Preparation (LLE, SPE) Chromatography Modify Chromatography (Gradient, Column) Calibration Use Matrix-Matched Calibration SamplePrep->End Chromatography->End Calibration->End

Caption: Troubleshooting workflow for matrix effects.

Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is designed to selectively extract acidic analytes from a protein-rich matrix.

  • Sample Preparation:

    • Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.

    • Add 10 µL of the working solution of your internal standard (ideally a SIL-IS).

    • Add 20 µL of 2% formic acid in water to acidify the sample (pH ~2-3). Vortex for 15 seconds. This step neutralizes the carboxylic acid moiety, making it less polar.[17]

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Cap and vortex vigorously for 1 minute, or mix on an orbital shaker for 15 minutes to ensure thorough extraction.

  • Phase Separation:

    • Centrifuge at 12,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a new 1.5 mL tube, avoiding the protein pellet and lower aqueous layer.

  • Evaporation & Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Anion Exchange Cartridge

This protocol provides a high degree of cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms.

SPE_Protocol Condition 1. Condition - 1 mL Methanol - 1 mL Water Equilibrate 2. Equilibrate - 1 mL 2% Formic Acid (aq) Condition->Equilibrate Load 3. Load Sample - Pre-treated plasma (diluted & acidified) Equilibrate->Load Wash1 4. Wash 1 (Polar) - 1 mL 2% Formic Acid (aq) (Removes salts, polar interferences) Load->Wash1 Wash2 5. Wash 2 (Non-Polar) - 1 mL 20% Methanol (aq) (Removes phospholipids, lipids) Wash1->Wash2 Elute 6. Elute Analyte - 1 mL 5% NH4OH in Methanol (Disrupts ionic bond) Wash2->Elute

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Technical Support Center: Troubleshooting Incomplete Derivatization of 4-Oxodecanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering incomplete derivatization of 4-Oxodecanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Our focus is to deliver field-proven insights and scientifically grounded solutions to ensure robust and reproducible results.

Introduction: The Challenge of Analyzing this compound

This compound, a keto acid, presents inherent challenges for direct GC-MS analysis due to its polar carboxylic acid and ketone functional groups. These groups lead to low volatility and potential thermal degradation in the GC inlet, resulting in poor chromatographic peak shape and low sensitivity.[1] Derivatization is an essential step to chemically modify these functional groups, thereby increasing volatility and thermal stability for reliable GC-MS analysis.[1][2]

The most effective and widely adopted strategy for keto acids is a two-step derivatization process: methoximation followed by silylation.[1][3][4][5][6][7][8] This guide will address common pitfalls and provide solutions for optimizing this critical sample preparation procedure.

The Two-Step Derivatization Workflow: A Rationale

A sequential methoximation and silylation approach is paramount for accurate quantification of this compound.[1][8]

  • Methoximation: The initial step protects the ketone group by converting it into a methoxime derivative using an agent like methoxyamine hydrochloride (MeOx).[1][4] This is crucial to prevent tautomerization (enolization) during the subsequent heating and silylation, which would otherwise lead to multiple derivative peaks for a single analyte, complicating the chromatogram and compromising quantitative accuracy.[1][3][4]

  • Silylation: Following methoximation, the carboxylic acid group is derivatized by replacing the active hydrogen with a trimethylsilyl (TMS) group.[1][4] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4][9] This step significantly increases the volatility of the molecule, making it amenable to GC analysis.[2][3]

DerivatizationWorkflow cluster_0 Step 1: Methoximation cluster_1 Step 2: Silylation Analyte This compound (Ketone & Carboxylic Acid) MeOx Methoxyamine HCl (MeOx) Analyte->MeOx Protects ketone group Methoxime Methoxime Derivative (Protected Ketone) MeOx->Methoxime Prevents tautomerization SilylatingAgent BSTFA or MSTFA Methoxime->SilylatingAgent Targets carboxylic acid FinalDerivative Volatile TMS Ester Derivative SilylatingAgent->FinalDerivative Increases volatility GCMS GC-MS FinalDerivative->GCMS Ready for Analysis

Caption: Logical workflow for the two-step derivatization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound.

Q1: Why am I seeing a low or no peak for my derivatized this compound?

A1: This is a classic symptom of incomplete or failed derivatization. Several factors could be at play:

  • Presence of Moisture: Silylating reagents like BSTFA and MSTFA are extremely sensitive to water.[10][11] Any residual moisture in your sample, solvents, or glassware will preferentially react with the silylating agent, rendering it inactive for derivatizing your analyte.

    • Solution: Ensure all glassware is rigorously dried in an oven. Use only high-purity, anhydrous solvents. If your sample is aqueous, it must be completely evaporated to dryness under a gentle stream of nitrogen before adding the derivatization reagents.[5][11][12]

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.

    • Solution: A significant molar excess of the derivatizing reagent is recommended. A common starting point is a 50- to 100-fold molar excess of the silylating agent to the analyte.[13] For silylation, a general rule is at least a 2:1 molar ratio of the reagent to each active hydrogen.[5]

  • Suboptimal Reaction Temperature and Time: Derivatization reactions are kinetically driven, and insufficient heat or time will result in low yields.

    • Solution: While some simple compounds can be derivatized at room temperature, keto acids often require heating.[5] Typical conditions for methoximation are 30-60°C for 30-90 minutes, followed by silylation at 60-80°C for 30-60 minutes.[3][4][9][13][14] It is crucial to optimize these parameters for your specific experimental setup.

  • Degraded Reagents: Derivatization reagents can degrade over time, especially if not stored properly.

    • Solution: Always use fresh reagents whenever possible. Store them in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture.[13]

Parameter Recommendation Rationale
Sample Preparation Complete dryness under nitrogen stream.Silylating reagents are highly moisture-sensitive.[10]
Solvents Anhydrous grade (e.g., pyridine, acetonitrile).Prevents reagent degradation and side reactions.[12][13]
Reagent Molar Excess >50-foldDrives the reaction to completion.[13]
Methoximation Temp. 30-60°CProtects the ketone group effectively.[4][14]
Methoximation Time 30-90 minEnsures complete reaction of the ketone.[3][4][6]
Silylation Temp. 60-80°CFacilitates derivatization of the carboxylic acid.[5][12][13]
Silylation Time 30-60 minAllows for complete silylation.[9][15]

Table 1: Recommended Starting Conditions for Derivatization of this compound.

Q2: I am observing multiple peaks for this compound in my chromatogram. What is the cause?

A2: The presence of multiple peaks for a single analyte often points to issues with the methoximation step or side reactions.

  • Incomplete Methoximation: If the ketone group is not fully protected, the subsequent silylation can lead to the formation of multiple tautomeric forms of the silylated analyte, each producing a different peak.[1][3][4]

    • Solution: Ensure the methoximation step is carried out to completion by optimizing the reaction time and temperature as described above.

  • Side Reactions and Artifacts: Under certain conditions, silylating reagents can produce unexpected by-products.

    • Solution: Running a reagent blank (solvent and derivatizing agents without the analyte) can help identify peaks originating from the reagents themselves.[13] Using MSTFA is often advantageous as its by-products are highly volatile and less likely to interfere with the chromatogram.[12][16]

Troubleshooting cluster_0 Problem: Incomplete Derivatization cluster_1 Potential Causes cluster_2 Solutions A Low or No Analyte Peak B Moisture Contamination A->B C Insufficient Reagent A->C D Suboptimal Temp/Time A->D E Degraded Reagent A->E F Use Anhydrous Conditions B->F G Increase Reagent Molar Excess C->G H Optimize Reaction Parameters D->H I Use Fresh Reagents E->I

Caption: Troubleshooting flowchart for incomplete derivatization.

Q3: My derivatized sample shows poor peak shape (tailing). What should I do?

A3: Peak tailing is often an indication of active sites within the GC system or incomplete derivatization.

  • Active Sites: Free silanol groups on the GC inlet liner or the column can interact with any remaining polar functional groups on your analyte, causing peak tailing.[17]

    • Solution: Use a deactivated (silanized) inlet liner and a high-quality capillary column. Regular maintenance, including trimming the front end of the column and replacing the liner, is crucial.[18]

  • Incomplete Derivatization: If the derivatization is incomplete, the underivatized polar groups of this compound will interact strongly with the stationary phase.[17]

    • Solution: Re-optimize your derivatization protocol following the recommendations in Q1 to ensure a complete reaction.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the derivatization of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

Materials:

  • Dried sample extract or standard of this compound

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)

  • GC vials (2 mL) with caps and septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is completely dry in a 2 mL GC vial. If necessary, evaporate the solvent under a gentle stream of nitrogen.

  • Step 1: Methoximation

    • Add 50 µL of the MeOx solution in anhydrous pyridine to the dried sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial in a heating block at 60°C for 45 minutes.[19]

  • Step 2: Silylation

    • After cooling the vial to room temperature, add 80 µL of MSTFA + 1% TMCS.[14]

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 60°C for 30 minutes.[15]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like hexane.

Note: Always prepare a reagent blank and a derivatized standard alongside your samples to verify the success of the derivatization and to aid in peak identification.

References

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Derivatization of metabolites for GC-MS via methoximation+silyl
  • Enhancing 7-Keto-DHEA Detection by GC-MS: A Guide to Derivatiz
  • A Guide to Derivatiz
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central.
  • Derivatization steps prior to GC–MS analysis. (n.d.).
  • Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. (2013).
  • Technical Support Center: Optimization of Derivatization for GC-MS Analysis of Amines. (2025). Benchchem.
  • Technical Support Center: Optimizing m-Tyramine Derivatization for GC-MS Analysis. (2025). Benchchem.
  • The Use of Derivatization Reagents for Gas Chrom
  • Derivatization techniques for free f
  • The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. (2013).
  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (2025). Benchchem.
  • MSTFA + 1% TMCS. (n.d.). Thermo Fisher Scientific.
  • Derivatization reagents for GC, silyl
  • 9 questions with answers in BSTFA. (n.d.).
  • Metabolite Profiling by Automated Methoximation and Silyl
  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014). MDPI.
  • challenges in the derivatization of glutaric acid for analysis. (2025). Benchchem.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PubMed Central.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). Metabolites.
  • problems derivatizing oxalic acid with BSTFA. (2010).
  • Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.)
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015).
  • GC Derivatiz
  • Application Notes and Protocols for Precolumn Derivatization of 2-Keto Acids. (2025). Benchchem.
  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016).
  • Application Notes and Protocols for the Derivatization of 5-Oxodecanoic Acid in Chrom
  • Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. (2012). PubMed.
  • Two Step Derivatization for the Analyses of Organic, Amino Acids and Glycines on Filter Paper Plasma by GC-MS/SIM. (2012).
  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2023). BrJAC.
  • effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silyl
  • What Is Derivatization In GC-MS? (2025). Chemistry For Everyone - YouTube.
  • The Effect of Moisture on the Hydrolysis of Basic Salts. (2020).

Sources

Optimizing ionization efficiency of 4-Oxodecanoic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the analysis of 4-Oxodecanoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis. We will delve into the fundamental principles governing its ionization and provide actionable troubleshooting steps to enhance signal intensity, reproducibility, and data quality.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when analyzing this compound.

Q1: Why is my signal for this compound so low in positive ion mode?

A: This is the most common issue. This compound is a carboxylic acid, meaning it has an acidic proton on its -COOH group. In solution, it readily loses this proton to form a negatively charged carboxylate anion, [M-H]⁻. This process is far more chemically favorable than gaining a proton to form a positive ion, [M+H]⁺.[1][2][3] Therefore, negative ion mode is strongly recommended for optimal sensitivity. Any signal observed in positive mode is likely due to adduct formation (e.g., with sodium, [M+Na]⁺), which can be less sensitive and harder to control.[4][5]

Q2: I'm using negative ion mode, but my signal is still weak or unstable. What should I check first?

A: The first parameter to check is the pH of your mobile phase. To ensure the this compound is deprotonated, the pH of the solvent should be higher than its pKa (the pKa of similar carboxylic acids is typically around 4-5).[6] A slightly basic mobile phase (pH 7-9), achieved by adding a volatile modifier like ammonium hydroxide or ammonium acetate, will significantly enhance the formation of the [M-H]⁻ ion and improve signal stability.[1][7]

Q3: I see a peak at approximately double the mass of my compound (~m/z 371.5). What is this?

A: You are likely observing a deprotonated dimer, [2M-H]⁻. This occurs when two molecules of this compound associate in the ESI droplet and are ionized as a single entity.[8] This is more common at higher analyte concentrations. Try diluting your sample to see if the relative intensity of the dimer peak decreases.

Q4: My signal is showing in-source fragmentation, even with low collision energy. How can I minimize this?

A: In-source fragmentation happens when molecules break apart in the ion source before they reach the mass analyzer.[9][10] For this compound, this could manifest as a loss of water (-18 Da) or CO₂ (-44 Da). To mitigate this, carefully optimize the voltages in your ion source, specifically the declustering potential (DP) or fragmentor voltage .[9] Start with a low value and gradually increase it to find the optimal balance between signal intensity and fragmentation. Also, ensure your source temperature is not excessively high.[9]

Ionization Pathway & Troubleshooting Workflow

Understanding the ionization behavior of this compound is key to effective troubleshooting. The following diagrams illustrate the preferred ionization pathways and a logical workflow for addressing common issues.

G cluster_pos Positive Ion Mode (Less Favorable) cluster_neg Negative Ion Mode (Recommended) M_pos This compound (M) M_H [M+H]⁺ (Protonation, Low Efficiency) M_pos->M_H +H⁺ M_Na [M+Na]⁺ (Sodium Adduct, Common) M_pos->M_Na +Na⁺ M_neg This compound (M) M_H_neg [M-H]⁻ (Deprotonation, High Efficiency) M_neg->M_H_neg -H⁺ M_2H_neg [2M-H]⁻ (Dimer Formation) M_H_neg->M_2H_neg +M

Caption: Ionization pathways for this compound in ESI-MS.

TroubleshootingWorkflow decision decision solution solution start Start: Low/No Signal check_mode In Negative Ion Mode? start->check_mode switch_mode Switch to ESI Negative Mode check_mode->switch_mode No check_ph Is Mobile Phase pH > pKa (~4.5)? check_mode->check_ph Yes switch_mode->check_ph adjust_ph Add Volatile Base (e.g., NH₄OH) to raise pH check_ph->adjust_ph No optimize_cone Optimize Cone/Declustering Potential (DP) check_ph->optimize_cone Yes adjust_ph->optimize_cone check_conc Seeing Dimer [2M-H]⁻? optimize_cone->check_conc dilute_sample Dilute Sample Concentration check_conc->dilute_sample Yes end Signal Optimized check_conc->end No dilute_sample->end

Caption: Troubleshooting workflow for this compound analysis.

In-Depth Troubleshooting Guide

Issue 1: Consistently Low Signal Intensity in Negative Ion Mode

Causality: Even in the preferred negative mode, poor signal can result from suboptimal solution chemistry or instrument settings that hinder the formation or transmission of the [M-H]⁻ ion.

Protocol: Systematic Parameter Optimization

  • Mobile Phase pH Adjustment:

    • Rationale: The fundamental principle for ionizing acids in negative ESI is to facilitate deprotonation.[7][11] By raising the pH of the mobile phase to at least 2 units above the analyte's pKa, you ensure the vast majority of molecules are in their anionic, ready-to-be-detected form.

    • Step 1: Prepare your standard mobile phase (e.g., 80:20 Acetonitrile:Water).

    • Step 2: Add a volatile basic modifier. Start with 0.1% ammonium hydroxide or 5-10 mM ammonium acetate. Ammonium bicarbonate is also an option.

    • Step 3: Infuse a standard solution of this compound and monitor the [M-H]⁻ signal (expected m/z 185.12 for C₁₀H₁₇O₃⁻) as you systematically adjust the modifier concentration.

  • Ion Source Voltage Optimization:

    • Rationale: The declustering potential (or fragmentor voltage) is a critical parameter that helps remove solvent molecules from the ion, but excessive voltage can cause the ion to fragment, reducing the signal of the parent ion.[9][12]

    • Step 1: Begin with a low declustering potential (e.g., 10-20 V).

    • Step 2: Infuse the analyte and slowly increase the voltage in 5-10 V increments.

    • Step 3: Plot the signal intensity of the [M-H]⁻ ion versus the voltage. You should see the signal increase to a maximum before starting to decrease as in-source fragmentation begins. Choose the voltage at or just before the maximum.

ParameterRecommended Starting ValueRationale
Ionization Mode Negative Carboxylic acid group readily deprotonates to form [M-H]⁻.[1][2]
Mobile Phase pH > 6.5 Ensures the analyte is in its anionic form (pKa ~4.5).[7]
Mobile Phase Additive 5-10 mM Ammonium AcetateProvides a slightly basic, buffered environment without using non-volatile salts.
Capillary Voltage 2.5 - 3.5 kVTypical range for stable spray in negative mode.
Declustering Potential 20 - 40 V (Instrument Dependent)Start low to prevent in-source fragmentation and optimize empirically.[9]
Source Temperature 120 - 150 °CSufficient for desolvation without causing thermal degradation.
Desolvation Gas Flow 800 - 1000 L/hAids in solvent evaporation; optimize for stability and intensity.[13]
Issue 2: Poor Reproducibility and Adduct Formation

Causality: Inconsistent results are often linked to uncontrolled adduct formation. While positive mode is prone to sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, negative mode can also form adducts with mobile phase components like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻, or even sodium-bridged dimers [2M-2H+Na]⁻.[5][8][14] The presence of these adducts can divert signal from your primary ion of interest and vary depending on trace contaminants.

Protocol: Minimizing Adduct Variability

  • Use High-Purity Solvents and Additives:

    • Rationale: Sodium and potassium ions are ubiquitous and can leach from glassware or be present as impurities in lower-grade solvents.[4] Using LC-MS grade solvents and fresh additives minimizes these external sources.

    • Step 1: Always use LC-MS grade water, acetonitrile, and methanol.

    • Step 2: If using glassware, ensure it is rigorously cleaned. Prefer to use polypropylene autosampler vials and solvent bottles to minimize alkali metal leaching.

    • Step 3: Prepare mobile phases fresh daily to prevent the accumulation of contaminants.

  • Control the Mobile Phase Composition:

    • Rationale: Deliberately adding a controlled amount of an adduct-forming agent can sometimes stabilize the signal. For example, if sodium adducts are unavoidable, adding a very low, consistent amount of sodium acetate can make the [M+Na]⁺ signal more reproducible (though this is a secondary strategy to optimizing for [M-H]⁻).

    • Step 1: Identify the primary adducts in your spectrum.

    • Step 2: If acetate adducts ([M+CH₃COO]⁻) are an issue, switch from an acetate-based buffer to an alternative like ammonium hydroxide.

    • Step 3: If analyzing in positive mode is absolutely necessary, consider using a mobile phase additive like 10 mM ammonium formate to promote the formation of the [M+NH₄]⁺ adduct, which can be more stable than alkali adducts.[5]

References

  • Vertex AI Search. (n.d.). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode.
  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS.
  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Chromedia. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Liigand, J., Laaniste, A., & Kruve, A. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(3), 461–469.
  • Liigand, J., et al. (2017). pH Effects on Electrospray Ionization Efficiency. ResearchGate.
  • ResearchGate. (n.d.). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
  • Takashima, S., Toyoshi, K., & Shimozawa, N. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1).
  • Yuan, J., et al. (2012). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry.
  • Schug, K. A., & McNair, H. M. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry.
  • Chromatography Forum. (2015). ESI ionization: How to avoid in-source fragmentation.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.

Sources

Reducing signal suppression for 4-Oxodecanoic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 4-Oxodecanoic acid in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS bioanalysis for this medium-chain keto acid. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles to ensure the integrity and reliability of your results.

Introduction: The Challenge of this compound Analysis

This compound is a keto fatty acid with a molecular weight of 186.248 g/mol [1]. Its analysis in complex biological samples like plasma, serum, or tissue homogenates is often hampered by a phenomenon known as signal suppression . This occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to reduced sensitivity and inaccurate quantification[2][3]. The primary culprits are often phospholipids, salts, and other endogenous compounds abundant in biological fluids[4][5].

This guide provides a systematic approach to identifying, troubleshooting, and mitigating signal suppression to develop a robust and reliable quantitative method for this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions researchers face when starting their work with this compound.

Q1: What are the main causes of signal suppression for this compound in LC-MS/MS analysis?

A1: Signal suppression for this compound, like many organic acids, primarily stems from matrix effects[3]. The main causes include:

  • Phospholipids: Abundant in plasma and serum, these molecules can co-elute with the analyte and suppress its ionization, particularly in electrospray ionization (ESI)[4][6].

  • Salts and Endogenous Compounds: High concentrations of salts from buffers or the biological matrix itself can compete with the analyte for ionization[5].

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden decrease in signal intensity[2][7].

  • Mobile Phase Modifiers: Certain additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression[7][8].

Q2: Should I use a stable isotope-labeled internal standard (SIL-IS)?

A2: Absolutely. The use of a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects[9]. A SIL-IS, such as this compound-dn, will have nearly identical physicochemical properties and chromatographic behavior to the analyte. Consequently, it will experience the same degree of ion suppression, allowing for an accurate correction of the analyte's signal and reliable quantification[9].

Q3: Is derivatization necessary for analyzing this compound?

A3: While not strictly necessary, derivatization can be a powerful strategy to enhance sensitivity and overcome analytical challenges associated with keto acids[10][11]. Derivatizing the keto group can improve chromatographic retention on reverse-phase columns, increase ionization efficiency, and move the analyte's elution time away from the region where significant matrix components, like phospholipids, typically elute[12]. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)oxime have been successfully used for this purpose[10][11].

Q4: What are the initial steps to take if I observe poor signal or high variability?

A4: If you encounter these issues, a systematic investigation is key:

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram[9][13].

  • Evaluate Sample Preparation: The cleanliness of your sample extract is crucial. Compare different extraction techniques (Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) to see which provides the cleanest extract and least suppression[14].

  • Check Instrument Performance: Run a system suitability test with a standard compound to ensure the LC-MS/MS system is performing optimally and is free from contamination[15].

Part 2: Troubleshooting Guide: From Sample to Signal

This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound.

Issue 1: Low Signal Intensity and Poor Sensitivity

Low signal intensity is a common problem directly linked to signal suppression or suboptimal analytical conditions.

Caption: Troubleshooting workflow for low signal intensity.

  • Sample Preparation is Key: The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS/MS system[9][16]. While Protein Precipitation (PPT) is simple, it is often insufficient for removing phospholipids, a major source of suppression[14]. Liquid-Liquid Extraction (LLE) provides a cleaner sample, and Solid-Phase Extraction (SPE) offers the highest level of cleanup by utilizing specific chemical interactions to isolate the analyte.

  • Chromatographic Separation: Optimizing your LC method is crucial. Aim to achieve chromatographic separation between this compound and the "suppression zone," which is often at the beginning of the run where polar matrix components elute[13]. A shallower gradient can improve resolution[17].

Issue 2: High Variability in Results (Poor Precision)

High variability between replicate injections or different samples is a classic sign of inconsistent matrix effects.

Caption: Troubleshooting workflow for high result variability.

  • The Role of the Internal Standard: The internal standard is your best defense against variability. If the SIL-IS does not perfectly co-elute with the analyte, it will not experience the same ionization conditions, leading to poor correction and high CVs[9].

  • Sample Preparation Consistency: Manual sample preparation steps, especially LLE, can introduce variability. Ensure consistent vortexing times, accurate volume transfers, and complete phase separation to improve precision.

  • Carryover: If a high concentration sample is followed by a low concentration one, residual analyte from the first injection can carry over, leading to artificially high results in the second. This can be diagnosed by injecting a blank solvent after a high standard.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for method development. Optimization will be required for your specific matrix and instrumentation.

Protocol 1: Sample Preparation - A Comparative Approach

To determine the best extraction method, it is recommended to compare PPT, LLE, and SPE.

Method Principle Pros Cons Typical Recovery
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or acid.Fast, simple, inexpensive.High risk of significant matrix effects, potential for analyte loss due to co-precipitation.[14][18]90-105%[19]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, reduces phospholipids.[9]More labor-intensive, uses larger solvent volumes, can have lower recovery for polar analytes.[14][18]85-95%[20]
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, high concentration factor, minimizes matrix effects.[14]More complex method development, higher cost per sample.>95%
  • Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.

  • Acidification: Add 20 µL of 1% formic acid to the plasma to ensure this compound is in its neutral, more organic-soluble form. Vortex briefly.

  • Extraction: Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve, then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Recommended LC-MS/MS Conditions

These are starting parameters that should be optimized for your specific system.

  • LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: These must be determined by infusing a standard of this compound. A hypothetical transition would be:

    • Precursor Ion (Q1): 185.1 m/z ([M-H]⁻)

    • Product Ion (Q3): To be determined experimentally (e.g., a fragment resulting from the loss of CO₂)

References

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. J-Stage. [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. [Link]

  • lc-ms-ms-method-for-quantitative-profiling-of-ketone-bodies-keto-acids-lactate-pyruvate-and-their-stable-isotopically-labelled-tracers-in-human-plasma-an-analytical-panel-for-clinical-metabolic-kinetics-and-interactions. Scinapse. [Link]

  • Avoiding LC-MS Signal Suppression. CHROMacademy. [Link]

  • 4-Oxododecanoic acid. PubChem. [Link]

  • How to Avoid Problems in LC–MS. LCGC International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]

  • This compound. ChemSynthesis. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • How to reduce matrix effect and increase analyte signal in extracted samples?. SCIEX. [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • ethyl 4-oxodecanoate. ChemSynthesis. [Link]

  • Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. [Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. NIH. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]

  • Solid Phase Extraction. Affinisep. [Link]

  • Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography–mass spectrometry determination of cor. Hochschule Bonn-Rhein-Sieg. [Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv. [Link]

  • Solid Phase Extraction. Orochem Technologies. [Link]

  • Parallel pheromone, metabolite, and lipid analyses reveal patterns associated with early life transitions and ovary. bioRxiv. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC - NIH. [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. [Link]

  • Quantitative analysis of eicosanoids in biological samples by LC-MS/MS: Mission accomplished?. PubMed. [Link]

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Technical Support Center: Quantification of 4-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 4-Oxodecanoic acid. As a Senior Application Scientist, I understand that quantifying challenging analytes requires a nuanced approach that goes beyond standard protocols. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the common pitfalls encountered in the laboratory. We will explore the "why" behind the methods, empowering you to build robust and reliable assays.

Frequently Asked Questions (FAQs)

Section 1: Analyte Stability and Sample Handling

Question: My this compound recovery is inconsistent, even in simple standards. What could be the cause?

Answer: Inconsistent recovery often points to pre-analytical issues related to analyte stability and handling. This compound, as a keto acid, is susceptible to degradation and physical loss.

Core Issues and Solutions:

  • Temperature Instability: Elevated temperatures can accelerate degradation. For long-term storage, maintaining the compound in a tightly sealed container at -20°C is recommended, with some protocols for similar molecules suggesting -80°C to minimize any potential degradation.[1][2][3]

  • pH Sensitivity: Extreme pH conditions, both acidic and alkaline, can catalyze hydrolysis or other degradation reactions.[2] When preparing samples, ensure that the pH of your solutions is controlled and documented.

  • Adsorption to Surfaces: Polar molecules like this compound can adsorb to the surfaces of standard glass or plastic labware, leading to significant analyte loss, especially at low concentrations. This is a frequent cause of poor recovery.[3]

Troubleshooting Protocol: Minimizing Pre-Analytical Analyte Loss

  • Use Low-Adsorption Labware: Whenever possible, use silanized glassware or polypropylene tubes specifically designed for low protein/molecule binding.[3]

  • Control Storage Conditions: Aliquot stock solutions to minimize freeze-thaw cycles.[4] Store solid material and stock solutions at or below -20°C in a dark, dry place.[1][3]

  • Prepare Samples Fresh: Prepare working solutions and process biological samples immediately before analysis to reduce the window for degradation or adsorption.[3]

  • Solubility Verification: Confirm the solubility of this compound in your chosen solvent. Poor solubility can lead to precipitation and inaccurate quantification. The shake-flask method is a reliable technique to determine equilibrium solubility.[2]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: Why is derivatization necessary for this compound in GC-MS, and why are my results still poor after performing it?

Answer: Direct GC-MS analysis of this compound is not feasible due to its low volatility and high polarity, which stem from the carboxylic acid and ketone functional groups. Derivatization is a chemical modification process essential for converting the analyte into a more volatile and thermally stable form suitable for gas chromatography.[5][6][7]

The most robust and common method is a two-step derivatization :

  • Methoximation: This step protects the ketone group by converting it to a methoxime. It is critical for preventing keto-enol tautomerization, which would otherwise result in multiple, broadened, or tailing chromatographic peaks for a single analyte.[6]

  • Silylation: This step converts the polar carboxylic acid group into a less polar and more volatile trimethylsilyl (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][8][9]

If your results are poor, it is highly likely that the derivatization reaction is incomplete or suboptimal.

Troubleshooting Incomplete Derivatization:

Problem Potential Cause Troubleshooting Steps
Multiple Peaks Incomplete methoximation leading to tautomers.1. Ensure the use of a catalyst like pyridine. 2. Optimize reaction time and temperature (e.g., 60-90 minutes at 60-70°C). 3. Ensure the methoxyamine hydrochloride reagent is fresh and anhydrous.
Broad/Tailing Peak Incomplete silylation of the carboxylic acid.1. Ensure the sample extract is completely dry before adding the silylating reagent; water hydrolyzes the reagent and the TMS derivative. 2. Increase the amount of silylating reagent (e.g., BSTFA with 1% TMCS).[8] 3. Optimize the silylation reaction time and temperature (e.g., 60 minutes at 70°C).[8][9]
Low Signal Degradation of the analyte or derivative.1. Avoid overly harsh reaction conditions (excessive temperature or time). 2. Analyze the derivatized sample promptly, as TMS derivatives can be moisture-sensitive.

Experimental Workflow: Two-Step Derivatization for GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization start Biological Sample (e.g., Plasma, 100 µL) add_is Add Internal Standard (Stable Isotope Labeled) start->add_is protein_precip Protein Precipitation (e.g., 400 µL cold Methanol) add_is->protein_precip vortex Vortex & Incubate (-20°C, 20 min) protein_precip->vortex centrifuge Centrifuge (14,000 x g, 15 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry_down Evaporate to Dryness (Nitrogen Stream) supernatant->dry_down methoximation Step 1: Methoximation Add Methoxyamine HCl in Pyridine Incubate (e.g., 90 min at 60°C) dry_down->methoximation Dried Extract silylation Step 2: Silylation Add BSTFA + 1% TMCS Incubate (e.g., 60 min at 70°C) methoximation->silylation analysis GC-MS Analysis silylation->analysis

Caption: GC-MS sample preparation workflow including a robust two-step derivatization.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Question: I'm seeing significant signal suppression and retention time shifts for this compound in my LC-MS/MS analysis. How can I fix this?

Answer: This is a classic manifestation of matrix effects , a major pitfall in LC-MS/MS bioanalysis.[10] Matrix effects occur when co-eluting compounds from the biological sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source, causing either suppression or enhancement of the signal.[11] This interference can lead to poor accuracy and reproducibility.[12]

Furthermore, these matrix components can interact with the analyte or the column, altering the chromatographic behavior and causing shifts in retention time (Rt), which can lead to misidentification of the analyte.[12]

Troubleshooting Workflow for LC-MS/MS Matrix Effects

LCMS_Troubleshooting cluster_investigate Investigation cluster_mitigate Mitigation Strategies problem Problem: Signal Suppression / Rt Shift assess_me Assess Matrix Effect (Post-extraction spike vs. neat solution) problem->assess_me assess_recovery Assess Extraction Recovery (Pre- vs. Post-extraction spike) problem->assess_recovery is_use 1. Use Stable Isotope-Labeled Internal Standard (SIL-IS) assess_me->is_use Quantify Effect cleanup 2. Improve Sample Cleanup (e.g., SPE, LLE) assess_recovery->cleanup Identify Loss solution Solution: Robust & Reproducible Assay is_use->solution chromatography 3. Optimize Chromatography (e.g., Gradient, Column Chemistry) cleanup->chromatography dilution 4. Dilute Sample chromatography->dilution dilution->solution

Caption: A logical workflow for investigating and mitigating matrix effects in LC-MS/MS.

Detailed Mitigation Strategies:

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[10][11] A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same ionization suppression or enhancement, allowing for reliable normalization of the signal.

  • Enhance Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient and can leave many matrix components like phospholipids in the supernatant.

    • Liquid-Liquid Extraction (LLE): Can offer better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. This is highly recommended for complex matrices.[13]

  • Optimize Chromatography:

    • Improve Separation: Adjust the LC gradient to better separate this compound from the regions where most matrix components elute (typically the void volume).

    • Column Choice: this compound is polar and may show poor retention on a standard C18 column. Consider using a polar-embedded or polar-endcapped column, or explore Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar analytes.[4]

    • Mobile Phase: For negative mode ESI, acidic mobile phases (like formic acid) can suppress ionization. Consider using a mobile phase with a neutral or slightly basic modifier like ammonium acetate or formate to enhance signal, while carefully balancing chromatographic performance.[4]

Experimental Workflow: LC-MS/MS Sample Preparation

LCMS_Workflow cluster_prep Sample Preparation start Biological Sample (e.g., Plasma, 50 µL) add_is Add Internal Standard (SIL-4-Oxodecanoic acid) start->add_is protein_precip Protein Precipitation (e.g., 200 µL cold Acetonitrile) add_is->protein_precip vortex_cent Vortex & Centrifuge protein_precip->vortex_cent supernatant Transfer Supernatant vortex_cent->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis (UHPLC-QqQ) reconstitute->analysis

Caption: A standard LC-MS/MS sample preparation workflow using protein precipitation.

Comparative Analysis of Analytical Techniques

Choosing the right platform is critical. The decision between GC-MS and LC-MS/MS depends on available instrumentation, required sensitivity, and sample throughput.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable derivatives, followed by ionization and mass analysis.[8]Separation of analytes in the liquid phase, followed by ionization and tandem mass analysis.[8]
Derivatization Mandatory. A two-step methoximation/silylation is required.[6]Optional. Can be analyzed directly, but derivatization can improve sensitivity and chromatography.
Sensitivity High, but can be limited by derivatization efficiency and background from reagents.Typically offers very high sensitivity (picogram to nanogram range), especially with a triple quadrupole MS.[8]
Specificity High, based on retention time and mass fragmentation patterns.Very high, due to the use of specific precursor-product ion transitions (Multiple Reaction Monitoring, MRM).[8]
Key Pitfalls Incomplete derivatization, derivative instability, contamination from reagents.Matrix effects (ion suppression/enhancement) , poor chromatographic retention, analyte instability.[10][12]
Throughput Lower, due to the multi-step, time-consuming derivatization process.[8]Amenable to high-throughput analysis with modern autosamplers.[8]

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

  • Acids: Derivatization for GC Analysis.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis Zone. [Link]

  • What Is Derivatization In GC-MS? YouTube. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

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Technical Support Center: Method Validation for 4-Oxodecanoic Acid Analysis in Serum

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 4-Oxodecanoic acid in serum. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to method validation. The information herein is grounded in established bioanalytical method validation principles to ensure the scientific integrity and reliability of your experimental results.

Introduction: The "Why" of this compound Analysis

This compound is a medium-chain keto fatty acid that plays a role in various metabolic pathways. Accurate quantification in serum is crucial for understanding its physiological and pathological significance. This guide will walk you through the critical aspects of developing and validating a robust analytical method, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for this type of analysis.[1][2]

A validated bioanalytical method is a self-validating system, providing confidence in the accuracy and precision of the results.[3] This is paramount in research and clinical settings where data integrity is non-negotiable. The principles outlined here are based on guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[4]

Method Validation: A Pillar of Scientific Integrity

Method validation establishes through documented evidence that an analytical procedure is suitable for its intended purpose.[5] For the analysis of this compound in serum, this involves a series of experiments to assess the method's performance.

Core Validation Parameters
ParameterObjectiveKey Considerations
Specificity & Selectivity To ensure the method can unequivocally measure this compound without interference from other components in the serum matrix.Analysis of blank serum from multiple sources, assessment of potential interference from structurally related compounds.
Linearity & Range To demonstrate a proportional relationship between the instrument response and the concentration of this compound over a defined range.At least five non-zero calibrators, appropriate regression model (e.g., weighted linear regression), and acceptable correlation coefficient (r² > 0.99).
Accuracy & Precision To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).Assessed at multiple concentration levels (LOD, LQC, MQC, HQC), with acceptance criteria typically within ±15% (±20% for LLOQ) for both accuracy and precision.[6]
Recovery To evaluate the efficiency of the extraction process in recovering this compound from the serum matrix.Comparison of the analytical response of extracted samples to that of unextracted standards at the same concentration.
Matrix Effect To assess the influence of co-eluting, endogenous matrix components on the ionization of this compound.[7][8]Comparison of the response of the analyte in post-extraction spiked matrix to the response in a neat solution.[7] A stable isotope-labeled internal standard is crucial for mitigating matrix effects.[7]
Stability To evaluate the stability of this compound in serum under various storage and handling conditions.Freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[9][10][11]
Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for validating a method for this compound analysis in serum.

Method_Validation_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Validation Validation Parameters cluster_Reporting Reporting Prep Method Development & Optimization Stock Prepare Stock & Working Solutions Prep->Stock QC Prepare Calibration Standards & QCs Stock->QC SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE) QC->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Spec Specificity & Selectivity LCMS->Spec Lin Linearity & Range LCMS->Lin AccPrec Accuracy & Precision LCMS->AccPrec Rec Recovery LCMS->Rec Matrix Matrix Effect LCMS->Matrix Stab Stability LCMS->Stab Report Validation Report Generation Spec->Report Lin->Report AccPrec->Report Rec->Report Matrix->Report Stab->Report

Caption: A generalized workflow for bioanalytical method validation.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in serum in a question-and-answer format.

Sample Preparation & Extraction

Q1: I'm experiencing low recovery of this compound from serum. What are the potential causes and solutions?

A1: Low recovery is a common issue that can stem from several factors:

  • Inefficient Protein Precipitation: If you are using protein precipitation with a solvent like acetonitrile or methanol, ensure the solvent-to-serum ratio is optimal. A higher ratio (e.g., 4:1 or 5:1) is often needed for complete protein removal. Inadequate vortexing or incubation time can also lead to incomplete precipitation.

  • Suboptimal Liquid-Liquid Extraction (LLE) Conditions: The choice of extraction solvent is critical. For a medium-chain keto fatty acid, a moderately polar solvent or a mixture of polar and non-polar solvents might be necessary. Experiment with different solvent systems (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)) and pH adjustments of the aqueous phase to ensure the analyte is in a non-ionized state for efficient extraction into the organic phase.[12]

  • Analyte Adsorption: this compound may adsorb to plasticware. Using low-adsorption microcentrifuge tubes and pipette tips can help mitigate this.

  • Incomplete Phase Separation: During LLE, ensure complete separation of the aqueous and organic layers. Centrifugation at a sufficient speed and for an adequate duration is crucial.[12]

Q2: My results are showing high variability between replicate samples. What could be the cause?

A2: High variability often points to inconsistencies in the sample preparation process:

  • Inconsistent Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques, especially when handling small volumes of serum and internal standard.

  • Variable Extraction Efficiency: This can be due to inconsistent vortexing times or incomplete phase separation as mentioned above.

  • Matrix Effects: Significant variability in matrix effects between different lots of serum can also contribute to this issue.[7] It's important to evaluate matrix effects using at least six different sources of blank matrix.

LC-MS/MS Analysis

Q3: I'm observing poor peak shape (e.g., tailing, splitting) for this compound. How can I improve it?

A3: Poor peak shape can compromise the accuracy of integration and, consequently, the quantitative results.[13] Consider the following:

  • Column Choice: A C18 column is a common choice for fatty acid analysis. However, the specific chemistry of the stationary phase can impact peak shape. Consider testing different C18 columns or even a C8 column.

  • Mobile Phase Composition: The pH of the mobile phase is critical for carboxylic acids. Ensure the pH is at least 2 units below the pKa of this compound to keep it in its protonated form, which generally results in better peak shape on reversed-phase columns. The use of a suitable buffer is also recommended.

  • Injection Solvent: The composition of the solvent in which your final extract is dissolved can significantly impact peak shape. If it is much stronger than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the initial mobile phase composition as closely as possible.

  • System Contamination: Buildup of contaminants on the column or in the LC system can lead to poor peak shape.[13] Regular system flushing and the use of a guard column are recommended.

Q4: I'm experiencing significant signal suppression or enhancement (matrix effects). What are my options?

A4: Matrix effects are a common challenge in LC-MS analysis of biological samples and can lead to inaccurate results.[7][8][14][15][16] Here's how to address them:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[7] A SIL-IS, such as this compound-d3, will co-elute with the analyte and experience the same degree of ionization suppression or enhancement, thus providing a reliable means of correction.[17]

  • Improve Sample Cleanup: More extensive sample preparation techniques like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simple protein precipitation.[14][15]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the co-eluting matrix components that are causing the ion suppression or enhancement. This might involve adjusting the gradient, changing the column, or modifying the mobile phase.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant matrix effects. However, this may compromise the sensitivity of the assay.

The following diagram illustrates the decision-making process for troubleshooting common LC-MS/MS issues.

Troubleshooting_Logic cluster_PeakShape Poor Peak Shape cluster_Recovery Low Recovery cluster_Variability High Variability Start Problem Observed CheckColumn Check Column Integrity Start->CheckColumn OptimizeExtraction Optimize Extraction Method Start->OptimizeExtraction CheckPipetting Verify Pipetting Accuracy Start->CheckPipetting OptimizeMP Optimize Mobile Phase CheckColumn->OptimizeMP CheckInjector Check Injection Solvent OptimizeMP->CheckInjector CheckAdsorption Check for Adsorption OptimizeExtraction->CheckAdsorption CheckPhaseSep Ensure Complete Phase Separation CheckAdsorption->CheckPhaseSep StandardizePrep Standardize Sample Prep CheckPipetting->StandardizePrep AssessMatrix Assess Matrix Variability StandardizePrep->AssessMatrix

Caption: A troubleshooting decision tree for common LC-MS/MS problems.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard (IS) for this compound analysis?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or 13C-labeled this compound.[17] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis, which is crucial for accurately correcting for matrix effects and extraction losses.[17][18] If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.[17][19]

Q2: How should I store my serum samples to ensure the stability of this compound?

A2: For long-term storage, it is recommended to store serum samples at -80°C to minimize degradation.[20] For short-term storage (a few days), -20°C is generally acceptable.[9] It is important to minimize freeze-thaw cycles, as this can lead to analyte degradation.[10] When you are ready to analyze the samples, thaw them on ice to maintain their integrity. A stability study should be performed to confirm that this compound is stable under your specific storage and handling conditions.[20]

Q3: Is derivatization necessary for the LC-MS/MS analysis of this compound?

A3: While not always strictly necessary, derivatization can significantly improve the sensitivity and chromatographic performance of fatty acid analysis by LC-MS/MS.[21][22][23] Derivatizing the carboxylic acid group can enhance ionization efficiency in the mass spectrometer and improve peak shape.[24] Common derivatizing agents for carboxylic acids include 3-nitrophenylhydrazine (3-NPH).[25][26] The decision to use derivatization will depend on the required sensitivity of your assay and the performance of the underivatized compound on your LC-MS/MS system.

Q4: What are the key differences between using serum and plasma for this analysis?

A4: Both serum and plasma are derived from whole blood, but plasma is obtained from blood treated with an anticoagulant, while serum is the liquid portion that remains after the blood has clotted.[27] The main difference is the presence of fibrinogen and other clotting factors in plasma. For most small molecule analyses, including this compound, the choice between serum and plasma is often a matter of laboratory preference or study-specific requirements. However, it is crucial to be consistent with the chosen matrix throughout the entire study, as there can be differences in the metabolite profiles between the two.[27] The validation of the analytical method should be performed using the same matrix that will be used for the study samples.[3]

Q5: Where can I find official guidelines for bioanalytical method validation?

A5: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidance documents on bioanalytical method validation. The FDA's "Bioanalytical Method Validation Guidance for Industry" is a key resource.[4] Additionally, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has published the M10 guideline on bioanalytical method validation, which is widely recognized.[3][28]

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved January 2, 2026, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
  • Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches. (2016, April 19). SelectScience.
  • Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
  • Troubleshooting low recovery of fatty acid internal standards. (n.d.). Benchchem.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • LC-MS/MS analysis to study serum profile of short and medium chain fatty acids | Request PDF. (n.d.). ResearchGate.
  • A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (2019, April 17). PubMed.
  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. (2024, May 1). MDPI.
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (2020, October 1). PubMed.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 14). PMC - PubMed Central.
  • Choosing the Right LC-MS Platform for Fatty Acid Analysis. (n.d.). Creative Proteomics.
  • LC/MS Troubleshooting Guide. (2024, August 12). ResearchGate.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent.
  • Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. (n.d.). National Institutes of Health.
  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024, August 5). National Institutes of Health.
  • Technical Support Center: Quantitative Analysis of 3-Oxooctadecanoic Acid. (n.d.). Benchchem.
  • (PDF) Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (n.d.). ResearchGate.
  • How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? (2014, June 3). ResearchGate.
  • stability testing of 5-Oxodecanoic acid under different experimental conditions. (n.d.). Benchchem.
  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023, May 20). National Institutes of Health.
  • Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. (2023, August 2).
  • Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis. (n.d.). European Journal of Cardiovascular Medicine.
  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (n.d.). PMC - NIH.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Stability of Common Biochemical Analytes in Serum when Subjected to Changes in Storage Conditions and Temperature. (n.d.). Indian Journal of Medical Biochemistry.
  • Stability studies of common biochemical analytes in serum separator tubes with or without gel barrier subjected to various storage conditions. (n.d.). PubMed.
  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. (2021, July 23). National Institutes of Health.
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (n.d.). DCVMN.
  • Validation of an analytical method to quantify serum electrolytes by atomic absorption spectroscopy. (n.d.). La démarche ISO 17025.
  • (PDF) Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. (2025, October 12). ResearchGate.
  • Advancements in lc-ms/ms bioanalytical method validation. (n.d.). Allied Academies.

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Technical Support Center: Strategies to Improve the Recovery of 4-Oxodecanoic Acid During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the extraction of 4-Oxodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide actionable strategies, troubleshooting guides, and in-depth protocols to enhance the recovery and purity of your target analyte. As Senior Application Scientists, we have designed this guide to explain not just the "how," but the critical "why" behind each experimental step.

Section 1: Foundational Principles for Extracting this compound

Success in chemical extraction is built on a solid understanding of the analyte's physicochemical properties. This compound is a medium-chain keto-acid, and its structure dictates its behavior in different solvent systems.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance for Extraction
Molecular Formula C₁₀H₁₈O₃[1]Provides the basis for molecular weight and structural considerations.
Molecular Weight 186.25 g/mol [1]Important for calculating concentrations and yields.
Structure A ten-carbon chain with a carboxylic acid group at C1 and a ketone at C4.The carboxylic acid is the primary handle for pH-based extraction. The C10 backbone provides significant non-polar character.
pKa (estimated) ~4.75[2]Crucial. This value determines the pH required to control the molecule's charge state. The pKa of typical carboxylic acids is in this range[2][3].
Solubility Very slightly soluble in water; soluble in polar organic solvents like ethanol[4].Dictates the choice of extraction solvents. It is soluble in common organic solvents when in its neutral (protonated) form.
Stability Keto acids can be susceptible to degradation, particularly at elevated temperatures[5][6].Samples should be kept cool during processing, and long-term storage should be at -20°C or below[1][5].
The Golden Rule: pH is Everything

The single most important factor for extracting a carboxylic acid like this compound is controlling its ionization state. This is governed by the pH of the aqueous solution relative to the analyte's pKa.

  • When pH > pKa: The carboxylic acid group is deprotonated (R-COO⁻). This ionic form is negatively charged and highly soluble in the aqueous phase.

  • When pH < pKa: The carboxylic acid group is protonated (R-COOH). This neutral form is significantly less water-soluble and will preferentially partition into an organic solvent.

To achieve quantitative extraction from an aqueous sample into an organic solvent, the pH of the aqueous phase must be adjusted to at least 2 units below the pKa. For this compound (estimated pKa ~4.75), this means adjusting the sample pH to ≤ 2.75 . This ensures that over 99% of the analyte is in its neutral, extractable form[7][8][9].

Section 2: Troubleshooting Guide for Common Extraction Issues

This section addresses the most common problems encountered during the extraction of this compound in a direct question-and-answer format.

Q1: Why is my recovery of this compound consistently low?

This is the most frequent issue, and it typically points to one of several suboptimal parameters in the protocol.

  • Potential Cause 1: Incorrect pH of the Aqueous Phase.

    • Explanation: If the pH is not sufficiently acidic (i.e., pH > 3), a significant portion of your analyte will remain in its charged, water-soluble form (R-COO⁻) and will not transfer to the organic solvent[7][10].

    • Solution: Do not rely on theoretical acid additions. Always use a calibrated pH meter to confirm the aqueous phase has reached a pH of ≤ 2.75 after adding the acid and mixing. If your recovery is low, re-test the pH of the leftover aqueous phase.

  • Potential Cause 2: Inappropriate Solvent Choice.

    • Explanation: The chosen organic solvent must effectively solubilize the neutral this compound while being immiscible with water.

    • Solution: Ethyl acetate is an excellent first choice due to its moderate polarity and ability to dissolve the analyte. Dichloromethane (DCM) or diethyl ether are also effective. Avoid highly polar, water-miscible solvents like methanol or ethanol for the extraction step itself.

  • Potential Cause 3: Insufficient Extraction Volume or Repetitions.

    • Explanation: A single extraction is rarely sufficient for quantitative recovery. The analyte partitions between the two phases based on its distribution coefficient.

    • Solution: Perform at least three separate extractions on the same aqueous sample, using a smaller volume of organic solvent each time (e.g., for a 100 mL aqueous sample, perform 3 x 30 mL extractions rather than 1 x 90 mL). Combine the organic extracts afterward. This is mathematically more efficient[8].

  • Potential Cause 4: Analyte Instability.

    • Explanation: Although this compound is a gamma-keto acid and more stable than a beta-keto acid, keto acids as a class can be sensitive to heat, which can promote degradation[5][6].

    • Solution: Perform all extraction steps on ice. When evaporating the final organic solvent, use a rotary evaporator with a water bath temperature no higher than 40°C. Store samples and extracts at -20°C or colder[1].

Q2: I've formed a stable emulsion during my liquid-liquid extraction. How can I break it?

Emulsions are a common frustration, forming a third layer at the interface that traps your product. They are often caused by high concentrations of detergents, proteins, or other surfactants in the sample matrix.

  • Solution 1: Add Brine (Saturated NaCl solution). This is the most common and effective method. Adding brine increases the ionic strength of the aqueous layer, which decreases the solubility of organic molecules in it and helps force the separation of the two phases[11][12].

  • Solution 2: Centrifugation. If you have a suitable centrifuge, spinning the separatory funnel (or transferring the mixture to centrifuge tubes) is a highly effective mechanical method to break emulsions[12][13].

  • Solution 3: Be Patient & Gentle. Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the emulsion to resolve. Gentle swirling or stirring the emulsion layer with a glass rod can also help coalesce the droplets[12].

  • Solution 4: Filtration. In some cases, passing the entire mixture through a plug of glass wool or Celite® in a funnel can break the emulsion.

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

The choice depends on your sample complexity, required throughput, and available equipment.

Table 2: Comparison of LLE and SPE for this compound Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phases based on pH-dependent solubility.Partitioning between a liquid mobile phase and a solid stationary phase based on chemical affinity.
Best For Simpler matrices, large sample volumes, initial cleanup.Complex matrices (e.g., plasma, urine), high-throughput automation, achieving very clean extracts.
Advantages Inexpensive, handles large volumes well, simple equipment.Highly selective, easily automated, lower solvent consumption, can concentrate the analyte.
Disadvantages Can be labor-intensive, uses large volumes of organic solvents, prone to emulsions.Higher cost per sample, requires method development, limited cartridge capacity.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always optimize parameters for your specific sample matrix.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed for the quantitative recovery of this compound from an aqueous sample.

  • Sample Preparation & pH Adjustment:

    • Place your aqueous sample (e.g., 50 mL) in a beaker or flask and cool it in an ice bath.

    • While stirring, slowly add 1M Hydrochloric Acid (HCl) dropwise.

    • Monitor the pH using a calibrated pH meter. Continue adding acid until the pH is stable at ≤ 2.75 .

  • First Extraction:

    • Transfer the acidified sample to a separatory funnel of appropriate size.

    • Add a volume of ethyl acetate equal to ~50-60% of the sample volume (e.g., 30 mL of ethyl acetate for a 50 mL sample).

    • Stopper the funnel, invert it, and open the stopcock to vent pressure.

    • Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation:

    • Place the funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate will be the top layer.

    • Drain the lower aqueous layer into a clean flask (do not discard it).

    • Drain the upper organic layer into a separate flask labeled "Organic Extracts."

  • Repeat Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat steps 2.2 through 3.2 two more times, combining all three organic extracts into the same flask.

  • Drying and Solvent Removal:

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts to remove residual water. Swirl until the drying agent no longer clumps.

    • Filter or decant the dried organic solvent into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator (water bath temp ≤ 40°C) to yield the extracted this compound.

Protocol 2: Anion-Exchange Solid-Phase Extraction (SPE)

This method is ideal for cleaner extracts from complex samples. It relies on retaining the charged form of the analyte.

  • Cartridge Selection: Choose a strong or weak anion-exchange (SAX or WAX) cartridge.

  • Sample pH Adjustment: For this method, you want the analyte to be charged. Adjust your sample pH to ~6.5-7.5 (pKa + 2 units) using a dilute base (e.g., 0.1M NaOH). This ensures the this compound is in its deprotonated, anionic (R-COO⁻) form.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by water or a buffer at the sample pH.

  • Loading: Slowly pass your pH-adjusted sample through the cartridge. The negatively charged 4-Oxodecanoate will bind to the positively charged sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a mild buffer) to remove neutral and basic impurities that did not bind.

  • Elution: Elute your purified this compound by passing a small volume of an acidic solvent through the cartridge (e.g., ethyl acetate with 2% formic acid). The acid in the elution solvent protonates your analyte to its neutral form (R-COOH), releasing it from the charged sorbent.

  • Solvent Removal: Collect the eluate and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

Section 4: Visualized Workflows and Logic

Diagram 1: pH-Controlled Liquid-Liquid Extraction Workflow

LLE_Workflow start Aqueous Sample (Analyte is R-COO⁻) acidify Acidify to pH <= 2.75 (Analyte becomes R-COOH) start->acidify extract Add Organic Solvent & Shake (3x) acidify->extract separate Separate Layers extract->separate aqueous_waste Aqueous Phase (Discard) separate->aqueous_waste to waste organic_phase Combined Organic Phases (R-COOH) separate->organic_phase to collection dry Dry (e.g., Na₂SO₄) organic_phase->dry evaporate Evaporate Solvent dry->evaporate product Purified This compound evaporate->product

Caption: Workflow for extracting this compound using pH manipulation.

Diagram 2: Anion-Exchange SPE Mechanism

SPE_Mechanism cluster_condition 1. Condition cluster_load 2. Load cluster_wash 3. Wash cluster_elute 4. Elute cond_desc Activate sorbent with Methanol, then equilibrate with neutral buffer. load_desc Load sample (pH ~7). Analyte (R-COO⁻) binds to sorbent (+). Neutral impurities pass. wash_desc Wash with weak solvent. Analyte remains bound. Weakly bound impurities are removed. elute_desc Elute with acidic solvent. Analyte is neutralized (R-COOH) and released from sorbent. cluster_condition cluster_condition cluster_load cluster_load cluster_wash cluster_wash cluster_elute cluster_elute

Caption: The four key steps of an anion-exchange solid-phase extraction.

Diagram 3: Troubleshooting Guide for Low Recovery

Troubleshooting start Low Recovery Detected ph_check Was aqueous phase pH confirmed to be <= 2.75? start->ph_check emulsion_check Was an emulsion present? ph_check->emulsion_check No ph_yes Adjust pH with meter and re-extract. ph_check->ph_yes Yes reps_check Were at least 3 separate extractions performed? emulsion_check->reps_check No emulsion_yes Use emulsion-breaking technique (e.g., brine) and re-extract. emulsion_check->emulsion_yes Yes temp_check Was the process kept cool and solvent evaporated < 40°C? reps_check->temp_check No reps_yes Increase extraction repetitions to 3-4x. reps_check->reps_yes Yes temp_yes Control temperature to prevent degradation. temp_check->temp_yes Yes ph_no No emulsion_no No reps_no No

Caption: A decision tree for systematically diagnosing low extraction yield.

References
  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Reyhanitash, E., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute systems. Chemical Engineering Research and Design, 137, 510-533. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Breaking a stable emulsion. Retrieved from [Link]

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Li, Y., et al. (2023). Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted. Foods, 12(19), 3556. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Reddit. (2022). Role of Ph in liquid-liquid extraction. Retrieved from [Link]

  • Waelsch, H., & Borek, E. (1939). THE STABILITY OF THE KETO ACID FROM METHIONINE. Journal of the American Chemical Society, 61(8), 2252. Retrieved from [Link]

  • Waelsch, H. (1939). THE STABILITY OF THE KETO ACID FROM METHIONINE. Journal of the American Chemical Society. Retrieved from [Link]

  • He, Q., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology, 106, 1-7. Retrieved from [Link]

  • Kölpin, A., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1427-1440. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). One step quantitative extraction of medium chain and long chain fatty acids from aqueous samples. Retrieved from [Link]

  • ResearchGate. (2025). Medium chain fatty acids: extraction, isolation, purification, bioactive properties and application. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Frontiers. (2019). Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes. Retrieved from [Link]

  • Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from [Link]

  • AOCS. (n.d.). Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. Retrieved from [Link]

  • Cengage. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Harvard University. (n.d.). pKa's of Inorganic and Oxo-Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxodecanoic acid. Retrieved from [Link]

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Technical Support Center: Resolving Co-eluting Isomers of 4-Oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 4-Oxodecanoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with co-elution, a common hurdle in achieving accurate quantification and identification of structurally similar molecules. Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to empower you to resolve your separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common isomers?

This compound is a medium-chain keto acid. Its isomers can be broadly categorized as:

  • Positional Isomers: These isomers differ in the location of the ketone group along the ten-carbon chain (e.g., 3-Oxodecanoic acid, 5-Oxodecanoic acid). They often have very similar polarities and molecular weights, making them prime candidates for co-elution.

  • Structural Isomers: These have the same molecular formula but different branching or functional group arrangements.

  • Stereoisomers (Enantiomers): While this compound itself is achiral, related derivatives or precursors may possess chiral centers. Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[1][2]

Q2: What is co-elution and why is it a problem?

Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping or merged peaks.[3] This is a significant issue because it prevents the accurate identification and quantification of the individual analytes, compromising the integrity of the experimental results. A shoulder on a peak is a strong indicator of a co-eluting compound.[3]

Q3: Why are isomers of this compound particularly difficult to separate?

The isomers of this compound possess nearly identical physicochemical properties, such as polarity, solubility, and volatility. Chromatographic separation relies on exploiting subtle differences in how analytes interact with the stationary and mobile phases. When these properties are too similar, achieving differential retention and, therefore, separation becomes a significant challenge.

Q4: How can I confirm if I have a co-elution problem?

If a peak appears broad, asymmetrical, or has a distinct shoulder, co-elution is likely.[3] For a more definitive diagnosis:

  • High-Resolution Mass Spectrometry (MS): An MS detector can analyze the mass spectra across the peak. A shift in the mass profile from the leading edge to the tailing edge of the peak indicates the presence of multiple components.[3]

  • Diode Array Detector (DAD) / Photodiode Array (PDA): For UV-active compounds, a DAD can perform peak purity analysis. It collects multiple UV spectra across the peak; if the spectra are not identical, the peak is flagged as impure, suggesting co-elution.[3]

Troubleshooting Guide: A Systematic Approach to Resolution

This section provides a logical, step-by-step workflow to diagnose and resolve co-elution issues.


// Node Definitions start [label="Co-eluting Peaks Observed\n(Asymmetry, Shoulder, Broadening)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Step 1: Confirm Co-elution\n(Use DAD/MS Peak Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; hplc_path [label="Step 2: Optimize Existing Method\n(Primary Approach: HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gc_path [label="Step 3: Consider Alternative Technique\n(GC with Derivatization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_path [label="Step 4: Address Stereoisomers\n(Chiral Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; resolved [label="Peaks Resolved", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges start -> check_purity; check_purity -> hplc_path [label=" Purity Fails "]; hplc_path -> gc_path [label=" Resolution Still Insufficient "]; gc_path -> chiral_path [label=" Enantiomers Suspected "]; hplc_path -> resolved [label=" Success "]; gc_path -> resolved [label=" Success "]; chiral_path -> resolved [label=" Success "]; }

Figure 1: General troubleshooting workflow for co-eluting isomers.

Issue: My HPLC chromatogram shows overlapping peaks for this compound isomers.

Question: I've confirmed co-elution. What is the first parameter I should adjust in my Reverse-Phase HPLC method?

Answer: Start by manipulating the mobile phase composition . This is often the most effective and straightforward way to alter chromatographic selectivity. The resolution of two peaks is governed by selectivity (α), efficiency (N), and the retention factor (k).[4] Modifying the mobile phase directly impacts selectivity and the retention factor.

  • Causality: Changing the solvent strength (the ratio of organic solvent to water) alters the retention factor. By weakening the mobile phase (i.e., decreasing the percentage of organic solvent like acetonitrile or methanol), you increase the retention time of your analytes.[3] This longer residence time on the column provides more opportunity for the stationary phase to interact differently with the isomers, often improving separation.

  • Actionable Step: If your peaks are eluting early (low retention factor), decrease the organic solvent concentration by 5-10% and re-run the sample. Aim for a retention factor (k') between 2 and 10 for robust separation.

Question: I've adjusted the solvent strength, but the peaks are still not resolved. What's next?

Answer: Change the organic modifier or adjust the mobile phase pH .

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity.

    • Causality: Acetonitrile and methanol have different chemical properties and engage in different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) with both the analyte and the stationary phase. This change in interaction dynamics can alter the elution order and resolve co-eluting compounds.[4]

  • Modify Mobile Phase pH: For ionizable compounds like this compound, pH is a powerful tool.

    • Causality: this compound has a carboxylic acid group (typical pKa ≈ 4.8). Adjusting the mobile phase pH to be at least 2 units away from the pKa ensures the analyte is in a single ionic state (either fully protonated or deprotonated).[4] Operating near the pKa can lead to peak broadening and shifting retention times. Modifying the pH alters the hydrophobicity of the molecule; in its neutral (protonated) form at low pH, it will be more retained on a C18 column.

    • Actionable Step: Prepare your aqueous mobile phase with a buffer (e.g., phosphate or formate) at a pH of ~2.5-3.0 to ensure the carboxylic acid is fully protonated. This will maximize retention and often improves peak shape.


// Node Definitions start [label="Initial Run Shows Co-elution", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Adjust Mobile Phase Strength\n(Decrease % Organic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Change Organic Modifier\n(Acetonitrile ↔ Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Modify Mobile Phase pH\n(e.g., Buffer at pH 2.5-3.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Change Stationary Phase\n(e.g., C18 → Phenyl-Hexyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved [label="Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; fail [label="Consider Alternative\n(GC or Chiral HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> step1; step1 -> step2 [label=" No Improvement "]; step2 -> step3 [label=" No Improvement "]; step3 -> step4 [label=" No Improvement "]; step4 -> fail [label=" No Improvement "]; step1 -> resolved [label=" Success "]; step2 -> resolved [label=" Success "]; step3 -> resolved [label=" Success "]; step4 -> resolved [label=" Success "]; }

Figure 2: Systematic workflow for optimizing an HPLC method.

Question: Mobile phase optimization isn't enough. Should I change my HPLC column?

Answer: Yes. If mobile phase adjustments fail, the next logical step is to change the stationary phase .

  • Causality: The primary separation mechanism in reversed-phase chromatography is based on hydrophobic interactions. However, different stationary phases offer alternative interaction mechanisms. A standard C18 column is purely hydrophobic. Switching to a Phenyl-Hexyl column, for instance, introduces π-π interactions, which can differentiate isomers based on the spatial arrangement of electron-rich moieties.

  • Actionable Step: If using a C18 column, consider switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase. This provides an orthogonal separation mechanism that can often resolve compounds that co-elute on a C18 phase.[4]

Parameter ChangeExpected Effect on SeparationPrimary Factor Influenced
Decrease % Organic Increased Retention Time, Potential for Improved ResolutionRetention Factor (k')
Change Organic Modifier Altered Elution Order, Potential for Improved ResolutionSelectivity (α)
Adjust pH (for ionizable acids) Changed Retention Time, Improved Peak ShapeRetention Factor (k')
Lower Temperature Increased Retention Time, Sharper Peaks (sometimes)Efficiency (N), k'
Change Column Chemistry Altered Elution Order, Significant Change in ResolutionSelectivity (α)

Table 1: Summary of HPLC parameter adjustments and their expected effects on chromatographic resolution.

Issue: HPLC is not providing adequate resolution regardless of the method.

Question: When should I switch from HPLC to Gas Chromatography (GC)?

Answer: Consider switching to GC when you have exhausted practical HPLC optimization or when dealing with isomers that differ slightly in volatility. GC often provides superior resolving power for isomers of medium-chain fatty acids, but it requires an extra step: derivatization .[5]

  • Causality: this compound, with its polar carboxylic acid group, has low volatility and poor peak shape in GC.[6][7] Derivatization converts the polar carboxyl group into a less polar, more volatile ester (e.g., a methyl ester).[6][8] This chemical modification makes the molecule suitable for GC analysis and can also enhance the separation between isomers.

  • Actionable Step: Use a derivatization agent like BF₃ in methanol or diazomethane to convert the carboxylic acid to its methyl ester (FAME).[8][9] The resulting FAMEs are more volatile and will exhibit better chromatographic behavior.


// Node Definitions sample [label="Sample containing\nthis compound Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatize [label="Derivatization Reaction\n(e.g., Esterification with BF₃/Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Formation of Volatile\nFatty Acid Methyl Esters (FAMEs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="GC-MS Analysis\n(Separation based on volatility and polarity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Resolved Isomer Peaks", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges sample -> derivatize; derivatize -> product; product -> analyze; analyze -> result; }

Figure 3: Key steps for preparing carboxylic acids for GC analysis.

Issue: I suspect I have enantiomers (stereoisomers) that are co-eluting.

Question: My optimized HPLC or GC method shows a single, symmetrical peak, but I suspect the presence of unresolved enantiomers. How can I separate them?

Answer: To separate enantiomers, you must introduce chirality into the chromatographic system. This is achieved using chiral chromatography .

  • Causality: Enantiomers have identical interactions with achiral stationary phases. A chiral stationary phase (CSP) contains a single enantiomer of a chiral molecule bound to the support material. This creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with the CSP.[10] Because diastereomers have different physical properties, they will have different interaction energies with the CSP, leading to different retention times and, thus, separation.[1]

  • Actionable Step: Select a chiral column suitable for acidic compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common and effective choice for a wide range of chiral separations. Perform method development on the chiral column, optimizing the mobile phase (often a mixture of hexane/isopropanol with a small amount of acid modifier like trifluoroacetic acid in normal-phase mode).

Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Resolving Positional Isomers

This protocol outlines a systematic approach to developing a robust HPLC method.[4]

  • Initial Conditions:

    • Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 210 nm or Mass Spectrometer.

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 10% to 90% B in 10 minutes) to determine the approximate elution time and retention window of the isomers.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient across the elution window of interest. For example, if isomers elute between 40% and 50% B, design a gradient from 35% to 55% B over 15 minutes.

  • Isocratic Refinement:

    • Once a good separation is achieved with a gradient, convert to an isocratic method for simplicity and robustness, if desired. The optimal isocratic %B is often close to the %B at which the peaks elute during the optimized gradient run.

  • Troubleshooting (if co-elution persists):

    • Step 5a: Replace Mobile Phase B (Acetonitrile) with Methanol and repeat steps 2-4.

    • Step 5b: If resolution is still inadequate, switch to a Phenyl-Hexyl column and repeat the method development process.

Protocol 2: GC-MS Analysis via Methyl Ester Derivatization

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for GC-MS analysis.[9]

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample containing this compound isomers in 1 mL of toluene in a glass vial.

  • Derivatization:

    • Add 2 mL of 14% Boron Trifluoride (BF₃) in Methanol.

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • Safety Note: This step should be performed in a fume hood. BF₃ is corrosive and toxic.

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the layers.

  • Analysis:

    • Carefully transfer the upper hexane layer to a new GC vial.

    • Inject 1 µL into the GC-MS system.

  • GC Conditions (Example):

    • Column: A mid-polarity column like a DB-FATWAX UI or a similar wax-type phase is recommended for FAME analysis.[5]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp at 10°C/min to 240°C, and hold for 5 minutes.

    • Carrier Gas: Helium.

    • Detector: Mass Spectrometer (scanning from m/z 50-500).

References
  • GC Derivatization. (n.d.). Restek.
  • Technical Support Center: Resolving Co-eluting Peaks in Chromatography. (2025). BenchChem.
  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015). ResearchGate. Retrieved from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2012). Chemija.
  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. (2018). SpringerLink. Retrieved from [Link]

  • GC-MS Analysis of Medium- And Long-Chain Fatty Acids in Blood Samples. (2018). PubMed. Retrieved from [Link]

  • Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. (n.d.). Agilent. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). PharmTech. Retrieved from [Link]

  • GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. (2018). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Chromedia. Retrieved from [Link]

  • How to separate a mixture of organic acids by HPLC? (2020). ResearchGate. Retrieved from [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2014). NIH. Retrieved from [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2021). MDPI. Retrieved from [Link]

  • Biosynthesis of α-keto acids and resolution of chiral amino acids by l-amino acid deaminases from Proteus mirabilis. (2024). PubMed. Retrieved from [Link]

  • HPLC Separation of Organic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. Retrieved from [Link]

  • Asymmetric reduction of the prochiral carbonyl group of aliphatic .gamma.- and .delta.-keto acids by use of fermenting bakers' yeast. (1987). The Journal of Organic Chemistry. Retrieved from [Link]

  • Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. (2016). NIH. Retrieved from [Link]

  • Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. (2012). PubMed. Retrieved from [Link]

  • Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography. (2015). PubMed. Retrieved from [Link]

  • How to Separate Coeluting Compounds. (2014). Chromatography Forum. Retrieved from [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. Retrieved from [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2023). MDPI. Retrieved from [Link]

  • Chiral Chromatography: Separating Twins. (2018). Blogs@NTU. Retrieved from [Link]

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Validation & Comparative

A Comprehensive Guide to the Validation of 4-Oxodecanoic Acid as a Novel Biomarker for Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the potential of 4-Oxodecanoic acid as a clinical biomarker for metabolic diseases. We will explore a proposed validation framework, comparing its hypothetical performance against established alternatives, supported by detailed experimental methodologies and data presentation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the understanding and management of metabolic disorders.

Introduction: The Unmet Need for Advanced Metabolic Disease Biomarkers

Metabolic syndrome is a constellation of conditions that includes increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. This syndrome significantly increases a person's risk for heart disease, stroke, and type 2 diabetes. While traditional biomarkers like fasting glucose, lipid profiles, and waist circumference are widely used, they often lack the sensitivity and specificity for early-stage detection and risk stratification.[1][2] This limitation has spurred the search for novel biomarkers that can provide a more nuanced understanding of the underlying pathophysiology of metabolic disease.

Emerging biomarkers have focused on various aspects of metabolic dysregulation, including inflammation (e.g., C-reactive protein), adipocyte function (e.g., adiponectin and leptin), and metabolites derived from the gut microbiota.[1][2][3] In this context, we propose the exploration of This compound , a medium-chain keto fatty acid, as a potential, yet unvalidated, biomarker for metabolic disease. Keto fatty acids are intermediates in fatty acid metabolism and can be involved in energy production and signaling pathways.[4][5][6][7] The validation of this compound as a biomarker requires a rigorous, multi-phased approach to establish its clinical utility.

Proposed Validation Framework for this compound

The validation of a novel biomarker is a meticulous process that progresses from initial discovery to clinical implementation.[8][9][10] We propose a three-phase validation plan for this compound, grounded in established scientific and regulatory principles.

Phase 1: Discovery and Pre-analytical Validation

The initial phase aims to establish a statistically significant association between this compound and metabolic disease.

Objective: To identify and confirm a differential abundance of this compound in individuals with metabolic disease compared to healthy controls.

Methodology: Untargeted Metabolomics

A broad, unbiased approach is crucial in the discovery phase. Untargeted metabolomics profiling of plasma or serum samples from well-characterized patient cohorts (e.g., individuals with diagnosed metabolic syndrome versus age- and sex-matched healthy controls) can reveal alterations in a wide range of metabolites, including keto fatty acids.[11]

Experimental Protocol: Untargeted Metabolomics for Biomarker Discovery

  • Cohort Selection: Recruit a cohort of at least 100 participants with a confirmed diagnosis of metabolic syndrome and 100 healthy controls. Collect detailed clinical and demographic data.

  • Sample Collection: Collect fasting blood samples in EDTA-containing tubes.

  • Sample Processing: Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C within one hour of collection. Aliquot plasma into cryovials and store immediately at -80°C to minimize metabolic degradation.

  • Metabolite Extraction: Employ a dual-extraction method to capture a broad range of metabolites. For example, a methyl tert-butyl ether (MTBE) extraction for lipids and a methanol-water extraction for polar metabolites.

  • Analytical Platform: Analyze the extracts using high-resolution mass spectrometry coupled with either liquid chromatography (LC-MS) for polar and lipidic metabolites or gas chromatography (GC-MS) for volatile compounds after derivatization.

  • Data Analysis: Utilize advanced statistical software to process the raw data, identify features, and perform statistical comparisons between the disease and control groups. Putative identification of this compound will be based on accurate mass and fragmentation patterns matched against spectral libraries.

Pre-analytical Considerations:

The stability of metabolites is critical for reliable biomarker discovery. A thorough pre-analytical validation should be conducted to assess the impact of sample handling and storage conditions on this compound concentrations. This includes evaluating the effects of different anticoagulants, processing times, and freeze-thaw cycles.

biomarker_discovery_workflow cluster_collection Sample Collection & Processing cluster_analysis Metabolomics Analysis cluster_validation Biomarker Identification cohort Patient & Control Cohorts blood_collection Fasting Blood Collection (EDTA) cohort->blood_collection processing Plasma Separation & Storage (-80°C) blood_collection->processing extraction Metabolite Extraction processing->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing & Feature Identification analysis->data_processing statistical_analysis Statistical Analysis (Disease vs. Control) data_processing->statistical_analysis biomarker_id Putative Identification of this compound statistical_analysis->biomarker_id

Caption: Workflow for the discovery of this compound as a potential biomarker.

Phase 2: Analytical Method Validation

Once a putative association is established, a targeted, quantitative assay must be developed and validated to ensure accurate and reproducible measurements of this compound.

Objective: To develop and validate a robust, sensitive, and specific analytical method for the quantification of this compound in human plasma.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for targeted quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[12][13]

Experimental Protocol: Targeted Quantification of this compound by LC-MS/MS

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the fatty acids.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Utilize a UHPLC system with a C18 reversed-phase column for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Method Validation Parameters:

The analytical method must be validated according to established guidelines, assessing the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15%.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability: Stability of the analyte in the biological matrix under different storage conditions and during the analytical process.

analytical_validation_workflow start Plasma Sample prep Sample Preparation (Protein Precipitation & LLE) start->prep lcms LC-MS/MS Analysis (UHPLC-QqQ) prep->lcms quant Quantification (MRM) lcms->quant validation Method Validation (Accuracy, Precision, Linearity, etc.) quant->validation end Validated Assay validation->end

Caption: Workflow for the analytical validation of a this compound assay.

Phase 3: Clinical Validation and Comparative Analysis

The final phase involves evaluating the clinical performance of the validated assay in a larger, independent patient cohort and comparing it against existing biomarkers.

Objective: To determine the diagnostic and prognostic performance of this compound for metabolic disease and compare it to established biomarkers.

Methodology: Prospective Cohort Study

A large-scale, prospective cohort study is the ideal design to assess the clinical utility of a novel biomarker. This allows for the evaluation of the biomarker in predicting the incidence and progression of metabolic disease over time.

Study Design:

  • Cohort Recruitment: Enroll a large, diverse cohort of individuals with and without risk factors for metabolic disease.

  • Baseline Assessment: Collect baseline clinical data and biological samples (for measuring this compound and other biomarkers).

  • Follow-up: Follow the cohort over several years to track the incidence of metabolic disease and related complications.

  • Statistical Analysis: Use statistical models (e.g., logistic regression, Cox proportional hazards models) to assess the association between baseline this compound levels and disease outcomes. Receiver Operating Characteristic (ROC) curve analysis will be used to evaluate diagnostic performance.

Hypothetical Comparative Performance Data

The following table presents hypothetical data to illustrate how the performance of this compound could be compared against established biomarkers for the diagnosis of metabolic syndrome.

BiomarkerSensitivity (%)Specificity (%)Area Under the ROC Curve (AUC)
This compound 85800.88
hs-CRP 75700.78
Adiponectin 78720.81[14]
Leptin/Adiponectin Ratio 82750.85

Note: The data for this compound is hypothetical and for illustrative purposes only. The performance of established biomarkers can vary between studies.

clinical_validation_workflow cohort Large Prospective Cohort baseline Baseline Data & Sample Collection cohort->baseline followup Longitudinal Follow-up baseline->followup outcome Assessment of Metabolic Disease Outcomes followup->outcome analysis Statistical Analysis (Association & Performance) outcome->analysis comparison Comparison with Established Biomarkers analysis->comparison

Caption: Workflow for the clinical validation of this compound.

Strengths, Weaknesses, and Future Perspectives

Potential Strengths of this compound as a Biomarker:

  • Novelty: As a potentially new biomarker, it may provide insights into novel pathophysiological pathways of metabolic disease.

  • Metabolic Relevance: Its nature as a keto fatty acid suggests a direct link to energy metabolism, which is central to metabolic syndrome.

  • Quantifiability: It is amenable to highly accurate and sensitive quantification by LC-MS/MS.

Potential Weaknesses and Challenges:

  • Lack of Existing Data: There is currently no direct evidence linking this compound to metabolic disease.

  • Biological Variability: Its levels may be influenced by diet and other lifestyle factors, which would need to be carefully controlled for in clinical studies.

  • Cost and Accessibility: LC-MS/MS is a specialized and costly technique, which may limit its widespread clinical adoption.

Future Directions:

The validation of this compound as a biomarker for metabolic disease is a long-term endeavor that requires a systematic and rigorous scientific approach. Future research should focus on:

  • Conducting the proposed discovery and validation studies.

  • Investigating the underlying biological mechanisms that may link this compound to metabolic dysregulation.

  • Exploring its potential as a therapeutic target.

References

A Senior Scientist's Guide to Cross-Validation of GC-MS and LC-MS/MS Methods for 4-Oxodecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of metabolic intermediates is paramount. 4-Oxodecanoic acid, a medium-chain keto-fatty acid, represents an analyte class that poses unique analytical challenges. Its dual functionality—a ketone and a carboxylic acid—necessitates a careful selection of analytical methodology to ensure data integrity.

This guide provides an in-depth, objective comparison of two powerful techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of pros and cons to explore the fundamental causality behind experimental choices, grounding our discussion in established bioanalytical method validation principles from regulatory bodies like the FDA and EMA.[1][2][3][4][5][6] The objective is to equip you with the technical insights required to select and validate the optimal method for your research and development needs.

The Principle of Cross-Validation: Ensuring Methodological Congruence

Before delving into specific platforms, it is crucial to understand the concept of cross-validation. When data may be generated using different analytical methods, for instance, in transferring a project from a discovery phase (perhaps using GC-MS) to a high-throughput clinical phase (using LC-MS/MS), a cross-validation study is essential.[4][6] This process formally demonstrates that the two methods produce comparable and congruent quantitative data, ensuring consistency and reliability across the entire lifecycle of a project. This guide serves as the foundational knowledge for designing such a study.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard

GC-MS has long been considered a gold-standard technique for the analysis of volatile and semi-volatile compounds, including many fatty acids.[7] Its power lies in the superior chromatographic resolution offered by capillary GC columns. However, for a polar, non-volatile molecule like this compound, direct analysis is not feasible. The molecule would exhibit poor peak shape and would likely decompose at the high temperatures of the GC inlet.

The Causality Behind Derivatization: A Mandatory Step for GC-MS

To overcome this, a chemical derivatization is required. This is not merely a preparatory step but a chemical transformation designed to increase the analyte's volatility and thermal stability.[7][8] For a keto acid, this is a critical two-step process:

  • Methoximation: The keto group of this compound is first protected by reacting it with an agent like methoxyamine hydrochloride.[9][10] This is a crucial first step because it "locks" the carbonyl group, preventing it from undergoing keto-enol tautomerization at high temperatures, which would otherwise result in multiple derivative peaks and compromised quantification.[9]

  • Silylation: Subsequently, the acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (TMS) group using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10] This TMS-ester derivative is significantly more volatile and thermally stable than the parent acid, allowing it to travel through the GC column for separation and analysis.[9]

This two-step derivatization is a self-validating system; successful chromatography is itself an indicator that the analyte has been appropriately modified for GC analysis.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structural analog like 2-ketocaproic acid).[10]

  • Acidify the sample with 10 µL of 1M HCl to ensure the carboxylic acid is protonated.

  • Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to perform methoximation of the keto group.[9][10]

  • Incubate at 60°C for 60 minutes.

  • Cool the sample to room temperature.

  • Add 50 µL of BSTFA with 1% TMCS to perform silylation of the carboxylic acid group.[10]

  • Incubate at 70°C for 30 minutes.

3. GC-MS Instrumental Analysis:

  • GC System: Agilent GC system or equivalent.

  • Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

GC-MS Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample Spike Add Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Methox Methoximation (Keto Group) Dry->Methox Step 1 Silyl Silylation (Acid Group) Methox->Silyl GC GC Separation Silyl->GC Step 2 MS MS Detection (SIM) GC->MS Data Data Analysis MS->Data

GC-MS analytical workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Throughput Alternative

LC-MS/MS has become the predominant platform in regulated bioanalysis due to its high sensitivity, selectivity, and, critically, its compatibility with aqueous biological samples, often eliminating the need for derivatization.[7][8][11]

The Advantage of Direct Analysis

For this compound, LC-MS/MS can measure the analyte in its native form. The separation is achieved based on its polarity using reversed-phase liquid chromatography, and the detection by tandem mass spectrometry (MS/MS) provides exceptional selectivity. MS/MS analysis, particularly in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor ion-to-product ion transition. This is akin to a chemical fingerprint, significantly reducing interferences from complex biological matrices. The ability to bypass the derivatization step not only simplifies the workflow but also removes a significant source of potential analytical variability, increasing sample throughput and robustness.[8][11]

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add an internal standard (ideally, a stable isotope-labeled this compound).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection. For increased sensitivity, this can be evaporated and reconstituted in a smaller volume of mobile phase.[12]

2. LC-MS/MS Instrumental Analysis:

  • LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate.

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters).

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound (MW: 186.25): Precursor [M-H]⁻: m/z 185.1 -> Product ions (e.g., m/z 111.1 from loss of C4H8O, m/z 141.1 from loss of CO2). Note: These transitions are predictive and must be optimized empirically.

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

LC-MS/MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike Add Internal Standard Sample->Spike PPT Protein Precipitation Spike->PPT Cent Centrifuge PPT->Cent LC LC Separation (Reversed-Phase) Cent->LC Inject Supernatant MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

LC-MS/MS analytical workflow for this compound.

Quantitative Performance: A Head-to-Head Comparison

The choice between methods often hinges on their quantitative performance characteristics, which are determined during method validation according to regulatory guidelines.[2][13] The following table summarizes expected performance metrics for the two platforms.

Performance ParameterGas Chromatography-MS (GC-MS)Liquid Chromatography-MS/MS (LC-MS/MS)Key Considerations
Analyte Form Volatile Derivative (e.g., MeOx-TMS)Native Form (Free Keto Acid)GC-MS requires a multi-step, potentially variable derivatization process.[8][9] LC-MS/MS simplifies sample prep.[11]
Linearity (r²) > 0.99> 0.99Both techniques are capable of excellent linearity over several orders of magnitude.[14][15]
Limit of Quantitation (LOQ) Low ng/mL to high pg/mLMid-to-low pg/mLLC-MS/MS typically offers superior sensitivity due to the selectivity of MRM and efficient ionization.[11][16]
Accuracy (% Recovery) 85-115%90-110%Both can achieve high accuracy, but recovery in GC-MS can be impacted by derivatization efficiency.[15][17]
Precision (%RSD) < 15%< 10%The automated, simpler workflow of LC-MS/MS often leads to better precision.[14][15]
Matrix Effects Generally LowPotential for Ion Suppression/EnhancementCo-eluting matrix components in LC-MS/MS can interfere with analyte ionization, requiring careful method development.[8]
Sample Throughput Low to MediumHighThe lengthy derivatization step for GC-MS is the primary rate-limiting factor. LC-MS/MS is better suited for large sample batches.

Conclusion and Expert Recommendation

Both GC-MS and LC-MS/MS are powerful, reliable techniques for the quantification of this compound, and a cross-validation study can successfully bridge the two. The optimal choice is dictated by the specific goals of your laboratory.

  • GC-MS remains a robust and valuable technique. Its excellent chromatographic resolution is a key advantage. It is a highly appropriate choice for laboratories where it is the established platform, for foundational research, or for structural confirmation studies where EI fragmentation patterns are valuable. However, the mandatory, multi-step derivatization process reduces throughput and introduces potential variability that must be carefully controlled.[7][8]

  • LC-MS/MS is the modern workhorse for quantitative bioanalysis, and for good reason. For the analysis of this compound, its primary advantages are the elimination of the derivatization step—which dramatically simplifies sample preparation and increases throughput—and its exceptional sensitivity and selectivity.[8][11] For any application requiring the analysis of a large number of samples, such as in clinical trials or drug metabolism studies, LC-MS/MS is the unequivocally superior choice.

Final Recommendation: For new method development focused on the quantification of this compound in a drug development or clinical research setting, LC-MS/MS is the recommended platform . Its high throughput, sensitivity, and simplified workflow align best with the demands of modern bioanalysis. A well-characterized GC-MS method remains a valid and powerful alternative, particularly in a research or discovery environment.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Viswanathan, C. T., et al. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 2012.
  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. ICH M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry (2001). [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Bibel, M. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube, 2025. [Link]

  • Gu, H., et al. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 2013. [Link]

  • Wang, Y., et al. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 2018. [Link]

  • Tsugawa, H., et al. Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Health Science, 2010. [Link]

  • White, P. J., et al. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 2012. [Link]

  • Burla, B., et al. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 2018. [Link]

  • Ecker, J., et al. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. Journal of the Brazilian Chemical Society, 2012.
  • Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note, 2016. [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • LIPID MAPS. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Rivai, H., et al. Validation of Analytical Methods and Determination of Alpha-Linolenic Acid (Omega 3) and Linoleic Acid (Omega 6) in Some Formula. World Journal of Pharmacy and Pharmaceutical Sciences, 2020.
  • Shimadzu. Analysis of Fatty acids by LC/MS/MS. Application News, No. L451. [Link]

  • SpectraBase. 2-Hydroxy-4-oxodecanoic acid - Optional[MS (GC)] - Spectrum. [Link]

  • Oghenesuvwe, E. E., et al. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE).
  • Garg, U., & Dasouki, M. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 2022. [Link]

  • Al-Rajab, A. J., et al. Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. Journal of Applied Pharmaceutical Science, 2017.
  • Ijioma, S. N., et al. GC-MS analysis, pharmaceutical and industrial significance of phytochemicals present in Annona muricata from Eziobodo, Imo State. GSC Biological and Pharmaceutical Sciences, 2024.

Sources

A Comparative Analysis of the Biological Activities of 4-Oxodecanoic Acid and its Parent Fatty Acid, Decanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of fatty acid research, understanding the nuanced differences imparted by subtle chemical modifications is paramount to unlocking novel therapeutic avenues. This guide provides an in-depth comparison of the biological activities of the medium-chain fatty acid, decanoic acid (also known as capric acid), and its oxidized derivative, 4-oxodecanoic acid. While decanoic acid has been the subject of extensive investigation, revealing a wide array of physiological effects, its keto-derivative remains a frontier with limited direct evidence but intriguing potential based on the broader class of keto fatty acids. This document will synthesize the current understanding of both molecules, offering a framework for future research and development.

Introduction to Decanoic Acid and this compound

Decanoic acid is a ten-carbon saturated fatty acid (C10:0) naturally found in sources like coconut oil, palm kernel oil, and the milk of various mammals[1][2][3]. It is recognized for its role as a readily available energy source and its involvement in various metabolic and signaling pathways[4][5][6][7].

This compound is a derivative of decanoic acid, characterized by a ketone group at the fourth carbon position. Its chemical formula is C10H18O3[8][9]. While its natural occurrence is less documented, it has been identified as a component of the sex pheromone of the Asian hornet, Vespa velutina[10]. The introduction of a keto group can significantly alter the chemical properties and, consequently, the biological activity of a fatty acid.

Biological Activities of Decanoic Acid (Capric Acid)

Decanoic acid exhibits a broad spectrum of biological activities, impacting cellular metabolism, inflammation, the central nervous system, and microbial growth.

Metabolic Effects and Energy Provision

As a medium-chain fatty acid (MCFA), decanoic acid is rapidly absorbed and metabolized by the body. Unlike long-chain fatty acids, it is transported directly to the liver via the portal vein, where it undergoes efficient β-oxidation to produce acetyl-CoA[3][11]. This makes it a quick energy source and a key component of ketogenic diets, which are utilized for managing conditions like epilepsy and type 2 diabetes[3][4][12][13]. The metabolism of decanoic acid can lead to the production of ketone bodies, which serve as an alternative energy source for the brain[4][5][13].

Antimicrobial and Anti-inflammatory Properties

Decanoic acid possesses potent antimicrobial properties against a range of bacteria, viruses, and fungi[2][10][13][14]. This activity is attributed to its ability to disrupt microbial cell membranes. Furthermore, decanoic acid has demonstrated anti-inflammatory effects[2][12][14]. For instance, it can suppress the production of pro-inflammatory cytokines[15]. Studies have shown that decanoic acid can inhibit the activation of NF-κB and the phosphorylation of MAP kinases, key signaling pathways in the inflammatory response[15][16].

Neurological Effects

A significant area of research for decanoic acid is its impact on the central nervous system. It is known to have anticonvulsant properties, which contributes to the efficacy of the ketogenic diet in treating epilepsy[1][4]. The proposed mechanism involves the direct inhibition of excitatory neurotransmission by acting as a non-competitive AMPA receptor antagonist[1][2]. Recent studies also suggest that decanoic acid can reduce oxidative stress in neuronal cells, independent of ketone body production, by upregulating catalase activity[8].

Mitochondrial Function

Decanoic acid has been shown to influence mitochondrial biogenesis and function. It can act as a ligand for the nuclear receptor PPARγ, which in turn can upregulate the expression of genes involved in mitochondrial proliferation[1][17][18]. Treatment with decanoic acid has been observed to increase citrate synthase activity, a marker of mitochondrial content, in fibroblasts from patients with mitochondrial disease[17][18].

Biological Activities of this compound: An Area of Emerging Interest

Direct experimental data on the biological activities of this compound are scarce. However, by examining the known functions of other keto fatty acids, we can infer potential areas of biological relevance. Keto fatty acids are a class of molecules with diverse and potent biological effects, including cytotoxic, antiviral, and antibacterial activities[4].

Potential Roles in Cellular Signaling and Metabolism

The presence of a ketone group makes this compound a more oxidized molecule than its parent fatty acid. This structural change could influence its interaction with cellular receptors and enzymes. For instance, other keto fatty acids have been shown to modulate signaling pathways involved in inflammation and cell proliferation[19]. The position of the keto group at the C-4 position might also affect its metabolism, potentially leading to different metabolic intermediates compared to decanoic acid.

Inference from Structurally Similar Compounds

Research on other oxo-fatty acids, such as 8-oxo-9-octadecenoic acid, has demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines through the downregulation of iNOS and COX-2 expression and suppression of the NF-κB signaling pathway[19]. While a direct extrapolation is not possible, these findings suggest that the oxo-functional group can confer potent bioactivities.

Comparative Summary and Future Directions

The following table provides a high-level comparison of the known and potential biological activities of decanoic acid and this compound.

FeatureDecanoic Acid (Capric Acid)This compound
Primary Role Energy source, metabolic regulator, signaling moleculeLargely uncharacterized; potential signaling molecule
Metabolism Rapid β-oxidation in the liverUnknown, likely differs from decanoic acid
Antimicrobial Yes (bacteria, fungi, viruses)Potential, based on general keto fatty acid activity
Anti-inflammatory Yes (inhibits NF-κB and MAPK pathways)Potential, based on other oxo-fatty acids
Neurological Anticonvulsant (AMPA receptor antagonist), reduces oxidative stressUnknown
Mitochondrial Can enhance mitochondrial biogenesis (PPARγ agonist)Unknown

The stark contrast in the available data highlights a significant knowledge gap regarding the biological effects of this compound. Future research should focus on elucidating its metabolic fate and systematically evaluating its activity in various biological assays.

Experimental Protocols

To facilitate further research, here are detailed protocols for key experiments to compare the biological activities of these two fatty acids.

Protocol 1: In Vitro Antimicrobial Activity Assay

Objective: To determine and compare the minimum inhibitory concentration (MIC) of decanoic acid and this compound against a panel of pathogenic microbes.

Methodology:

  • Microbial Strains: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Preparation of Fatty Acid Solutions: Prepare stock solutions of decanoic acid and this compound in a suitable solvent (e.g., DMSO).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each fatty acid in the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microbe.

    • Include positive (microbe only) and negative (medium only) controls.

    • Incubate the plates under optimal growth conditions.

  • Determination of MIC: The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the microbe.

Protocol 2: In Vitro Anti-inflammatory Activity Assay

Objective: To assess the ability of decanoic acid and this compound to suppress the inflammatory response in macrophages.

Methodology:

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7).

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of decanoic acid or this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production: Quantify the levels of cytokines like TNF-α and IL-6 in the supernatant using ELISA kits.

  • Analysis of Signaling Pathways:

    • Perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Signaling Pathway and Workflow Diagrams

To visually represent the known and potential mechanisms of action, the following diagrams are provided.

Decanoic_Acid_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Cell Membrane Cell Membrane Decanoic Acid->Cell Membrane Crosses β-oxidation β-oxidation Decanoic Acid->β-oxidation Undergoes Cytosol Cytosol Cell Membrane->Cytosol NF-κB Pathway NF-κB Pathway Cytosol->NF-κB Pathway Inhibits MAPK Pathway MAPK Pathway Cytosol->MAPK Pathway Inhibits AMPA Receptor AMPA Receptor Cytosol->AMPA Receptor Antagonizes PPARγ PPARγ Cytosol->PPARγ Inflammation Inflammation NF-κB Pathway->Inflammation Reduces MAPK Pathway->Inflammation Reduces Excitatory Neurotransmission Excitatory Neurotransmission AMPA Receptor->Excitatory Neurotransmission Inhibits Mitochondrial Biogenesis Genes Mitochondrial Biogenesis Genes PPARγ->Mitochondrial Biogenesis Genes Activates Mitochondrial Proliferation Mitochondrial Proliferation Mitochondrial Biogenesis Genes->Mitochondrial Proliferation Promotes Acetyl-CoA Acetyl-CoA β-oxidation->Acetyl-CoA Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies Brain Energy Brain Energy Ketone Bodies->Brain Energy Provides Experimental_Workflow cluster_antimicrobial Antimicrobial Assay cluster_anti_inflammatory Anti-inflammatory Assay A1 Prepare Fatty Acid Dilutions A2 Inoculate with Microbes A1->A2 A3 Incubate A2->A3 A4 Determine MIC A3->A4 B1 Culture Macrophages B2 Pre-treat with Fatty Acids B1->B2 B3 Stimulate with LPS B2->B3 B4 Measure NO and Cytokines B3->B4 B5 Analyze Signaling Pathways (Western Blot) B3->B5

Sources

Isomeric differentiation of 4-Oxodecanoic acid from other keto-decanoid acids

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Isomeric Differentiation of 4-Oxodecanoic Acid from other Keto-Decanoic Acids

For Researchers, Scientists, and Drug Development Professionals

In the fields of metabolomics and pharmaceutical development, the structural identity of a molecule is inextricably linked to its function. Keto-decanoid acids, a family of ten-carbon fatty acids featuring a ketone group, are emerging as significant bioactive lipids.[1] this compound (4-ODA), in particular, has been noted for its potential antimicrobial and anti-inflammatory effects and is studied as a possible biomarker in various diseases.[2] However, its utility in research and development is predicated on the ability to distinguish it from its structural isomers, where the ketone group is located at a different position along the carbon chain (e.g., 3-oxodecanoic acid, 5-oxodecanoic acid, etc.). These isomers, despite sharing the same molecular formula (C₁₀H₁₈O₃), can exhibit vastly different biological activities.[3][4][5]

This guide provides a comprehensive, technically-grounded comparison of the primary analytical methodologies for resolving and identifying this compound from its isomeric counterparts, empowering researchers to make informed decisions for their analytical workflows.

The Analytical Conundrum: Why Isomerism Matters

Isomers are molecules with the same molecular formula but different structural arrangements.[6] In the case of keto-decanoid acids, positional isomers differ only in the location of the carbonyl (=O) group. This subtle difference is often insufficient to cause major shifts in bulk physicochemical properties like boiling point or polarity, making their separation by simple chromatographic techniques challenging. However, this structural nuance is precisely what can dictate a molecule's interaction with enzymes and receptors, leading to distinct biological outcomes. Therefore, an analytical method that can "see" this positional difference is not just beneficial, but essential for accurate biological interpretation.

Isomer_Structures cluster_3oda 3-Oxodecanoic Acid cluster_4oda This compound cluster_5oda 5-Oxodecanoic Acid i3 HOOC-CH₂-C(=O)-(CH₂)₆-CH₃ i4 HOOC-(CH₂)₂-C(=O)-(CH₂)₅-CH₃ i5 HOOC-(CH₂)₃-C(=O)-(CH₂)₄-CH₃

Caption: Structural comparison of 3-, 4-, and 5-Oxodecanoic acid isomers.

Core Strategies: Chromatography Coupled with Mass Spectrometry

The gold standard for isomeric differentiation lies in the coupling of high-resolution chromatography with mass spectrometry (MS). This combination leverages a physical separation (chromatography) followed by a highly specific detection method (mass spectrometry) that can probe the molecular structure. Two primary modalities dominate this field: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for analyzing volatile and thermally stable compounds. Since keto acids are not inherently volatile, a chemical modification step, known as derivatization, is mandatory.[7][8]

The "Why" Behind Derivatization: An Expert's Perspective

Derivatization is not merely a preparatory step; it is a strategic chemical manipulation designed to make the molecule "GC-friendly" and, crucially, to impart unique mass spectrometric characteristics. We employ a two-step process:

  • Esterification: The carboxylic acid group (-COOH) is converted to an ester (e.g., a methyl ester, -COOCH₃). This neutralizes the acidic proton and reduces polarity, significantly increasing volatility.

  • Oximation: The ketone group (C=O) is reacted with an agent like methoxyamine hydrochloride.[9] This converts the ketone into an oxime, which serves two purposes: it protects the reactive carbonyl group from degradation at high temperatures and, most importantly, it directs the fragmentation of the molecule in the mass spectrometer in a predictable way that is dependent on the original ketone position.

A Self-Validating Protocol: Retention Time and Fragmentation

The trustworthiness of the GC-MS method comes from its dual-validation approach. First, the derivatized isomers will separate on the GC column, exhibiting distinct retention times based on their subtle differences in structure. Second, upon entering the mass spectrometer, they are fragmented by electron ionization (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.[10][11] Key fragmentation pathways, like alpha cleavage (breaking the bond adjacent to the carbonyl) and the McLafferty rearrangement, are highly dependent on the location of the derivatized keto group.[12] For example, the alpha cleavage of derivatized 4-ODA will yield different fragment ions than the cleavage of derivatized 5-ODA, providing unambiguous identification.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Isomer Mixture B Esterification (e.g., BF₃-Methanol) A->B C Oximation (e.g., Methoxyamine) B->C D Extraction C->D E Injection D->E F GC Separation (Retention Time) E->F G Electron Ionization F->G H MS Detection (Fragmentation Pattern) G->H I Isomer Identification H->I

Caption: GC-MS workflow for keto-decanoid acid isomer differentiation.

Strategy 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is ideal for analyzing less volatile and thermally fragile compounds directly in a liquid phase, often eliminating the need for derivatization.[7] While chromatographic separation of underivatized isomers on a standard reversed-phase column can be achieved, the true differentiating power comes from tandem mass spectrometry (MS/MS).[13][14]

The Power of Tandem MS (MS/MS)

Tandem mass spectrometry is a multi-stage process that allows us to isolate an ion of interest and controllably break it apart to probe its structure.

  • Ionization: Molecules are gently ionized, typically using electrospray ionization (ESI), to form a deprotonated molecular ion, [M-H]⁻.

  • MS1 - Isolation: The first mass analyzer (a quadrupole) is set to select only the ions with the mass-to-charge ratio (m/z) corresponding to the keto-decanoid acids (m/z 185.1).

  • Collision-Induced Dissociation (CID): These isolated ions are passed into a collision cell, where they are fragmented by colliding with an inert gas (like argon or nitrogen).

  • MS2 - Detection: The resulting fragment ions (product ions) are analyzed by a second mass analyzer, generating a product ion spectrum.

A Self-Validating Protocol: Precursor-Product Ion Relationship

This technique is inherently self-validating. The fragmentation induced by CID is not random; it occurs at the weakest bonds and is dictated by the molecule's structure. The position of the ketone group directly influences the charge distribution and bond stabilities of the precursor ion, resulting in a unique and reproducible set of product ions for each isomer.[15] By identifying the specific "transition" from a precursor ion (e.g., m/z 185.1) to a characteristic product ion, one can confirm the identity of 4-ODA with extremely high confidence and sensitivity.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Isomer Mixture B Solubilization & Filtration A->B C Injection B->C D LC Separation C->D E ESI Source D->E F MS1: Precursor Ion Selection E->F G CID Cell: Fragmentation F->G H MS2: Product Ion Analysis G->H I Isomer Identification H->I

Caption: LC-MS/MS workflow for keto-decanoid acid isomer differentiation.

Quantitative Data Summary: A Head-to-Head Comparison

FeatureGC-MSLC-MS/MS
Principle of Differentiation Chromatographic retention time + EI fragmentation patternChromatographic retention time + CID fragmentation pattern (MS/MS)
Sample Preparation Multi-step derivatization required (esterification, oximation)Simple "dilute-and-shoot" often possible; derivatization optional for improved performance
Advantages - Excellent chromatographic resolution- Extensive mass spectral libraries available- Robust and highly reproducible- High specificity and sensitivity (especially in MRM mode)- No derivatization needed for structural analysis- Suitable for complex biological matrices
Considerations - Derivatization can be time-consuming and may introduce artifacts- Not suitable for thermally labile compounds- Co-elution of isomers is possible, relying heavily on MS/MS for differentiation- Ion suppression from matrix effects can be a challenge

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis via Methyl Ester-Methoxime Derivatization
  • Lyophilization: Dry down 50 µL of sample (e.g., plasma extract) to complete dryness under vacuum. This is critical to prevent water from interfering with derivatization reagents.[7]

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 60 minutes. This step protects the ketone group.[9]

  • Silylation/Esterification: Add 50 µL of a silylating agent like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) which will derivatize the carboxylic acid. Incubate at 60°C for 30 minutes.

  • GC-MS Injection: Inject 1 µL of the derivatized sample.

  • Example GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

    • Oven Program: Initial temp 80°C, hold 2 min, ramp at 10°C/min to 300°C, hold 5 min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Full Scan (m/z 50-550).

Protocol 2: LC-MS/MS Analysis of Underivatized Isomers
  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard. Vortex and centrifuge at high speed for 10 minutes to pellet proteins.[16]

  • Supernatant Transfer: Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Injection: Inject 5 µL of the reconstituted sample.

  • Example LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particles).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MS Analysis: Select precursor ion m/z 185.1 in MS1. Obtain product ion scans in MS2 after CID. Monitor for specific, pre-determined product ion transitions for each isomer.

Conclusion

The unambiguous differentiation of this compound from its positional isomers is an achievable, albeit challenging, analytical task. Both GC-MS and LC-MS/MS offer robust and reliable platforms for this purpose, each with distinct advantages. GC-MS, with its required derivatization, provides excellent chromatographic separation and rich, library-searchable fragmentation data. LC-MS/MS offers high-throughput analysis without derivatization, relying on the exceptional specificity of tandem mass spectrometry to distinguish isomers based on their unique fragmentation pathways. The selection of the optimal method will ultimately be guided by the specific requirements of the research, including sample throughput, matrix complexity, and available instrumentation. By applying these validated protocols, researchers can ensure the scientific integrity of their data and confidently explore the nuanced biological roles of these important keto-acid isomers.

References

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  • This compound. (2025, May 20). ChemSynthesis.
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  • Han, J., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. NIH.
  • Development of a New LC-MS/MS Method for the Quantific
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  • GC/MS chromatogram of keto acid methyl ester standard (A) and the... (n.d.).
  • GC-MS Determination of Sugar Composition. (n.d.). Glycopedia.
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  • This compound. (n.d.). Sigma-Aldrich. Retrieved January 2, 2026.
  • Mass Spectrometry Fragmentation P
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  • 3-Oxodecanoic acid. (n.d.). PubChem - NIH. Retrieved January 2, 2026.
  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. PubMed.
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  • Chad's Prep. (2020, October 9). 5.5 How to Identify Type of Isomerism | Organic Chemistry. YouTube.
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A Senior Application Scientist's Guide to Derivatization of 4-Oxodecanoic Acid for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of metabolomics and biomarker discovery, the accurate quantification of medium-chain keto acids like 4-Oxodecanoic acid is of paramount importance. These molecules serve as critical nodes in fatty acid metabolism, and their dysregulation can be indicative of various metabolic disorders. However, the very structure that makes this compound biologically significant—possessing both a ketone and a carboxylic acid functional group—presents a considerable challenge for direct analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).

The inherent polarity, low volatility, and thermal lability of this compound lead to poor chromatographic peak shape, thermal degradation in the GC inlet, and low sensitivity.[1] To overcome these analytical hurdles, chemical derivatization is not just an option, but a necessity. This guide provides a head-to-head comparison of common derivatization strategies, grounded in experimental evidence, to empower researchers to select the optimal method for their analytical needs.

The Analytical Imperative: Tackling Bimodal Functionality

The core challenge lies in the bimodal functionality of this compound. The carboxylic acid group readily engages in hydrogen bonding, reducing volatility, while the ketone group can undergo tautomerization to its enol form, especially under thermal stress. An ideal derivatization strategy must address both functional groups to produce a single, stable, and volatile derivative suitable for GC-MS analysis.[2][3]

We will compare three distinct strategies:

  • The Comprehensive Two-Step Approach: Sequential oximation of the ketone followed by silylation of the carboxylic acid.

  • The Rapid Single-Step Approach: Global silylation targeting both functional groups simultaneously.

  • The Targeted Esterification Approach: A classic method focusing solely on the carboxylic acid.

Head-to-Head Comparison of Derivatization Reagents

Method 1: Two-Step Oximation & Silylation (The Gold Standard)

This is the most robust and specific approach, widely adopted for the analysis of keto-containing compounds.[4][5] It involves a sequential reaction that first protects the ketone, preventing enolization, and then converts the acid to a volatile ester.

  • Step 1 (Ketone Protection): The sample is first reacted with an oximation reagent. Two excellent candidates are:

    • Methoxyamine Hydrochloride (MeOx): Converts the ketone into a stable methoxime derivative. This step is crucial as it "locks" the carbonyl group, preventing the formation of multiple silylated byproducts that would otherwise arise from keto-enol tautomerism.[1][3]

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent functions similarly to MeOx but offers a significant advantage by introducing a pentafluorobenzyl moiety.[6] This group imparts high molecular weight and makes the derivative highly sensitive for detection by Electron Capture Detection (ECD) or MS. The resulting oximes are thermally stable and can be easily resolved by GC.

  • Step 2 (Carboxylic Acid Silylation): Following oximation, the carboxylic acid's active hydrogen is replaced with a trimethylsilyl (TMS) group.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and versatile silylating agent that reacts rapidly with carboxylic acids to form TMS esters.[7][8] Its byproducts are highly volatile, minimizing chromatographic interference.[7] For sterically hindered or less reactive acids, its reactivity can be enhanced by adding a catalyst, typically 1-10% Trimethylchlorosilane (TMCS).[9][10]

Causality: By protecting the ketone first, we ensure that the subsequent silylation step is highly specific to the carboxylic acid group, resulting in a single, well-defined derivative. This specificity is the cornerstone of reproducible and accurate quantification.[1][2]

Method 2: One-Step Silylation

For applications where speed is prioritized over absolute specificity, a single-step silylation can be employed.

  • Reagent: BSTFA + 1% TMCS .

  • Mechanism: In this approach, the powerful silylating reagent attacks both active hydrogen sites. It readily converts the carboxylic acid to its TMS ester. Concurrently, it reacts with the enol tautomer of the ketone to form a TMS-enol ether.[2]

  • Causality: While this method is fast, its key drawback is the potential formation of multiple derivative products (e.g., syn/anti isomers of the enol ether), which can complicate chromatography and quantification. The reaction is also highly sensitive to moisture, which can consume the reagent and hydrolyze the derivatives.[10][11]

Method 3: Targeted Esterification (Carboxylic Acid Only)

This is a classic technique for fatty acid analysis that exclusively targets the carboxylic acid group.

  • Reagent: Boron Trifluoride-Methanol (BF3-Methanol) .

  • Mechanism: BF3 acts as a Lewis acid catalyst to facilitate the esterification of the carboxylic acid with methanol, forming a fatty acid methyl ester (FAME).[12]

  • Causality: This method is simple and effective for the carboxyl group but completely ignores the problematic ketone functionality. The resulting methyl 4-oxodecanoate is more volatile than its parent acid, but the unprotected ketone can still lead to thermal instability, poor peak shape, and potential on-column interactions. Therefore, this method represents an incomplete solution for this specific analyte.

Performance Data Summary & Recommendations

Parameter Method 1: Two-Step (PFBHA/MeOx + BSTFA) Method 2: One-Step (BSTFA) Method 3: Esterification (BF3-Methanol)
Target Group(s) Ketone & Carboxylic Acid (Sequentially)Carboxylic Acid & Ketone (enol form)Carboxylic Acid only
Derivative Specificity Excellent: Forms a single, stable derivative.[1]Moderate: Risk of multiple enol isomers.[2]Poor: Leaves ketone underivatized.
Reaction Time 60-120 minutes30-60 minutes15-30 minutes
Derivative Stability HighModerate (moisture sensitive)Moderate (ketone instability)
GC Peak Shape Excellent: Sharp & SymmetricalGood to Moderate: Potential for tailing or split peaksModerate to Poor: Prone to tailing
MS Sensitivity Very High: Especially with PFBHA.High Moderate
Ideal Use Case Quantitative metabolomics, biomarker validationRapid screening, qualitative analysisGeneral fatty acid profiling (not ideal for keto acids)

Visualizing the Workflow

A robust analytical workflow is critical for reproducible results. The process begins with sample preparation and culminates in data analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extract Solvent Extraction & Evaporation Sample->Extract Deriv Add Reagents & Heat Extract->Deriv GCMS GC-MS Injection & Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for derivatization and GC-MS analysis.

The chemical transformation during the recommended two-step derivatization process is specific and crucial for success.

Analyte This compound HOOC-CH2-CH2-C(=O)-(CH2)5-CH3 Step1 Step 1: Oximation + PFBHA Reagent (60°C, 60 min) Analyte->Step1 Intermediate PFB-Oxime Intermediate HOOC-...-C(=N-O-CH2-C6F5)-... Step1->Intermediate Step2 Step 2: Silylation + BSTFA Reagent (70°C, 30 min) Final Final Volatile Derivative (CH3)3SiOOC-...-C(=N-O-CH2-C6F5)-... Step2->Final Intermediate->Step2

Sources

A Senior Scientist's Guide to Evaluating Linearity and Sensitivity in 4-Oxodecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Oxodecanoic Acid

In the landscape of metabolic research and drug development, the precise measurement of endogenous molecules is paramount. This compound, a medium-chain keto fatty acid, represents a class of molecules that, while less studied than their parent fatty acids, may hold significant value as biomarkers or metabolic intermediates. Keto fatty acids are products of fatty acid oxidation and can be involved in cellular signaling and energy metabolism. For instance, related keto-acid metabolites of linoleic acid, produced by gut bacteria, have been shown to influence host energy metabolism[1]. While the specific biological role of this compound is still under investigation, its structural similarity to other bioactive lipids suggests its accurate quantification is a critical need for researchers exploring fatty acid metabolic pathways[2][3][4].

This guide provides an in-depth comparison of the two most powerful analytical techniques for the quantification of this compound in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind the methodological choices, empowering you to select and develop the most appropriate assay for your research needs. Every protocol herein is designed as a self-validating system, grounded in the principles of authoritative regulatory guidelines from bodies like the FDA and EMA to ensure data integrity and trustworthiness[2][5].

Choosing the Right Tool: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS is fundamental and depends on the specific requirements of your study, including desired sensitivity, sample throughput, and the available instrumentation. Both techniques offer the high selectivity required for distinguishing the analyte from a complex biological matrix, but they differ significantly in their approach to sample preparation and analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often favored for its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization to induce volatility. However, for certain molecules like keto acids, derivatization can still be a crucial step to enhance ionization efficiency and, consequently, sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly reproducible technique. For non-volatile analytes like this compound, chemical derivatization is mandatory to increase volatility and thermal stability, allowing the compound to travel through the GC column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach

LC-MS/MS stands as the premier platform for high-sensitivity bioanalysis due to the specificity offered by Multiple Reaction Monitoring (MRM). The workflow involves sample extraction, potential derivatization, chromatographic separation, and detection.

The Causality Behind the LC-MS/MS Workflow

The primary challenge in analyzing keto acids is their polarity and potential for instability. The experimental choices are designed to mitigate these issues and maximize signal intensity.

  • Sample Preparation: The goal is to efficiently extract this compound from the biological matrix (e.g., plasma, serum) while removing interfering substances like proteins and phospholipids. A simple protein precipitation with a cold organic solvent like methanol is highly effective. This is followed by centrifugation to pellet the precipitated proteins, leaving the analyte in the supernatant.

  • Derivatization (Optional but Recommended): While direct analysis is possible, the keto group on this compound can be problematic for electrospray ionization (ESI). To achieve the lowest limits of detection, derivatization of the keto group is recommended. A common and effective agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone to form a PFB-oxime derivative. This derivative exhibits significantly enhanced ionization efficiency in negative-ion ESI mode, leading to a substantial increase in sensitivity.

  • Chromatographic Separation: A reversed-phase C18 column is the standard choice for separating medium-chain fatty acids and their derivatives. A gradient elution, starting with a high aqueous mobile phase and ramping up the organic content (e.g., methanol or acetonitrile), effectively separates the analyte from other matrix components based on polarity.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in MRM mode provides exceptional specificity. The first quadrupole (Q1) selects the precursor ion (the deprotonated molecule, [M-H]⁻, of the derivatized analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific, high-abundance fragment ion for detection. This precursor-to-product ion transition is unique to the analyte, virtually eliminating background interference.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (e.g., ¹³C-labeled this compound) Sample->IS Precip Protein Precipitation (Cold Methanol) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv React with PFBHA (Forms PFB-Oxime) Supernatant->Deriv Evap Evaporate & Reconstitute Deriv->Evap Inject Inject into LC-MS/MS Evap->Inject LC C18 Reversed-Phase Chromatography Inject->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

Caption: High-level workflow for the LC-MS/MS quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a classic, powerful technique for the analysis of small molecules. Its high chromatographic resolution makes it excellent for separating structurally similar compounds. However, its application to polar, non-volatile compounds like this compound is entirely dependent on successful chemical derivatization.

The Causality Behind the GC-MS Workflow

The entire GC-MS protocol is built around rendering the analyte volatile and thermally stable.

  • Sample Preparation: A more rigorous extraction is typically required for GC-MS to ensure the sample is free of water and other non-volatile materials that can interfere with derivatization and harm the GC system. A liquid-liquid extraction (LLE) using a solvent like ethyl acetate after acidification of the sample is a common approach. The organic extract is then evaporated to complete dryness. This drying step is critical, as the silylation reagents are highly water-sensitive.

  • Two-Step Derivatization (Mandatory): This is the core of the GC-MS method for keto acids.

    • Step 1: Methoximation. The sample is first reacted with methoxyamine hydrochloride. This reaction converts the ketone functional group into a methoxime. The purpose is twofold: it protects the thermally labile keto group from degradation in the hot GC inlet and prevents the molecule from enolizing, which would otherwise lead to multiple derivative peaks and poor quantification.

    • Step 2: Silylation. Following methoximation, a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added. This reagent replaces the acidic proton of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group. This step dramatically increases the volatility of the molecule, allowing it to be analyzed by GC.

  • GC Separation: The derivatized sample is injected into a heated inlet, where it vaporizes. The analytes are then separated on a capillary column (e.g., a DB-5ms or similar) based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: As the compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a high-energy ionization technique that causes extensive and reproducible fragmentation. The resulting fragmentation pattern acts as a chemical fingerprint. For quantification, Selected Ion Monitoring (SIM) is used, where the instrument is set to monitor only a few characteristic ions of the derivatized analyte, enhancing sensitivity and selectivity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS->Extract Dry Evaporate to Dryness Extract->Dry Methox Step 1: Methoximation (Protects Keto Group) Dry->Methox Silyl Step 2: Silylation (Increases Volatility) Methox->Silyl Inject Inject into GC-MS Silyl->Inject GC Capillary GC Separation Inject->GC MS MS Detection (EI, SIM Mode) GC->MS Quant Quantification MS->Quant

Caption: High-level workflow for the GC-MS quantification of this compound.

Performance Comparison: Linearity & Sensitivity

The following table summarizes the expected performance characteristics for the quantification of this compound using the described methods. The values are based on published data for structurally similar medium-chain and keto acids, as a fully validated method specifically for this compound is not widely published. These should be considered target values for method development.

ParameterLC-MS/MS (with Derivatization)GC-MS (with Derivatization)Justification & Comments
Limit of Quantification (LOQ) 0.05 - 5 ng/mL0.5 - 20 ng/mLLC-MS/MS generally offers superior sensitivity due to the high ionization efficiency of the PFB-oxime derivative.
Limit of Detection (LOD) 0.01 - 1 ng/mL0.1 - 5 ng/mLFollows the same trend as the LOQ.
Linear Dynamic Range ~3-4 orders of magnitude~2-3 orders of magnitudeLC-MS/MS often provides a wider linear range, which is beneficial for studies with large variations in analyte concentration.
Precision (%CV) < 15%< 15%Both methods, when properly validated, should meet the regulatory requirement of <15% CV (Coefficient of Variation).
Accuracy (%Bias) ± 15%± 15%Both methods should achieve accuracy within ±15% of the nominal value as per regulatory guidelines.

Detailed Experimental Protocols

These protocols are provided as a robust starting point for method development and validation. Trustworthiness is built on a foundation of meticulous execution and the use of appropriate controls.

Protocol 1: LC-MS/MS Quantification
  • Preparation of Standards and Internal Standard (IS):

    • Prepare a 1 mg/mL stock solution of this compound (available from suppliers like Sigma-Aldrich or Toronto Research Chemicals) in methanol.[6][7]

    • Serially dilute the stock to create calibration standards ranging from 0.05 ng/mL to 100 ng/mL in a surrogate matrix (e.g., charcoal-stripped plasma).

    • The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d4 or ¹³C₁₀). If unavailable, a closely related medium-chain keto acid-d_n can be used. Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL). Stable isotope-labeled standards can be sourced from vendors specializing in their synthesis[8][9][10][11][].

  • Sample Preparation:

    • To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution.

    • Add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of a solution containing 10 mg/mL PFBHA in pyridine and incubate at 60°C for 60 minutes.

    • Evaporate to dryness again and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Heated Electrospray Ionization (HESI), Negative Mode.

    • MRM Transition: Optimize by infusing the derivatized standard. The precursor will be [M-H]⁻ of the PFB-oxime derivative, and the product ion will be a characteristic fragment.

Protocol 2: GC-MS Quantification
  • Preparation of Standards and Internal Standard (IS):

    • Prepare standards as described for the LC-MS/MS method.

    • The IS should be a stable isotope-labeled analogue that can also undergo derivatization.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the IS working solution.

    • Add 50 µL of 1M HCl to acidify the sample.

    • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to complete dryness under nitrogen.

  • Two-Step Derivatization:

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and heat at 60°C for 30 minutes.

    • Silylation: Cool the sample to room temperature. Add 50 µL of MSTFA. Vortex and heat at 60°C for another 30 minutes.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a capillary column.

    • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: 250°C, Splitless mode.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min.

    • MS System: Single or triple quadrupole mass spectrometer.

    • Ionization: Electron Ionization (EI), 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor 3-4 characteristic, abundant ions for the derivatized analyte and IS.

Conclusion and Final Recommendations

Both LC-MS/MS and GC-MS are highly capable techniques for the reliable quantification of this compound.

  • LC-MS/MS is recommended when the highest sensitivity is required and for high-throughput applications. The simpler sample preparation (protein precipitation) is a significant advantage. However, achieving the best performance will likely require an optimized derivatization step.

  • GC-MS is a robust and reliable alternative. While it involves a more complex and time-consuming sample preparation and mandatory derivatization, it offers excellent chromatographic resolution and is a workhorse in many analytical laboratories.

The final choice of method should be guided by the specific concentration range of interest, the available instrumentation, and the required sample throughput. Regardless of the chosen platform, a rigorous method validation that assesses linearity, sensitivity, accuracy, precision, and selectivity according to established regulatory guidelines is not just recommended—it is essential for producing trustworthy and defensible scientific data.

References
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Axios Research. (n.d.). Stable Isotopes. Retrieved from [Link]

  • KEGG. (n.d.). Fatty acid biosynthesis - Homo sapiens (human). Retrieved from [Link]

  • Jenkins, B., et al. (2021). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 26(8), 2298.
  • O'Donnell, V. B., et al. (2021). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Journal of Biological Chemistry, 297(2), 100881.
  • PubChem. (n.d.). 3-Oxodecanoic acid. Retrieved from [Link]

  • OEAlabs. (n.d.). Organic Analytical Reference Standards. Retrieved from [Link]

  • Verhoeven, N. M., & Jakobs, C. (2001). Human metabolism of phytanic acid and pristanic acid. Progress in Lipid Research, 40(6), 453–466.
  • Kim, M., et al. (2017). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. The FASEB Journal, 31(11), 5036–5048.
  • Venn-Watson, S., & Butterworth, C. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE, 17(5), e0268778.

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Oxodecanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of the laboratory environment. The handling of specialized chemical reagents, such as 4-Oxodecanoic acid, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring both personal safety and the preservation of a secure research setting.

Understanding the Risks: The "Why" Behind the Precautions

This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] It is also considered harmful if swallowed (H302).[1][2] The causality behind these classifications lies in its chemical structure, which includes a carboxylic acid group. Carboxylic acids can be corrosive and irritant to tissues upon contact. The "oxo" group (a ketone) within the carbon chain can also influence its reactivity and toxicological profile. Therefore, the selection of PPE is not merely a procedural step but a direct countermeasure to these inherent chemical properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile or Butyl rubber)To prevent skin contact which can cause irritation and potential absorption.[1][4] Nitrile and butyl rubber offer good resistance to a range of chemicals, including carboxylic acids.
Eye Protection Chemical safety goggles or a full-face shieldTo protect the eyes from splashes or dust particles that can cause serious irritation.[1][4] A face shield offers broader protection for the entire face.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended, especially when handling the solid form where dust may be generated, to prevent respiratory tract irritation.[1][3]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo minimize the risk of accidental skin exposure from spills or splashes.[1]
Experimental Workflow: Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan: Safe Handling in the Laboratory

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][3]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]

2. Handling the Chemical:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Minimize dust generation when working with the solid form.

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the substance.[2][3]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.[1][5]

  • The container should be compatible with the chemical and clearly marked as hazardous waste.[5]

  • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[6]

2. Disposal Method:

  • Dispose of the chemical waste in accordance with local, state, and federal regulations.

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the substance to enter drains or waterways.[1]

Disposal_Plan Start Chemical Handling Complete Collect Collect Waste in Labeled, Sealed Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Dispose via Approved Hazardous Waste Vendor Store->Dispose End Disposal Complete Dispose->End

Sources

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Retrosynthesis Analysis

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4-Oxodecanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.